Technical Documentation Center

(2-Phenylpyridin-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Phenylpyridin-4-yl)methanol
  • CAS: 4634-12-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on (2-Phenylpyridin-4-yl)methanol: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary (2-Phenylpyridin-4-yl)methanol is a highly valuable heteroaromatic building block in modern medicinal chemistry and drug development. Featuring a central pyridine ring substituted with a lipophilic phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpyridin-4-yl)methanol is a highly valuable heteroaromatic building block in modern medicinal chemistry and drug development. Featuring a central pyridine ring substituted with a lipophilic phenyl group at the 2-position and a polar hydroxymethyl moiety at the 4-position, this compound offers a unique electronic and steric environment[1]. The strategic installation of the hydroxymethyl functional group is particularly desirable as it alters physical properties such as lipophilicity (log P) and aqueous solubility, while simultaneously providing a critical hydrogen-bonding interaction site for pharmacophore binding[2]. This whitepaper explores the structural causality, synthetic methodologies, and advanced therapeutic applications of (2-Phenylpyridin-4-yl)methanol.

Chemical Identity and Structural Properties

The relationship between the functional groups on the pyridine ring significantly influences the molecule's spatial arrangement and electronic properties[1]. The pyridine nitrogen serves as a hydrogen-bond acceptor, capable of coordinating with metals or enzyme active sites. Concurrently, the primary alcohol acts as both a hydrogen-bond donor and an acceptor. The phenyl ring provides essential π−π stacking capabilities and lipophilicity, which are crucial for membrane permeability in biological systems.

Table 1: Quantitative Chemical and Physical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₁NO[3]Defines the fundamental atomic composition.
Molecular Weight 185.22 g/mol [3]Low molecular weight ensures high ligand efficiency when used as a scaffold.
CLogP 1.8116[3]Optimal lipophilicity for oral bioavailability and cellular membrane penetration.
Polar Surface Area (PSA) 33.12 Ų[3]Well within the Lipinski limits (<140 Ų), predicting excellent passive transport.
H-Bond Donors 1[3]Provided by the hydroxyl (-OH) group, enabling target protein interaction.
H-Bond Acceptors 2[3]Provided by the pyridine nitrogen and the oxygen atom of the hydroxyl group.
Rotatable Bonds 2[3]Allows sufficient conformational flexibility to adapt to binding pockets.

Synthetic Methodologies

Traditional functionalization of electron-deficient pyridine rings often requires harsh, forcing conditions. However, recent advances in photoredox catalysis have enabled mild, Minisci-type C-H functionalization, allowing for the direct and regioselective hydroxymethylation of heteroaromatic bases[2].

Protocol 1: Photoredox-Catalyzed Hydroxymethylation

Causality: The use of a photoredox catalyst under blue LED irradiation generates radical species from a hydroxymethyl source under mild, room-temperature conditions. The electron-deficient nature of the protonated pyridine ring directs the nucleophilic radical attack regioselectively to the C4 and C6 positions[2]. This self-validating system ensures high functional group tolerance.

  • Reagent Setup: In a reaction vessel, combine 25 μL of 2-phenylpyridine (0.175 mmol) with the chosen hydroxymethyl source (e.g., methanol)[2].

  • Catalyst Introduction: Add the photoredox catalyst (e.g., an Iridium-based complex). Purge the system with argon three times to prevent oxidative quenching of the excited photocatalyst by molecular oxygen.

  • Irradiation: Stir the mixture at room temperature under 30W blue LED irradiation. The photocatalytic cycle drives the generation of hydroxymethyl radicals, which subsequently add to the 2-phenylpyridine core.

  • Workup and Purification: Quench the reaction and extract the organic layer. Purify the crude mixture via silica gel column chromatography using a gradient of 15–65% EtOAc in hexanes[2].

  • Validation: The target compound, (2-Phenylpyridin-4-yl)methanol, is isolated as a white solid (approx. 36% yield) alongside its dimethanol byproduct[2].

SynthesisWorkflow N1 2-Phenylpyridine (Starting Material) N5 Minisci-type Radical Addition (Intermediate State) N1->N5 N2 Hydroxymethyl Source (Reagent) N2->N5 N3 Photoredox Catalyst (Ir-complex) N3->N5 Catalysis N4 Blue LED Irradiation (Energy Source) N4->N5 hv N6 (2-Phenylpyridin-4-yl)methanol (Target Product) N5->N6 Regioselective Addition N7 Silica Gel Chromatography (Purification) N6->N7 15-65% EtOAc/Hexanes

Photoredox-catalyzed Minisci-type hydroxymethylation workflow.

Spectroscopic Characterization

To ensure the structural integrity of the synthesized compound, rigorous spectroscopic validation is required. The isomeric position of the functional groups dictates distinct fragmentation and absorption profiles[1].

Protocol 2: Analytical Validation Framework
  • UV-Vis Spectroscopy: Prepare a 0.01 mg/mL solution in methanol. Scan from 200 to 800 nm using a 1 cm quartz cuvette. The extended conjugation between the phenyl and pyridine rings will present a characteristic absorption maximum distinct from its isomers[1].

  • Mass Spectrometry (ESI-MS): Prepare a 10 µg/mL sample in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid. Introduce via direct infusion (10 µL/min) into a QTof mass spectrometer operating in positive ion mode. The expected molecular ion peak [M+H]⁺ is m/z 186.09[1][4].

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve the sample in DMSO-d₆. The hydroxymethyl protons typically appear as a doublet around δ 4.62 ppm (J = 5.8 Hz), coupling with the adjacent hydroxyl proton, which appears as a triplet at δ 5.49 ppm[2].

Applications in Drug Development

The structural versatility of (2-Phenylpyridin-4-yl)methanol makes it a privileged scaffold in the design of targeted therapeutics, particularly in cardiovascular and oncological indications.

Sphingomyelin Synthase 2 (SMS2) Inhibitors for Atherosclerosis

Causality: Sphingomyelin synthase (SMS) catalyzes the final step of sphingomyelin (SM) de novo synthesis by transferring a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. Overexpression of SMS2 is a key driver in the development of atherosclerosis. By selectively inhibiting SMS2, SM levels in the plasma are reduced, which mitigates the progression of atherosclerotic lesions and improves insulin sensitivity[4]. (2-Phenylpyridin-4-yl)methanol is utilized as a core structural motif (Compound 35) in the synthesis of highly selective SMS2 inhibitors[4].

SMS2Pathway Drug (2-Phenylpyridin-4-yl)methanol Derivatives SMS2 Sphingomyelin Synthase 2 (SMS2) Drug->SMS2 Selective Inhibition SM Sphingomyelin (SM) SMS2->SM Catalyzes Ceramide Ceramide + Phosphatidylcholine Ceramide->SM Enzymatic Conversion Athero Atherosclerosis Progression SM->Athero Promotes Lesions

Mechanism of SMS2 inhibition mitigating atherosclerosis progression.

Mitochondrial Complex 1 Inhibitors for Radiosensitization

Causality: The efficacy of radiation therapy in oncology is severely limited by the hypoxic microenvironment of solid tumors. Instead of attempting to increase oxygen supply, inhibiting mitochondrial complex 1 reduces cellular oxygen consumption, thereby relieving hypoxia and sensitizing the tumor to radiation[5]. (2-Phenylpyridin-4-yl)methanol is employed as a key precursor in the synthesis of papaverine-derived complex 1 inhibitors. The primary benzylic alcohol is crucial for establishing a methylene linkage with diverse heterocycles via metallophotoredox-enabled deoxygenative arylation[5].

Protocol 3: Deoxygenative Arylation Coupling
  • Reagent Assembly: Combine 4-chloro-6,7-dimethoxyquinazoline (0.31 mmol), quinuclidine (1.03 mmol), (2-phenylpyridin-4-yl)methanol (0.53 mmol), deoxazole OTf (0.50 mmol), and phthalimide (0.13 mmol)[5].

  • Catalyst Addition: Introduce Ni(dtbbpy)Br₂ (1.0 mol%) as the cross-coupling catalyst[5].

  • Reaction Execution: Run the reaction under photoredox conditions to facilitate the deoxygenative coupling. The reaction effectively replaces the hydroxyl group with the quinazoline core to yield the active complex 1 inhibitor[5].

Conclusion

(2-Phenylpyridin-4-yl)methanol is far more than a simple chemical building block; it is a strategically designed scaffold that balances lipophilicity, hydrogen-bonding capacity, and synthetic handle versatility. Whether functioning as a precursor for Minisci-type functionalizations, a core for SMS2 inhibitors in cardiovascular disease, or a linchpin in the synthesis of hypoxia-reversing radiosensitizers, its unique chemical properties continue to drive forward cutting-edge therapeutic development.

Sources

Exploratory

Spectroscopic data of (2-phenylpyridin-4-yl)methanol (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-phenylpyridin-4-yl)methanol For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity asse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-phenylpyridin-4-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to successful research. (2-Phenylpyridin-4-yl)methanol, a heterocyclic alcohol, represents a scaffold of interest in medicinal chemistry and materials science. Its precise characterization is paramount for ensuring the reliability and reproducibility of experimental outcomes.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to (2-phenylpyridin-4-yl)methanol. Moving beyond a simple data repository, this document serves as a technical whitepaper, elucidating the principles behind the data, detailing field-proven experimental protocols, and offering insights into the integrated interpretation of the resulting spectra. As a self-validating system, the combination of these techniques provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence.

Context: Synthesis and Potential Impurities

The spectroscopic profile of a compound is intrinsically linked to its synthesis and purification. A common route to synthesize pyridyl-methanols involves the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. For (2-phenylpyridin-4-yl)methanol, a plausible synthesis involves the reduction of a 2-phenyl-4-pyridinecarboxaldehyde or a related ester using a reducing agent like sodium borohydride (NaBH₄).[1][2]

Understanding the synthetic pathway is critical for anticipating potential impurities that may appear in spectroscopic analysis. Common impurities could include:

  • Unreacted Starting Material: Residual 2-phenyl-4-pyridinecarboxaldehyde.

  • Over-oxidation Product: 2-phenyl-isonicotinic acid, if the methanol is exposed to oxidizing conditions.

  • Byproducts from Side Reactions: Dependent on the specific reagents used.

These possibilities must be considered when interpreting the final spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: The "Why" of NMR

We employ both ¹H (proton) and ¹³C NMR for a complete picture. ¹H NMR is rapid and reveals the number of different types of protons and their neighboring environments through spin-spin coupling. ¹³C NMR, while less sensitive, provides a direct count of unique carbon atoms and information about their hybridization and electronic environment. The choice of a deuterated solvent is crucial; Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[3][4]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified (2-phenylpyridin-4-yl)methanol sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A wider spectral width (e.g., 0 to 220 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[6]

Data Presentation and Interpretation

The expected chemical shifts for (2-phenylpyridin-4-yl)methanol are predicted based on the electronic effects of the phenyl and hydroxymethyl substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for (2-phenylpyridin-4-yl)methanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Doublet (d)1HH6 (Py)Deshielded by adjacent nitrogen.
~7.9-8.1Multiplet (m)2HH2', H6' (Ph)Ortho protons on the phenyl ring.
~7.6Singlet (s)1HH3 (Py)Aromatic proton on the pyridine ring.
~7.3-7.5Multiplet (m)3HH3', H4', H5' (Ph)Meta and para protons on the phenyl ring.
~7.2Doublet (d)1HH5 (Py)Aromatic proton on the pyridine ring.
~4.8Singlet (s)2H-CH₂OHMethylene protons adjacent to hydroxyl and pyridine ring.
~2.0 (variable)Broad Singlet1H-OHExchangeable proton; shift is concentration and temperature dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-phenylpyridin-4-yl)methanol in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~157C2 (Py)Carbon attached to the phenyl group and adjacent to nitrogen.
~152C4 (Py)Carbon bearing the hydroxymethyl group.
~149C6 (Py)Carbon adjacent to nitrogen.
~138C1' (Ph)Quaternary carbon of the phenyl ring attached to pyridine.
~129C4' (Ph)Para carbon of the phenyl ring.
~128C3', C5' (Ph)Meta carbons of the phenyl ring.
~127C2', C6' (Ph)Ortho carbons of the phenyl ring.
~121C5 (Py)Aromatic CH carbon on the pyridine ring.
~119C3 (Py)Aromatic CH carbon on the pyridine ring.
~63-CH₂OHMethylene carbon of the alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The "Why" of IR

For (2-phenylpyridin-4-yl)methanol, the key diagnostic absorptions are the O-H stretch of the alcohol, the aromatic C-H stretches, the C=C and C=N ring stretches of the pyridine and phenyl groups, and the C-O stretch of the primary alcohol. The presence of a broad O-H band is strong evidence for the hydroxyl group, while the "fingerprint" region (below 1500 cm⁻¹) provides a unique pattern for the overall molecular structure.[7]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Presentation and Interpretation

Table 3: Predicted IR Absorption Bands for (2-phenylpyridin-4-yl)methanol

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500–3200Strong, BroadO–H StretchAlcohol (H-bonded)
3100–3000MediumC–H StretchAromatic (Py, Ph)
1600–1585MediumC=C / C=N StretchAromatic Ring
1500–1400Medium-StrongC=C / C=N StretchAromatic Ring
1320–1000StrongC–O StretchPrimary Alcohol
900–675StrongC–H Bend (out-of-plane)Aromatic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation, can offer further structural clues.

Expertise & Experience: The "Why" of MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound.[8] It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. Running the analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal purity check, separating the target compound from any impurities before they enter the mass spectrometer.[9]

Experimental Protocol: Acquiring an LC-MS (ESI⁺) Spectrum
  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient, such as 5% to 95% B over 5-10 minutes.

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100 - 500.

  • Data Analysis:

    • Identify the peak in the total ion chromatogram (TIC) corresponding to the compound.

    • Extract the mass spectrum for this peak and identify the m/z value for the molecular ion.

Data Presentation and Interpretation

The molecular formula for (2-phenylpyridin-4-yl)methanol is C₁₂H₁₁NO.

  • Molecular Weight (Monoisotopic): 185.0841 g/mol

Table 4: Predicted Mass Spectrometry Data for (2-phenylpyridin-4-yl)methanol

Ionm/z (Predicted)Analysis
[M+H]⁺186.0919The protonated molecular ion, expected to be the base peak in ESI⁺ mode.
[M+Na]⁺208.0738A common adduct observed in ESI.

Integrated Spectroscopic Workflow

No single technique is sufficient for complete characterization. The authoritative confirmation of (2-phenylpyridin-4-yl)methanol's structure is achieved by integrating the data from NMR, IR, and MS in a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Sample Purified Solid Sample IR IR Spectroscopy Sample->IR MS LC-MS Analysis Sample->MS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Groups ID'd (O-H, C=C, C-O) IR->IR_Data Vibrational Bands MS_Data Molecular Weight Confirmed (m/z = 186.09) MS->MS_Data Mass-to-Charge Ratio NMR_Data C-H Framework Confirmed (¹H & ¹³C Shifts/Coupling) NMR->NMR_Data Chemical Shifts Conclusion Structural Confirmation of (2-phenylpyridin-4-yl)methanol IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. The MS confirms the correct molecular weight, the IR confirms the presence of the key alcohol and aromatic functional groups, and the NMR provides the definitive atomic connectivity, ensuring that the correct isomer has been synthesized and isolated.

References

  • RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Jörg, M., et al. (2020). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry. Available at: [Link]

  • Acta Crystallographica Section E. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. International Union of Crystallography. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Institutes of Health. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent developments in the synthesis of diaryl/heteroarylmethanols through C–C bond formation reactions. Royal Society of Chemistry. Retrieved from [Link]

  • NCBI. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E. Available at: [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-methylpyridin-4-yl)methanol (C7H9NO). Retrieved from [Link]

  • ChemRxiv. (2023). Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry. Retrieved from [Link]

Sources

Foundational

Synthesis of (2-Phenylpyridin-4-yl)methanol: A Comprehensive Guide to Starting Materials and Methodologies

Executive Summary (2-Phenylpyridin-4-yl)methanol is a highly versatile heteroaromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including phosphodiesterase (PDE) inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpyridin-4-yl)methanol is a highly versatile heteroaromatic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, including phosphodiesterase (PDE) inhibitors and C5a receptor modulators [[1]](). As a Senior Application Scientist, I approach the synthesis of this molecule not as a single rigid recipe, but as a strategic disconnection problem. Depending on the availability of starting materials and the need for late-stage diversification, two primary synthetic pathways have proven robust: the bottom-up Suzuki-Miyaura cross-coupling of a functionalized pyridine, and the top-down reduction of a pre-formed biaryl carboxylic acid.

This whitepaper details the mechanistic rationale, step-by-step protocols, and causality behind these two field-proven synthetic routes.

Pathway A: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The Suzuki-Miyaura reaction is the premier method for constructing the C–C bond between the pyridine core and the phenyl ring. Starting with (2-chloropyridin-4-yl)methanol and phenylboronic acid allows for the introduction of various substituted aryl groups if structure-activity relationship (SAR) studies are required later 2. The unprotected hydroxymethyl group is generally well-tolerated under standard Suzuki conditions, bypassing the need for atom-inefficient protection/deprotection steps. The catalytic cycle relies on Pd(0) undergoing oxidative addition into the C–Cl bond, followed by transmetalation with the boronic acid (facilitated by an aqueous base), and finally reductive elimination to yield the biaryl product 3.

Experimental Protocol
  • Reaction Setup: To a Schlenk flask, add (2-chloropyridin-4-yl)methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent & Degassing: Suspend the reagents in a 4:1 mixture of 1,4-dioxane and deionized water. Causality: The biphasic nature solubilizes both the organic substrates and the inorganic base, which is critical for the transmetalation step. Degas the mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) under a positive stream of argon.

  • Heating: Heat the reaction mixture to 90 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the target compound.

Table 1: Optimization of Suzuki Coupling Parameters
ParameterOption A (Standard)Option B (Microwave)Causality / Impact
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (2 mol%)Pd(dppf)Cl₂ offers faster transmetalation for sterically hindered substrates.
Solvent 1,4-Dioxane / H₂OToluene / EtOH / H₂ODioxane provides a higher boiling point; the Toluene system is greener.
Base K₂CO₃Cs₂CO₃Cs₂CO₃ increases the solubility of the boronate complex, accelerating the reaction [[2]]().
Conditions 90 °C, 12 h120 °C, 15 min (MW)Microwave irradiation drastically reduces reaction time while maintaining yield.

Pathway B: Hydride Reduction of 2-Phenylisonicotinic Acid

Mechanistic Rationale

When the biaryl framework is already intact—such as in commercially available 2-phenylisonicotinic acid—the most direct route to the target molecule is the reduction of the carboxylic acid to a primary alcohol 1. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its strong nucleophilic character, which rapidly attacks the electrophilic carbonyl carbon. Alternatively, Borane-THF (BH₃·THF) can be utilized; it operates via an electrophilic mechanism, coordinating first to the carbonyl oxygen, making it highly chemoselective for carboxylic acids over esters or amides 4.

Experimental Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge with anhydrous nitrogen.

  • Substrate Dissolution: Dissolve 2-phenylisonicotinic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C using an ice bath.

  • Hydride Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0 equiv) dropwise via the addition funnel. Causality: The reduction of a carboxylic acid releases hydrogen gas and is highly exothermic. Controlled addition at 0 °C prevents thermal runaway and minimizes reductive cleavage of the pyridine ring 1.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours, or heat to a gentle reflux if LC-MS indicates incomplete conversion.

  • Fieser Workup (Self-Validating Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Causality: This specific quenching sequence traps the aluminum byproducts as a granular, easily filterable white precipitate (sodium aluminate), preventing the formation of a stubborn emulsion. Filter the salts through a Celite pad, concentrate the filtrate, and recrystallize to obtain pure (2-phenylpyridin-4-yl)methanol.

Table 2: Comparison of Reducing Agents for Isonicotinic Acids
Reducing AgentMechanismChemoselectivityWorkup Complexity
LiAlH₄ Nucleophilic delivery of H⁻Low (reduces esters, ketones, nitriles)High (Requires Fieser quench)
BH₃·THF Electrophilic coordinationHigh (selective for COOH over esters)Moderate (Requires MeOH quench) 4

Visualizing the Synthetic Logic

The following diagram illustrates the convergence of both starting material pathways toward the final target molecule.

SynthesisPathways SM1 (2-Chloropyridin-4-yl)methanol PathA Suzuki-Miyaura Cross-Coupling SM1->PathA Reagent1 Phenylboronic Acid + Pd catalyst / Base Reagent1->PathA Target (2-Phenylpyridin-4-yl)methanol PathA->Target Pathway A SM2 2-Phenylisonicotinic Acid PathB Carboxylic Acid Reduction SM2->PathB Reagent2 LiAlH4 or BH3·THF in Anhydrous THF Reagent2->PathB PathB->Target Pathway B

Two convergent synthetic pathways for the preparation of (2-phenylpyridin-4-yl)methanol.

Quality Control & Product Validation

A robust synthetic protocol must be self-validating. The successful synthesis of (2-phenylpyridin-4-yl)methanol should be confirmed by:

  • ¹H NMR (DMSO-d6 or CDCl₃): Disappearance of the carboxylic acid proton (if using Pathway B) and the appearance of a methylene doublet (~4.62 ppm) and a hydroxyl triplet (~5.49 ppm) 5.

  • LC-MS: Observation of the [M+H]⁺ ion at m/z 186.1, confirming the correct molecular weight of the coupled/reduced product 6.

References

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. The Journal of Organic Chemistry - ACS Publications.5

  • Alkoxybenzo-five-membered (six-membered) heterocyclic amine compound and pharmaceutical use thereof (WO2019154047A1). Google Patents.6

  • Application Notes and Protocols for the Reduction of 5-phenylnicotinic acid to (5-Phenylpyridin-3-yl)methanol. Benchchem.4

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.2

  • 2-Chloro-4-(chloromethyl)pyridine hydrochloride Synthesis Protocol. Benchchem.3

  • High affinity small molecule c5a receptor modulators (CA2420215A1). Google Patents.1

Sources

Exploratory

Discovery and history of phenylpyridine derivatives

The Phenylpyridine Scaffold in Drug Discovery: From Serendipitous Neurotoxins to Precision Therapeutics Introduction The phenylpyridine moiety—a deceptively simple biaryl pharmacophore consisting of a pyridine ring coval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Phenylpyridine Scaffold in Drug Discovery: From Serendipitous Neurotoxins to Precision Therapeutics

Introduction

The phenylpyridine moiety—a deceptively simple biaryl pharmacophore consisting of a pyridine ring covalently linked to a phenyl group—has left an indelible mark on modern pharmacology. From a structural perspective, this scaffold offers highly tunable physicochemical properties: the basic pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the biaryl axis allows for specific dihedral angles that enable precise spatial orientation within deep, hydrophobic protein pockets.

Historically, the discovery of phenylpyridine derivatives has oscillated between tragedy and triumph. It first gained infamy through the serendipitous discovery of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), an event that revolutionized our understanding of Parkinson's disease[1][2]. Decades later, rational drug design repurposed the phenylpyridine core to develop blockbuster selective COX-2 inhibitors like etoricoxib[3][4], and it is now driving cutting-edge research in oncology and virology[5][6].

Part 1: The MPTP Paradigm: A Catalyst for Neuropharmacology

In 1983, Dr. William Langston documented a cohort of young illicit drug users in California who developed rapid, severe, and irreversible Parkinsonian symptoms[1][2]. The culprit was identified as MPTP, a byproduct of the botched synthesis of the synthetic opiate MPPP[7]. This tragic event provided the scientific community with the first robust, reproducible animal model for Parkinson's disease, fundamentally shifting the research paradigm toward environmental toxins and mitochondrial dysfunction[2][8].

Mechanistic Causality: MPTP is highly lipophilic, allowing it to rapidly cross the blood-brain barrier. Within astrocytes, it acts as a pro-toxin and is oxidized by monoamine oxidase B (MAO-B) into the intermediate MPDP+, which spontaneously oxidizes to the toxic pyridinium cation, MPP+ (1-methyl-4-phenylpyridinium)[8][9]. Because MPP+ structurally mimics dopamine, it is selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons of the substantia nigra[1]. Once intracellular, MPP+ accumulates in mitochondria and potently inhibits Complex I of the electron transport chain, precipitating fatal oxidative stress and neuronal apoptosis[1][8].

MPTP_Pathway cluster_astrocyte Astrocyte (Bioactivation) cluster_neuron Dopaminergic Neuron (Toxicity) MPTP MPTP (Crosses BBB) MAOB MAO-B Enzyme MPTP->MAOB Substrate MPP_astro MPP+ (Toxic Cation) MAOB->MPP_astro Oxidation DAT DAT (Dopamine Transporter) MPP_astro->DAT Selective Uptake Mito Mitochondria DAT->Mito Intracellular Transport ComplexI Complex I (Inhibition) Mito->ComplexI Accumulation Apoptosis Neuronal Death ComplexI->Apoptosis Oxidative Stress

Bioactivation of MPTP to MPP+ in astrocytes and subsequent targeted neurotoxicity.

Protocol 1: Self-Validating MPTP-Induced Parkinsonian Mouse Model

Objective: Establish a reproducible in vivo model of dopaminergic degeneration with internal pharmacological validation.

  • Subject Preparation: Utilize 8-10 week old male C57BL/6 mice, as this strain exhibits high sensitivity to MPTP compared to rats[9].

  • Dosing Regimen: Administer MPTP-HCl (30 mg/kg, free base) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.

  • Self-Validating Control (Crucial Step): Pre-treat a parallel cohort with Selegiline (10 mg/kg i.p.), an irreversible MAO-B inhibitor, 30 minutes prior to each MPTP injection. Causality: If toxicity is strictly MAO-B dependent, Selegiline must completely rescue the phenotype, validating the mechanistic integrity of the batch and ruling out off-target toxicity.

  • Behavioral Assay (Day 12): Perform Rotarod testing to quantify motor deficits (bradykinesia/rigidity).

  • Biochemical Verification (Day 14): Euthanize subjects. Dissect the striatum and utilize HPLC-ECD to quantify dopamine and DOPAC depletion.

  • Histological Validation: Perform stereological counting of Tyrosine Hydroxylase (TH+) neurons in the substantia nigra pars compacta.

Part 2: Rational Drug Design: Phenylpyridines as Selective COX-2 Inhibitors

Moving from neurotoxins to targeted therapeutics, the phenylpyridine scaffold became the cornerstone for developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Etoricoxib, a highly selective COX-2 inhibitor, utilizes a substituted bipyridine/phenylpyridine core to achieve profound selectivity and a long residence time, minimizing the gastrointestinal toxicity associated with traditional NSAIDs[3][4].

Kinetic Causality and Balanced Internal Energetics: Unlike rapid-reversible NSAIDs (e.g., ibuprofen), etoricoxib and its advanced phenylpyridine analogs operate via a two-step, slow-binding mechanism[4][10]. The initial encounter complex (E-I) is followed by a slow conformational isomerization into a high-affinity, tightly bound complex (E*-I)[10]. This creates a high "internal energy barrier" for dissociation, resulting in a prolonged drug-target residence time (dissociation half-life). Recent optimizations of the phenylpyridine scaffold have yielded compounds with dissociation half-lives up to 40 hours, ensuring sustained in vivo efficacy and target occupancy even as plasma drug concentrations wane[4][10].

Table 1: Kinetic and Thermodynamic Parameters of COX-2 Inhibitors

InhibitorScaffold ClassDissociation Half-Life (t½)Thermodynamic Potency (Ki*)Binding Mechanism
CelecoxibPyrazole0.71 h< 1.0 nMTwo-step slow binding
EtoricoxibPhenylpyridine6.0 h69.0 nMTwo-step slow binding
Analog 3Phenylpyridine≤ 40.0 h5.4 nMTwo-step slow binding

(Data synthesized from mechanistic studies on COX-2 internal energetics[4][10])

COX2_Kinetics E COX-2 + Inhibitor EI Encounter Complex (E-I) Rapid/Reversible E->EI k3 (Association) EI->E k4 (Dissociation) E_star_I High-Affinity Complex (E*-I) Slow Isomerization EI->E_star_I k5 (Forward Isomerization) E_star_I->EI k6 (Reverse Isomerization) Efficacy Sustained Target Occupancy (Long Residence Time) E_star_I->Efficacy High Internal Energy Barrier

Two-step slow-binding kinetics characteristic of phenylpyridine COX-2 inhibitors.

Protocol 2: Mass Spectrometry-Based COX-2 Residence Time Assay

Objective: Accurately determine the dissociation rate constant (k_off) and residence time of novel phenylpyridine inhibitors.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human COX-2 (100 nM) with the phenylpyridine inhibitor (10 µM) at 37°C for 60 minutes. Causality: This extended incubation ensures complete thermodynamic equilibrium and formation of the E*-I complex[4].

  • Rapid Dilution (Jump-Dilution): Dilute the complex 100-fold into an assay buffer containing the natural substrate, arachidonic acid (AA, 50 µM). This massive dilution drops the inhibitor concentration far below its Ki, preventing rebinding of the dissociated inhibitor.

  • Temporal Sampling: Extract aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Immediately quench each aliquot using an ice-cold extraction solvent (acetonitrile/methanol) containing a deuterated internal standard (PGE2-d4).

  • LC-MS/MS Quantification: Quantify the production of Prostaglandin E2 (PGE2) over time.

  • Self-Validating Control: Run a parallel assay using a rapid-reversible inhibitor (e.g., Ibuprofen). Causality: Ibuprofen must show immediate and linear PGE2 production post-dilution, proving the assay's temporal resolution is capable of distinguishing between rapid and slow-binding kinetics.

  • Data Analysis: Fit the PGE2 production curve to the integrated rate equation for slow-binding inhibition to extract the dissociation half-life.

Part 3: Expanding the Horizon: Oncology and Antiviral Applications

Beyond neuropharmacology and inflammation, the phenylpyridine scaffold is currently driving innovation in oncology and infectious diseases.

CDK7 Inhibition in Oncology: Cyclin-dependent kinase 7 (CDK7) is a master regulator of transcription and cell cycle progression. Phenylpyridine derivatives featuring reactive enone moieties have been developed as potent, covalent CDK7 inhibitors (e.g., clinical candidate YPN-005)[6]. These compounds exhibit single-digit nanomolar IC50 values. Mechanistically, they bind to the kinase domain and reduce the phosphorylation of RNA Polymerase II (RNAP II CTD), thereby downregulating critical oncogenes like c-Myc and Mcl-1, leading to potent anti-leukemic (AML) activity[6].

Antiviral Therapeutics: Recent high-throughput screening efforts have identified 2-benzoxyl-phenylpyridine derivatives as potent antiviral agents against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7)[5]. Mechanistic studies reveal that these derivatives do not directly inactivate the virion; rather, they exert post-exposure activity by targeting the early stages of viral RNA replication and protein synthesis within the host cell[5].

Conclusion

The trajectory of the phenylpyridine scaffold—from the devastating discovery of MPTP to the precision engineering of etoricoxib and novel CDK7 inhibitors—epitomizes the iterative nature of drug discovery. By understanding the profound structure-activity relationships, metabolic liabilities, and kinetic profiles inherent to this biaryl system, medicinal chemists continue to unlock highly selective, long-acting therapeutics across diverse disease states.

References

  • MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease Source: PubMed / NIH URL:[Link]

  • Neurology through history: Unraveling the biochemical pathways of Parkinson disease with the unexpected discovery of MPTP Source: MedLink Neurology URL:[Link]

  • MPTP Parkinsonism and Implications for Understanding Parkinson's Disease Source: PMC - NIH URL:[Link]

  • 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity Source: Journal of Forensic Sciences URL:[Link]

  • MPTP: MODEL FOR PARKINSON'S DISEASE Source: Diff.org URL:[Link]

  • Etoricoxib: A Highly Selective COX-2 Inhibitor Source: ResearchGate / Annals of Pharmacotherapy URL:[Link]

  • Potent Phenylpyridine and Oxodihydrofuran Inhibitors of Cyclooxygenase-2: Optimization toward a Long Residence Time with Balanced Internal Energetics Source: PubMed / NIH URL:[Link]

  • Potent Phenylpyridine and Oxodihydrofuran Inhibitors of Cyclooxygenase-2: Optimization toward a Long Residence Time with Balanced Internal Energetics Source: Biochemistry - ACS Publications URL:[Link]

  • Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives Source: PMC - NIH URL:[Link]

  • A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022) Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

(2-Phenylpyridin-4-yl)methanol: A Critical Chemical Intermediate in Modern Synthesis and Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently encounter scaffolds that o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently encounter scaffolds that offer dual-mode reactivity. Among these, (2-Phenylpyridin-4-yl)methanol stands out as a privileged intermediate. The pyridine nitrogen can coordinate with metals or act as a hydrogen bond acceptor, while the primary alcohol at the C4 position provides a versatile handle for etherification, esterification, or cross-coupling[1]. Furthermore, the phenyl group at C2 provides essential lipophilicity and steric bulk, crucial for fitting into hydrophobic enzyme pockets during target binding[2].

This technical guide explores the physicochemical properties, advanced synthetic methodologies, and high-impact pharmaceutical applications of (2-Phenylpyridin-4-yl)methanol, providing actionable, self-validating protocols for researchers.

Physicochemical and Structural Profiling

Before deploying any intermediate in a synthetic campaign, a rigorous understanding of its physicochemical properties is mandatory. The balance of lipophilicity (CLogP) and polar surface area (PSA) in (2-Phenylpyridin-4-yl)methanol makes it highly suitable for integration into central nervous system (CNS) penetrant drugs or orally bioavailable targeted therapies[3].

Quantitative Data Summary
PropertyValueSource
Chemical Name (2-Phenylpyridin-4-yl)methanol[3]
CAS Registry Number 4634-12-2[4]
Molecular Formula C₁₂H₁₁NO[3]
Molecular Weight 185.22 g/mol [4]
Monoisotopic Mass 185.084 Da[3]
CLogP (Lipophilicity) 1.81[3]
Polar Surface Area (PSA) 33.12 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Advanced Synthetic Methodologies

The traditional synthesis of substituted pyridines often relies on harsh conditions or pre-functionalized halides. However, modern photoredox catalysis allows for the direct, late-stage C-H functionalization of 2-phenylpyridine to yield (2-Phenylpyridin-4-yl)methanol[1].

Methodology 1: Photoredox-Catalyzed C-H Hydroxymethylation

This protocol leverages visible light to generate a hydroxymethyl radical, which selectively attacks the electron-deficient C4 position of the pyridine ring via a Minisci-type mechanism[1].

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk tube, add 2-phenylpyridine (25 μL, 0.175 mmol), a photoredox catalyst (e.g., an Iridium-based complex, 1-2 mol%), and a magnetic stir bar[1].

  • Solvent & Reagent Addition: Add a solvent mixture containing methanol (acting as both the solvent and the hydroxymethyl radical source) and an acidic modifier (e.g., Trifluoroacetic acid, TFA)[1].

    • Causality: TFA protonates the pyridine nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, significantly accelerating the nucleophilic attack by the transient hydroxymethyl radical and ensuring C4 regioselectivity.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet-state quencher. Removing dissolved O₂ ensures the excited state of the photocatalyst is not prematurely deactivated, thereby maintaining a high quantum yield for radical generation.

  • Irradiation: Stir the reaction mixture under 30W blue LED irradiation at room temperature for 12-24 hours[1].

    • Causality: Blue light provides the precise photon energy required to excite the Ir-catalyst into its long-lived triplet state, initiating the hydrogen atom transfer (HAT) process.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

  • Purification & Validation: Purify the crude residue via silica gel column chromatography (gradient of 15–65% EtOAc in hexanes)[1].

    • Self-Validating System: Success is confirmed via ¹H NMR (DMSO-d6). The appearance of a distinct doublet at δ 4.62 ppm (CH₂, J = 5.8 Hz) and a triplet at δ 5.49 ppm (OH, J = 5.8 Hz) definitively proves the installation of the primary alcohol[1].

Synthesis N1 2-Phenylpyridine Starting Material N4 Blue LED Irradiation (C-H Activation) N1->N4 N2 Photoredox Catalyst (e.g., Ir-based) N2->N4 N3 Methanol / Acid Hydroxymethyl Source N3->N4 N5 Radical Addition at C4 Position N4->N5 Minisci-type reaction N6 (2-Phenylpyridin-4-yl)methanol Target Intermediate N5->N6 Oxidation & Deprotonation

Photoredox-catalyzed C-H hydroxymethylation of 2-phenylpyridine.

Role in Drug Discovery: High-Impact Case Studies

Case Study A: Sphingomyelin Synthase 2 (SMS2) Inhibitors

Sphingomyelin synthase 2 (SMS2) is a critical enzyme that catalyzes the transfer of a phosphocholine moiety from phosphatidylcholine (PC) to ceramide, generating sphingomyelin (SM) and diacylglycerol (DAG)[5]. Overexpression of SMS2 is heavily implicated in the pathogenesis of atherosclerosis, insulin resistance, and inflammatory bowel diseases[2].

(2-Phenylpyridin-4-yl)methanol serves as a core structural motif in the synthesis of novel alkoxybenzo-heterocyclic amine inhibitors targeting SMS2[2]. The primary alcohol acts as a nucleophile to form an essential ether linkage with the inhibitor's core scaffold, while the 2-phenylpyridine moiety occupies a critical hydrophobic pocket within the SMS2 active site, conferring high target selectivity and disrupting the pathological accumulation of sphingomyelin[2].

SMS2_Pathway C1 Ceramide + Phosphatidylcholine E1 Sphingomyelin Synthase 2 (SMS2) C1->E1 Substrate binding P1 Sphingomyelin (SM) + DAG E1->P1 Enzymatic conversion D1 Atherosclerosis & Inflammation P1->D1 Accumulation triggers disease I1 SMS2 Inhibitor (Derived from Intermediate) I1->E1 Blocks activity

SMS2 regulation of sphingomyelin synthesis and therapeutic inhibition.

Case Study B: Mitochondrial Complex 1 Inhibitors for Oncology

In the realm of oncology, the development of mitochondrial Complex 1 inhibitors—derived from papaverine scaffolds—has shown immense promise for the radiosensitization of hypoxic tumors[6]. Here, (2-Phenylpyridin-4-yl)methanol is utilized in a sophisticated deoxygenative cross-coupling reaction with chloroquinazolines[6].

Methodology 2: Nickel-Catalyzed Deoxygenative Coupling

This transformation bypasses the traditional, multi-step halogenation of the alcohol, directly utilizing the hydroxymethyl group to establish a stable methylene bridge[6].

Step-by-Step Protocol:

  • Reagent Assembly: In an anaerobic glovebox, charge a reaction vial with 4-chloro-6,7-dimethoxyquinazoline (70.0 mg, 0.31 mmol), (2-phenylpyridin-4-yl)methanol (99.0 mg, 0.53 mmol), quinuclidine (115.0 mg, 1.03 mmol), and a Nickel catalyst such as Ni(dtbbpy)Br₂ (14.8 mg, 0.01 equiv)[6].

  • In Situ Activation: Add a deoxazole triflate reagent (230.0 mg, 0.50 mmol) and an anhydrous solvent (e.g., THF)[6].

    • Causality: The deoxazole reagent activates the primary alcohol of (2-phenylpyridin-4-yl)methanol in situ, converting it into a transient radical precursor. This eliminates the need to isolate unstable alkyl halides, streamlining the workflow and improving overall safety.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 60-80 °C for 18 hours[6].

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the nickel-mediated C-C bond formation between the sp³ radical generated from the alcohol and the sp² quinazoline carbon.

  • Workup & Validation: Quench the reaction with water (30 mL) and extract with dichloromethane (3 × 30 mL)[6]. Purify via flash chromatography (45% ethyl acetate in hexanes)[6].

    • Self-Validating System: The success of the coupling is instantly verified by TLC (UV activity shift) and subsequently confirmed by the disappearance of the alcohol OH stretch in IR spectroscopy and the shift of the CH₂ protons in ¹H NMR.

References

  • Cheminformatics - Chemryt : "12 2 4634 | Cheminformatics - Chemryt" (Physicochemical data and SMILES). Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications : "Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases" (Synthesis and NMR validation). Available at: [Link]

  • PMC (National Institutes of Health) : "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer" (Deoxygenative coupling methodology). Available at:[Link]

  • BRENDA Enzyme Database : "Information on EC 2.7.8.27 - sphingomyelin synthase and Organism(s) Homo sapiens and UniProt Accession Q86VZ5" (SMS2 pathway data). Available at:[Link]

  • Google Patents: "WO2019154047A1 - Alkoxybenzo-five-membered (six-membered) heterocyclic amine compound and pharmaceutical use thereof" (SMS2 inhibitor applications).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2-Phenylpyridin-4-yl)methanol in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry and materials science, the strategic functionalization of heteroaromatic rings is paramount for tuning pharmacokinetics and target engagement. (2-Phenylpyridin-4-yl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic functionalization of heteroaromatic rings is paramount for tuning pharmacokinetics and target engagement. (2-Phenylpyridin-4-yl)methanol emerges as a highly versatile building block, characterized by a pyridine core substituted with a phenyl ring at the C2 position and a hydroxymethyl group at the C4 position. As a Senior Application Scientist, I have observed that the installation of the hydroxymethyl moiety is not merely a structural variation; it is a calculated modification designed to lower lipophilicity, improve aqueous solubility, and introduce a critical hydrogen-bonding pharmacophore. This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, advanced synthetic methodologies, rigorous spectroscopic characterization, and pharmacological applications of this compound.

Structural Identity and Physicochemical Properties

The spatial arrangement and electronic distribution of (2-phenylpyridin-4-yl)methanol dictate its behavior in both synthetic environments and biological systems. The presence of the hydroxymethyl group significantly alters the partition coefficient (CLogP) compared to the unsubstituted 2-phenylpyridine, shifting the molecule toward a more favorable drug-like space while providing a metabolic "soft spot" for prodrug functionalization.

Quantitative Physicochemical Profile
PropertyValueCausality / Significance
Chemical Name (2-Phenylpyridin-4-yl)methanolIUPAC nomenclature defining the exact regioisomer.
Molecular Formula C₁₂H₁₁NOEstablishes the baseline mass for MS validation[1].
Molecular Weight 185.225 g/mol Optimal low-molecular-weight scaffold for fragment-based drug design[1].
SMILES OCc1cc(-c2ccccc2)ncc1Defines the topological connectivity for cheminformatics modeling[1].
CLogP 1.8116Indicates moderate lipophilicity, ensuring a balance of membrane permeability and aqueous solubility[1].
Polar Surface Area (PSA) 33.12 ŲFacilitates excellent cellular permeability, well within the Lipinski limits (<140 Ų)[1].
H-Bond Donors / Acceptors 1 / 2The -OH acts as a donor, while the pyridine nitrogen and oxygen act as acceptors, crucial for kinase/enzyme binding[1].
Rotatable Bonds 2Maintains structural rigidity while allowing the phenyl and hydroxymethyl groups to adopt optimal binding conformations[1].

Synthetic Methodology: Photoredox-Catalyzed Hydroxymethylation

Traditional Minisci-type functionalizations of pyridines often require harsh thermal conditions and strong oxidants, leading to poor regioselectivity and degradation. To circumvent this, modern synthesis employs to achieve precise C-H functionalization at the C4 position.

Experimental Protocol: Photoredox-Mediated Synthesis

This protocol is designed as a self-validating system; each reagent serves a specific mechanistic purpose.

  • Substrate Activation: Dissolve 2-phenylpyridine (0.175 mmol) in a solvent mixture of methanol and trifluoroacetic acid (TFA, 10 equiv).

    • Causality: TFA protonates the basic pyridine nitrogen. This dual-purpose step lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the electron-deficient C4 position toward nucleophilic radical addition, and prevents the free nitrogen lone pair from coordinating to and poisoning the metal catalyst.

  • Catalyst Introduction: Add 1 mol % of the Iridium-based photocatalyst, [Ir(dF-CF3-ppy)2(dtbpy)]PF6.

    • Causality: The highly fluorinated ligands tune the redox potential of the Ir-complex, enabling the generation of potent radical species under mild visible light.

  • Radical Initiation: Introduce an oxidant such as benzoyl peroxide (BPO, 2 equiv) or ammonium persulfate. Irradiate the mixture with a blue LED at room temperature for 16 hours under a nitrogen atmosphere.

    • Causality: Blue light excites the Ir-catalyst, driving a single-electron transfer (SET) cascade that generates hydroxymethyl radicals from the methanol solvent.

  • Workup & Isolation: Quench the reaction, neutralize the TFA, and extract with ethyl acetate. Purify the crude mixture via silica gel column chromatography using a gradient of 15–65% EtOAc in hexanes to yield (2-phenylpyridin-4-yl)methanol as a white solid (approx. 36% yield).

SynthesisWorkflow A 2-Phenylpyridine (Substrate) B TFA + Methanol (Activation & Solvent) A->B Protonation C Ir-Photocatalyst + Blue LED Irradiation B->C Addition D Nucleophilic Radical Addition at C4 C->D Radical Generation E (2-Phenylpyridin-4-yl)methanol (Target Product) D->E Workup & Purification

Photoredox-catalyzed hydroxymethylation workflow for (2-phenylpyridin-4-yl)methanol.

Spectroscopic Characterization & Validation

To ensure structural integrity and differentiate this compound from closely related isomers (e.g., (5-phenylpyridin-3-yl)methanol), rigorous 2 is mandatory[2].

Step-by-Step Analytical Protocols

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Preparation: Prepare a 1 mg/mL stock solution in high-purity methanol. Dilute to a final concentration of 0.01 mg/mL.

  • Acquisition: Record the spectrum from 200 to 800 nm using a 1 cm quartz cuvette on a spectrophotometer (e.g., Agilent Cary 60).

  • Causality: A baseline correction using pure methanol is critical to negate solvent absorbance, isolating the specific π-π* and n-π* electronic transitions dictated by the extended conjugation between the phenyl and pyridine rings[2].

B. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Preparation: Dilute the sample to 10 µg/mL in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

  • Acquisition: Introduce via direct infusion (10 µL/min) into a QTof mass spectrometer operating in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and source temperature to 120 °C.

  • Causality: The addition of 0.1% formic acid guarantees the complete protonation of the basic pyridine nitrogen, maximizing ionization efficiency and yielding a robust [M+H]+ peak at m/z 186.09[2].

Pharmacological Applications & Mechanistic Role

The unique physicochemical properties of (2-phenylpyridin-4-yl)methanol make it a privileged scaffold in the development of targeted therapeutics.

Mitochondrial Complex 1 Inhibition (Radiosensitization)

In the pursuit of overcoming hypoxia-induced radiation resistance in solid tumors, researchers have developed 3 that inhibit mitochondrial complex 1, thereby decreasing cellular oxygen consumption[3].

  • Mechanistic Causality: The incorporation of (2-phenylpyridin-4-yl)methanol into the papaverine scaffold (e.g., compound BJH-60) provides essential target binding interactions. However, the resulting high lipophilicity (CLogP = 5.2) limits systemic delivery. To solve this, the primary benzylic alcohol of the scaffold is converted into a disodium phosphate prodrug (BJH-60-P). This modification drastically increases saline solubility for intravenous dosing, with the phosphate group being readily cleaved in vivo to release the active inhibitor (OCRi IC₅₀ = 1.9 μM)[3].

Sphingomyelin Synthase 2 (SMS2) Inhibition

Abnormal sphingomyelin levels are heavily implicated in atherosclerosis and metabolic diseases. (2-Phenylpyridin-4-yl)methanol is utilized as a core fragment in the synthesis of 4 targeting SMS2[4].

  • Mechanistic Causality: The scaffold imparts ideal water solubility and structural stability without introducing toxic pharmacophores, enabling the resulting drug candidates to achieve potent inhibitory activity against SMS2 while maintaining a favorable safety profile[4].

PharmPathway S1 Base Scaffold: (2-Phenylpyridin-4-yl)methanol S2 Structural Modification Phosphate Prodrug or Amine Coupling S1->S2 S3 Target Engagement Mitochondrial Complex 1 or SMS2 Inhibition S2->S3 S4 Therapeutic Outcome Radiosensitization or Anti-atherosclerosis S3->S4

Mechanistic pathway from chemical scaffold to therapeutic outcome in drug design.

Conclusion

(2-Phenylpyridin-4-yl)methanol stands as a masterclass in rational chemical design. By bridging the gap between synthetic accessibility (via photoredox catalysis) and pharmacological utility (via tunable lipophilicity and prodrug potential), it empowers researchers to construct highly selective inhibitors for complex metabolic and oncological targets. Adherence to the strict spectroscopic and synthetic protocols outlined herein ensures the reproducible deployment of this scaffold in advanced drug discovery pipelines.

References

  • 12 2 4634 | Cheminformatics - Chemryt Source: Chemryt URL
  • A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)
  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases Source: The Journal of Organic Chemistry - ACS Publications URL
  • Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • WO2019154047A1 - Alkoxybenzo-five-membered (six-membered)

Sources

Foundational

Unlocking the Pharmacophore: A Comprehensive Technical Guide to Isomers and Analogues of (2-Phenylpyridin-4-yl)methanol

Executive Summary The (2-phenylpyridin-4-yl)methanol scaffold represents a privileged structural motif in modern medicinal chemistry and organometallic catalysis. By combining the hydrogen-bonding capacity of a hydroxyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2-phenylpyridin-4-yl)methanol scaffold represents a privileged structural motif in modern medicinal chemistry and organometallic catalysis. By combining the hydrogen-bonding capacity of a hydroxymethyl group with the tunable electronic and steric properties of a phenylpyridine core, this scaffold serves as a versatile foundation for drug discovery. This whitepaper provides an in-depth analysis of the positional isomers and structural analogues of (2-phenylpyridin-4-yl)methanol, exploring their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental methodologies required for their synthesis and evaluation.

Structural Dynamics and Positional Isomerism

The pharmacological and physicochemical profile of phenylpyridine methanols is fundamentally dictated by positional isomerism. The placement of the phenyl and hydroxymethyl substituents on the central pyridine ring alters the molecule's electronic distribution, basicity (pKa of the pyridine nitrogen), and steric bulk[1].

  • (2-Phenylpyridin-4-yl)methanol: The phenyl group is positioned adjacent to the pyridine nitrogen. This proximity induces a steric clash with the nitrogen's lone pair, forcing the phenyl ring out of coplanarity. This non-planar conformation is highly advantageous for cyclometalation (e.g., in Platinum complexes) but may hinder intercalation into flat, hydrophobic receptor pockets[2].

  • (5-Phenylpyridin-3-yl)methanol: In this isomer, the meta-relationship between the substituents minimizes direct steric hindrance. This allows the pyridine nitrogen to remain highly accessible for hydrogen bonding, a feature that has been exploited in the design of potent kinase inhibitors and receptor ligands[3][4].

Understanding these steric and electronic causalities is critical when selecting an isomer for a specific target binding site.

Pharmacological Applications of Analogues

The versatility of the phenylpyridine methanol framework has led to the development of analogues with diverse biological activities.

Oncology: Kinase and Reductase Inhibition

Analogues based on the 3-phenylpyridine and 2-phenylpyridine scaffolds have demonstrated significant anticancer properties through distinct mechanisms. Certain derivatives act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition in the cell cycle[3]. Conversely, 2-phenylpyridine derivatives have been shown to inhibit thioredoxin reductase (TrxR). Inhibiting TrxR disrupts cellular redox homeostasis, leading to a lethal accumulation of intracellular reactive oxygen species (ROS) and subsequent apoptosis[1].

Pathway N1 2-Phenylpyridine Analogue N2 Thioredoxin Reductase (TrxR) Inhibition N1->N2 N3 Disruption of Redox Balance N2->N3 N4 Intracellular ROS Accumulation N3->N4 N5 Oxidative Stress N4->N5 N6 Cancer Cell Apoptosis N5->N6

TrxR inhibition by 2-phenylpyridine analogues leading to ROS-mediated apoptosis.

Neurology: nAChR Modulation

Modifications to the C5 position of the pyridine ring have yielded highly potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). Bulky substituents at this position enhance the binding affinity, with some analogues exhibiting sub-nanomolar inhibition constants (Ki)[4].

Inorganic Medicine: Platinum(II) Complexes

The 2-phenylpyridine core is an exceptional bidentate ligand for transition metals. The nitrogen acts as a strong σ-donor, while the ortho-carbon of the phenyl ring undergoes C-H activation to form a stable, covalent Pt-C bond. These cyclometalated Platinum(II) complexes exhibit high cytotoxicity against cisplatin-resistant tumor cell lines, as the stable Pt-C bond resists deactivation by intracellular thiols[2].

Quantitative Data: Structure-Activity Relationships (SAR)

The following table synthesizes the quantitative pharmacological data across various phenylpyridine analogues, providing a comparative baseline for drug design.

Scaffold / AnaloguePrimary TargetQuantitative MetricMechanism / EffectRef
Pyrazolo[3,4-b]pyridine (3-phenylpyridine-like) CDK2IC50: Low µM rangeCell cycle arrest (G1/S phase)[3]
C5-Substituted (5-phenylpyridin-3-yl)methanol Neuronal nAChRKi: 0.055 – 0.69 nMAgonist/Antagonist binding[4]
2-Phenylpyridine derivatives Thioredoxin Reductase (TrxR)ROS accumulationOxidative stress-induced apoptosis[1]
Platinum(II) 2-phenylpyridine complex Sarcoma 180 CellsHigh CytotoxicityOvercomes cisplatin resistance[2]
2-Phenylpyridine N-phenylbenzamides Mythimna separata100% inhibition at 500 mg/LInsecticidal disruption[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols utilized to synthesize and evaluate these compounds must be robust and self-validating. Below are the definitive methodologies for the synthesis of the core scaffold and its biological evaluation.

Protocol A: Photoredox-Catalyzed Hydroxymethylation of 2-Phenylpyridine

Traditional Minisci-type functionalizations of electron-deficient pyridines require harsh oxidants that often over-oxidize the desired methanol product. Photoredox catalysis offers a mild, highly regioselective alternative[6].

  • Substrate Preparation & Degassing: Dissolve 2-phenylpyridine (0.175 mmol) in methanol. Causality: Methanol acts as both the solvent and the hydroxymethyl radical source. Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: Oxygen is a potent triplet-state quencher. Complete degassing ensures that any failure in conversion is due to substrate electronics, not atmospheric quenching.

  • Photocatalyst Addition: Add the Ir(III) or Ru(II) photocatalyst and an acid additive (e.g., TFA). Causality: The acid protonates the pyridine nitrogen, lowering the LUMO of the heterocycle and directing the nucleophilic hydroxymethyl radical to the electron-deficient C4 or C6 positions.

  • Irradiation: Irradiate the mixture using a 450 nm blue LED for 12 hours at ambient temperature. Causality: 450 nm selectively excites the photocatalyst without inducing unselective, direct UV-mediated homolysis of the substrates.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via silica gel chromatography (15–65% EtOAc in hexanes). Self-Validation: Perform 1H NMR on the crude mixture prior to column loading. The ratio of C4 vs. C6 substitution can be immediately validated by the splitting patterns of the remaining pyridine protons.

Workflow S1 Step 1: Substrate Prep 2-Phenylpyridine + MeOH S2 Step 2: Photocatalyst Ir/Ru Complex Addition S1->S2 S3 Step 3: Irradiation Blue LED (450 nm) S2->S3 S4 Step 4: Quenching & Extraction S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Product: (2-Phenylpyridin-4-yl)methanol S5->S6

Photoredox-catalyzed synthesis workflow for (2-phenylpyridin-4-yl)methanol.

Protocol B: High-Throughput CDK2 Kinase Inhibition Assay

To evaluate the oncology potential of synthesized analogues, a robust kinase assay is required[3].

  • Enzyme-Substrate Pre-incubation: Incubate recombinant CDK2/Cyclin E complex with varying concentrations of the phenylpyridine analogue for 30 minutes. Causality: Pre-incubation allows for the assessment of slow-binding kinetics, a common and desirable feature of hinge-binding pharmacophores.

  • ATP Initiation: Initiate the reaction by adding ATP and the peptide substrate. Self-Validation: ATP must be added at a concentration strictly equal to its apparent Km​ . This self-validating condition ensures the assay is highly sensitive to competitive inhibitors while preventing artificial potency inflation.

  • Detection & Z'-Factor Calculation: Measure kinase activity using a luminescent ADP detection reagent. Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates that the assay window is sufficiently robust to distinguish true inhibitors from assay noise.

References

  • BenchChem Technical Support Team. A Comparative Guide to Biologically Active (5-Phenylpyridin-3-yl)methanol Analogs and Related Compounds. Benchchem. 3

  • BenchChem Technical Support Team. Comparative Analysis of (5-Phenylpyridin-3-yl)methanol Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Benchchem. 4

  • BenchChem Technical Support Team. Comparative Analysis of the Biological Activity of Phenylpyridine Methanol Isomers: A Guide for Researchers. Benchchem. 1

  • J. Org. Chem. Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. ACS Publications.6

  • J. Med. Chem. Mononuclear Platinum(II) Complex with 2-Phenylpyridine Ligands Showing High Cytotoxicity against Mouse Sarcoma 180 Cells Acquiring High Cisplatin Resistance. ACS Publications. 2

  • PMC. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. NIH. 5

Sources

Exploratory

Solubility and stability of (2-phenylpyridin-4-yl)methanol

An In-depth Technical Guide to the Solubility and Stability of (2-phenylpyridin-4-yl)methanol Abstract This technical guide provides a comprehensive scientific framework for understanding and evaluating the solubility an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of (2-phenylpyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive scientific framework for understanding and evaluating the solubility and chemical stability of (2-phenylpyridin-4-yl)methanol, a key heterocyclic building block in modern drug discovery and materials science. Recognizing the scarcity of consolidated public data for this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers, scientists, and drug development professionals. We present a qualitative analysis of its expected solubility based on molecular structure, followed by robust, step-by-step protocols for quantitative determination. Furthermore, this guide details a systematic approach to stability assessment through forced degradation studies, compliant with industry best practices. Potential degradation pathways are elucidated, and a validated, stability-indicating HPLC method is provided for accurate quantification. This document is designed not merely as a repository of data, but as a practical and authoritative manual for generating reliable and reproducible physicochemical data for (2-phenylpyridin-4-yl)methanol in a research and development setting.

Physicochemical and Structural Properties

(2-phenylpyridin-4-yl)methanol is a bifunctional molecule featuring a pyridine ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of a hydrogen-bond donor/acceptor system (-CH₂OH, pyridine nitrogen) and significant aromatic character (phenyl and pyridine rings) dictates its physicochemical behavior. A thorough understanding of these foundational properties is a prerequisite for any formulation or process development.

Table 1: Key Physicochemical Properties of (2-phenylpyridin-4-yl)methanol

PropertyValue / Predicted ValueComments
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol [1]
Appearance White to off-white crystalline powderBased on analogous compounds.[2]
pKa (Predicted) ~4.5-5.0 (Pyridinium ion)The pyridine nitrogen is basic and will be protonated under acidic conditions. This value is an estimate based on similar pyridine structures.
logP (Predicted) ~1.5 - 2.0The combination of aromatic rings and a polar hydroxyl group results in moderate lipophilicity.
Melting Point Not availableMust be determined experimentally.
UV λmax ~250-260 nmExpected in common HPLC solvents like methanol or acetonitrile, due to the conjugated aromatic system.[3]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter influencing bioavailability, formulation design, and purification strategies.

Qualitative Solubility Analysis

The structure of (2-phenylpyridin-4-yl)methanol suggests a nuanced solubility profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxymethyl group can both donate and accept hydrogen bonds, and the pyridine nitrogen acts as a hydrogen bond acceptor.[4] Therefore, high solubility is expected in protic solvents like methanol and ethanol.[5] Aqueous solubility is likely limited due to the dominant aromatic character but will be significantly enhanced under acidic conditions (pH < 4) due to the formation of the more soluble pyridinium salt.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can effectively solvate the polar regions of the molecule. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents.[5]

  • Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexanes): Solubility is predicted to be limited. The energy required to overcome the intermolecular hydrogen bonding in the solid crystal lattice is not sufficiently compensated by the weak van der Waals forces offered by these solvents.[4]

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. The causality behind this choice is its reliability and direct measurement of the saturated state.

Objective: To determine the equilibrium solubility of (2-phenylpyridin-4-yl)methanol in various solvents at a controlled temperature.

Materials:

  • (2-phenylpyridin-4-yl)methanol (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1N HCl, Methanol, Acetonitrile)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • HPLC system with UV detector (See Section 4.0)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Vials

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (2-phenylpyridin-4-yl)methanol to a vial containing a known volume (e.g., 2 mL) of the test solvent. An excess is critical to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. The system's stability can be confirmed by taking measurements at 24 and 48 hours; consistent results indicate equilibrium.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (see Section 4.0).

  • Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Table 2: Template for Reporting Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
0.1 M HCl25
pH 7.4 Phosphate Buffer25
Methanol25
Acetonitrile25
Ethyl Acetate25

Stability Profile and Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development, used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7] The process involves subjecting the compound to stress conditions more severe than accelerated stability testing.[7]

Logical Workflow for Forced Degradation

The following workflow provides a systematic approach to assessing the stability of (2-phenylpyridin-4-yl)methanol.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose Aliquots ox Oxidation (3% H₂O₂, RT) stock->ox Expose Aliquots therm Thermal (80°C, Solid & Solution) stock->therm Expose Aliquots photo Photolytic (ICH Q1B Light Exposure) stock->photo Expose Aliquots neutralize Neutralize (if needed) acid->neutralize base->neutralize ox->neutralize therm->neutralize photo->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc Analyze via Stability- Indicating HPLC-UV dilute->hplc results Evaluate: % Degradation, Impurity Profile, Mass Balance hplc->results

Caption: Workflow for forced degradation of (2-phenylpyridin-4-yl)methanol.

Potential Degradation Pathways

Based on its chemical structure, two primary degradation pathways are anticipated:

  • Oxidation: The benzylic alcohol is susceptible to oxidation, especially in the presence of oxidizing agents or under thermal/photolytic stress with oxygen. This would form the corresponding aldehyde ((2-phenylpyridin-4-yl)carbaldehyde) and potentially the carboxylic acid (2-phenylisonicotinic acid).[6][8]

  • Acid-Catalyzed Reactions: Under strongly acidic and high-temperature conditions, the benzylic alcohol could undergo dehydration to form a reactive carbocation intermediate, which could lead to the formation of ethers or other secondary products.[6]

G cluster_oxidation Oxidation Pathway cluster_acid Acid-Catalyzed Pathway parent (2-phenylpyridin-4-yl)methanol aldehyde (2-phenylpyridin-4-yl)carbaldehyde parent->aldehyde [O] (e.g., H₂O₂, light, heat) carbocation Benzylic Carbocation (Intermediate) parent->carbocation H⁺, Heat (-H₂O) acid 2-phenylisonicotinic acid aldehyde->acid Further Oxidation dehydration_products Dehydration Products (e.g., Ethers, Alkenes) carbocation->dehydration_products

Caption: Potential degradation pathways for (2-phenylpyridin-4-yl)methanol.

Experimental Protocols for Forced Degradation

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions. A degradation of 5-20% is generally targeted to ensure the analytical method is challenged appropriately.[9]

General Procedure:

  • Prepare a stock solution of (2-phenylpyridin-4-yl)methanol at ~1 mg/mL in a 50:50 mixture of acetonitrile:water.

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.

  • Incubate for a defined period (e.g., start with 24 hours and adjust as needed).

  • After incubation, neutralize acidic/basic samples, and dilute all samples to a final concentration of ~0.1 mg/mL for HPLC analysis.

  • Analyze alongside an undegraded control sample (prepared and diluted at T=0).

  • Acid Hydrolysis:

    • Stressor: 0.1 M or 1 M Hydrochloric Acid (HCl).

    • Condition: Heat at 60 °C.[10]

    • Neutralization: Add an equimolar amount of NaOH.

  • Base Hydrolysis:

    • Stressor: 0.1 M or 1 M Sodium Hydroxide (NaOH).

    • Condition: Heat at 60 °C.[10]

    • Neutralization: Add an equimolar amount of HCl.

  • Oxidative Degradation:

    • Stressor: 3% Hydrogen Peroxide (H₂O₂).

    • Condition: Store at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80 °C.

    • Solid State: Place solid powder in a vial and heat at 80 °C or a temperature just below its melting point.[10] Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Condition: Expose the stock solution (in a chemically inert, transparent container) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

    • Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Table 3: Template for Summarizing Forced Degradation Results

Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of DegradantsComments (e.g., Peak Purity)
Control (T=0)N/A100.00.00
Acid (0.1 M HCl)24h / 60°C
Base (0.1 M NaOH)24h / 60°C
Oxidative (3% H₂O₂)24h / RT
Thermal (Solution)48h / 80°C
PhotolyticICH Q1B

Stability-Indicating Analytical Method: RP-HPLC-UV

A validated stability-indicating method is one that can accurately quantify the active ingredient without interference from excipients, process impurities, or degradation products.[10] A reversed-phase HPLC method is well-suited for a moderately polar compound like (2-phenylpyridin-4-yl)methanol.[3]

HPLC Method Parameters

The following parameters provide a robust starting point for method development and validation.

Table 4: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the pyridine nitrogen, leading to consistent retention and improved peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 5 minA gradient elution is crucial for separating the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[3]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µL
Experimental Protocol: Sample and Standard Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of (2-phenylpyridin-4-yl)methanol reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase to establish a calibration curve.

  • Sample Preparation: For solubility or stability samples, dilute them with the mobile phase to a final concentration expected to be within the linear range of the method (e.g., ~50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the characterization of (2-phenylpyridin-4-yl)methanol's solubility and stability. While public data is limited, the application of fundamental principles and standard pharmaceutical testing methodologies provides a clear path for researchers to generate the critical data required for drug development. The provided protocols for solubility determination, forced degradation, and HPLC analysis are designed to be directly implemented in a laboratory setting. By following these workflows, scientists can ensure the generation of high-quality, reliable data, thereby mitigating risks in downstream development and accelerating the progression of novel chemical entities.

References

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • Kim, H. S., & Kang, S. K. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o947. Available at: [Link]

  • Park, J., et al. (2023). Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. ChemRxiv. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Rawat, T. S., & Singh, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 102, 386-393. Available at: [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Foundational

Introduction to the Chemistry of Phenylpyridine Alcohols: Synthesis, Reactivity, and Core Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenylpyridine alcohols represent a pivotal class of heterocyclic compounds, uniquely integrating the structural motifs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyridine alcohols represent a pivotal class of heterocyclic compounds, uniquely integrating the structural motifs of a pyridine ring, a phenyl group, and a hydroxyl functional group. This trifecta of components imparts a rich and versatile chemical character, positioning them as highly valuable scaffolds in medicinal chemistry, asymmetric catalysis, and materials science. Their inherent chirality, when the alcohol is a secondary or tertiary carbinol, makes them particularly sought-after building blocks for enantiomerically pure pharmaceuticals and ligands. This guide provides an in-depth exploration of the core chemistry of phenylpyridine alcohols, focusing on modern synthetic strategies, characteristic reactivity, and their expanding role in drug development and catalysis. We will dissect the causality behind key experimental methodologies, from transition-metal-catalyzed C-H functionalization and asymmetric reductions to their function as sophisticated ligands in coordination chemistry.

The Phenylpyridine Alcohol Scaffold: Structural Significance

The phenylpyridine alcohol scaffold is defined by a pyridine ring linked to a phenyl ring, with a hydroxyl group attached to either the phenyl ring, the pyridine ring, or, most commonly, a carbon atom linking the two aromatic systems (e.g., α-phenyl-2-pyridinemethanol). This arrangement creates a molecule with distinct electronic and steric properties. The pyridine nitrogen acts as a Lewis base and a potent coordinating atom for metal catalysts, a feature that is masterfully exploited in directed C–H activation reactions.[1][2] The hydroxyl group provides a site for further functionalization and introduces polarity and hydrogen bonding capabilities, which are critical for biological activity and solubility.[3]

The true value of this scaffold in drug development is often realized in its chiral forms. Enantiopure heteroaromatic alcohols are crucial components in many pharmacologically active compounds and serve as ligands for asymmetric synthesis.[4] The precise three-dimensional arrangement of the aromatic rings and the hydroxyl group is often the key to specific and high-affinity interactions with biological targets such as enzymes and receptors.

cluster_0 Core Phenylpyridine Alcohol Structures cluster_1 Key Features A α-Phenyl(pyridin-2-yl)methanol (Chiral Center at Carbinol) F1 Pyridine Nitrogen: Lewis Base, Directing Group, Metal Coordination Site A->F1 F2 Hydroxyl Group: H-Bonding, Polarity, Derivatization Site A->F2 F3 Aromatic Rings: π-Stacking, Steric Bulk, Electronic Tuning A->F3 F4 Chirality: Enantioselective Interactions (when applicable) A->F4 B (2-Phenylpyridin-3-yl)methanol (Acyclic Linker) B->F1 B->F2 B->F3 C 2-(4-Hydroxyphenyl)pyridine (Phenolic Alcohol) C->F1 C->F2 C->F3

Figure 1: Core structural isomers and key chemical features of phenylpyridine alcohols.

Modern Synthetic Methodologies

The synthesis of phenylpyridine alcohols has evolved significantly from classical methods to highly efficient and stereoselective catalytic strategies. The choice of synthetic route is dictated by the desired substitution pattern, isomeric form, and, critically, the required stereochemistry.

Asymmetric Synthesis of Chiral Phenylpyridine Alcohols

For applications in drug development, achieving high enantiomeric purity is paramount. The most direct and widely employed strategy is the asymmetric reduction of a prochiral phenyl pyridyl ketone.

2.1.1 Transition-Metal-Catalyzed Asymmetric Hydrogenation

This method stands as a benchmark for producing chiral alcohols with exceptional enantiomeric excess (ee).[5] The causality behind its success lies in the design of chiral ligands that coordinate to a metal center (typically Ruthenium, Rhodium, or Iridium), creating a chiral environment. The ketone substrate coordinates to this complex in a sterically favored orientation, leading to the delivery of hydrogen to one specific face of the carbonyl group.

Catalytic systems employing chiral diphosphine ligands like BINAP in conjunction with a diamine ligand and a ruthenium precursor are highly effective.[5] Iridium complexes with chiral ligands have also demonstrated high efficiency and turnover numbers for the hydrogenation of 2-pyridyl aryl ketones, yielding chiral alcohols with >99% ee.[6]

2.1.2 Chemoenzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to metal catalysis. Alcohol dehydrogenases (ADHs), such as the one derived from Lactobacillus kefir, can reduce prochiral ketones to their corresponding alcohols with outstanding yields and enantiomeric excess (often >99% ee).[4] The enzyme's active site provides a precisely shaped pocket that binds the substrate in a single orientation, ensuring near-perfect stereocontrol. This method is particularly valuable as it often proceeds under mild, aqueous conditions.

cluster_input Prochiral Ketone cluster_output Chiral Alcohol Product cluster_methods Asymmetric Reduction Strategies Ketone Phenyl(pyridin-2-yl)methanone TM Transition-Metal Catalysis (e.g., Ru/Rh/Ir + Chiral Ligand) Ketone->TM Bio Biocatalysis (e.g., Alcohol Dehydrogenase) Ketone->Bio Alcohol (S)-Phenyl(pyridin-2-yl)methanol TM->Alcohol Bio->Alcohol

Figure 2: Primary pathways for the asymmetric synthesis of chiral phenylpyridine alcohols.

Synthesis via C-H Activation

Direct C-H activation has become a powerful, atom-economical tool for constructing functionalized molecules, avoiding the need for pre-functionalized starting materials.[7] For phenylpyridine systems, the pyridine nitrogen serves as an excellent directing group, guiding a metal catalyst (most notably Palladium) to selectively activate the ortho-C-H bond of the phenyl ring.[1][8]

This strategy can be used to directly install a hydroxyl group (or a precursor) onto the phenyl ring. For instance, a palladium-catalyzed C-H hydroxylation using an oxidant like tert-butyl hydroperoxide (TBHP) can furnish the desired alcohol.[9] This approach provides a regioselective method for accessing specific isomers that might be difficult to obtain otherwise.

Chemical Properties and Reactivity

Phenylpyridine alcohols exhibit a dual reactivity profile stemming from the alcohol moiety and the heterocyclic core.

  • Reactions of the Hydroxyl Group: The alcohol can undergo standard transformations such as oxidation to the corresponding ketone, esterification with carboxylic acids, and etherification.[10] These reactions are fundamental for creating derivatives in drug discovery programs. The tertiary nature of some of these alcohols can also reduce susceptibility to metabolic oxidation, a desirable trait in drug design.[3]

  • Coordination Chemistry and Ligand Activity: The most significant property of these molecules in the context of catalysis is their ability to act as ligands for transition metals.[11] Upon deprotonation of the hydroxyl group, they can function as anionic N,O-chelating ligands, forming stable five-membered rings with metal centers.[10][12] This chelation is crucial for their use as chiral auxiliaries in a wide array of asymmetric reactions, including olefin polymerization and allylic oxidation.[12] The hemilabile nature of the M-O bond in such complexes is often key to their catalytic activity.

Applications in Drug Development and Catalysis

The unique structural and chemical properties of phenylpyridine alcohols make them indispensable in several high-value research areas.

Intermediates in Medicinal Chemistry

Phenylpyridine alcohols are critical intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[10] Their derivatives have demonstrated a broad spectrum of biological activities.

Therapeutic AreaTarget/Mechanism of ActionReference(s)
Oncology Tubulin polymerization inhibition; Protein kinase modulation[13]
Anti-inflammatory Cyclooxygenase (COX-2) inhibition[13]
Antitubercular Inhibition of Mycobacterium tuberculosis pantothenate synthetase[14]
Antiviral Inhibition of herpes simplex virus (HSV-1, HSV-2) replication[15]
Antihistamine Histamine H1 receptor antagonism (e.g., Bepotastine)[6]
Chiral Ligands in Asymmetric Catalysis

The ability to synthesize enantiopure phenylpyridine alcohols directly translates to their use as chiral ligands to induce stereoselectivity in other reactions.[12] By coordinating to a metal, the chiral information from the alcohol is transferred to the catalytic center, which then influences the stereochemical outcome of the transformation of a new substrate. Pyridine-based pincer complexes involving alcohol moieties have been used in environmentally benign dehydrogenation and hydrogenation reactions.[16]

Figure 3: Logical workflow illustrating the dual utility of chiral phenylpyridine alcohols.

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative of robust and validated methods for the synthesis of chiral phenylpyridine alcohols.

Protocol 5.1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

This protocol describes a typical procedure for the asymmetric reduction of a prochiral ketone using a well-defined ruthenium catalyst, adapted from principles of transition-metal catalysis.[5]

Materials:

  • 2-Acetylpyridine

  • RuCl₂[(R)-tolbinap][(R,R)-dpen] catalyst

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the Ru catalyst (0.001 equivalents) to a flame-dried Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox and connect to a Schlenk line. Add anhydrous isopropanol via syringe.

  • Base Addition: Add potassium tert-butoxide (0.01 equivalents) to the solution. The color should change, indicating the formation of the active catalytic species. Stir for 15 minutes.

  • Substrate Addition: Add 2-acetylpyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-(pyridin-2-yl)ethanol by chiral HPLC or GC analysis.

Causality Note: The use of a strong base like t-BuOK is critical for generating the active ruthenium hydride species from the isopropanol solvent (the hydrogen source). The specific combination of the chiral Tol-BINAP and DPEN ligands creates a well-defined chiral pocket that dictates the high enantioselectivity.

Protocol 5.2: Palladium-Catalyzed ortho-C-H Hydroxylation of 2-Phenylpyridine

This protocol illustrates the directed C-H activation strategy for installing a hydroxyl group.[9]

Materials:

  • 2-Phenylpyridine (1.0 equivalent)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.05-0.1 equivalents)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equivalents)

  • Acetic acid (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-phenylpyridine and Pd(OAc)₂.

  • Solvent and Oxidant Addition: Add acetic acid as the solvent. To this solution, add the TBHP oxidant dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 2-(2-hydroxyphenyl)pyridine product.

Causality Note: The reaction proceeds via a palladacycle intermediate formed by the chelation-assisted C-H activation at the ortho-position of the phenyl ring.[1] The palladium(II) catalyst is then oxidized to a higher-valent state by TBHP, which facilitates the C-O bond formation, followed by reductive elimination to yield the hydroxylated product and regenerate the active catalyst.

Conclusion and Future Outlook

The chemistry of phenylpyridine alcohols is a dynamic and expanding field. Their importance as chiral building blocks and ligands ensures continued interest from both academic and industrial researchers. Future advancements will likely focus on the development of even more efficient and sustainable synthetic methods, such as those employing earth-abundant metal catalysts or novel biocatalytic routes. The exploration of new derivatives will continue to fuel drug discovery pipelines, targeting a wide range of diseases. As our understanding of catalysis and biology deepens, the sophisticated and versatile phenylpyridine alcohol scaffold is poised to play an even greater role in the development of next-generation medicines and chemical technologies.

References

  • A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts.
  • alpha-Phenylpyridine-2-ethanol. EvitaChem.
  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts.
  • A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry (RSC Publishing).
  • Phenylpyridine Ligands. ChemScene.
  • The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide. Benchchem.
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. Chemistry Europe.
  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous C
  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Organic & Biomolecular Chemistry.
  • Photoredox Catalysis in Organic Chemistry.
  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooper
  • Copper-Catalyzed Amidation of 2-Phenylpyridine with Oxygen as the Terminal Oxidant.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • C–H activation by hydroxylation of 2-phenyl pyridine using TBHP as oxidant.
  • Exclusively Ligand-Mediated Catalytic Dehydrogen
  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Catalytic Activity of New Oxovanadium(IV)
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Visible Light Photoredox Catalysis.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science (RSC Publishing).
  • Traditional directed C–H activation of 2-phenylpyridine (top) and boryl - or aluminyl-directed C–H activation of the 2-position of a pyridine ring.
  • Total Synthesis of (+)-Granatumine A and Related Bislactone Limonoid Alkaloids via a Pyran to Pyridine Interconversion. Journal of the American Chemical Society.
  • Alcohol reactants for forming phenylpyrimidine derivatives and process for preparing said alcohols.
  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University.
  • Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen.
  • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. University of Wisconsin-Madison.
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich.
  • A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols. Benchchem.
  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed.
  • Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothen
  • Synthesis of novel substituted 2-phenylpyrazolopyridines with potent activity against herpesviruses. PubMed.
  • Review on the Pharmacological Properties of Phillyrin. PubMed.
  • Synthesis of Pyrazolone Fused Benzodiazepines via Rh(III)-Catalyzed [4 + 3] Annulation of 1-Phenylpyrazolidinones with Propargyl Alcohols.
  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Physiology and pharmacology of alcohol: the imidazobenzodiazepine alcohol antagonist site on subtypes of GABAA receptors as an opportunity for drug development?. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Functionalization of the Hydroxyl Group in (2-Phenylpyridin-4-yl)methanol

Executive Summary (2-Phenylpyridin-4-yl)methanol is a highly valuable heterocyclic scaffold in medicinal chemistry and ligand design [1]. The presence of the primary hydroxyl group at the 4-position of the pyridine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpyridin-4-yl)methanol is a highly valuable heterocyclic scaffold in medicinal chemistry and ligand design [1]. The presence of the primary hydroxyl group at the 4-position of the pyridine ring provides a versatile synthetic handle. However, the basicity of the pyridine nitrogen and the potential for transition-metal coordination necessitate carefully selected reaction conditions to prevent catalyst poisoning, over-oxidation, or unwanted side reactions.

This application note details field-proven, self-validating methodologies for the divergent functionalization of the hydroxymethyl group, specifically focusing on mild oxidation to the corresponding aldehyde, and activation via mesylation for downstream nucleophilic substitution.

Mechanistic Rationale & Pathway Divergence

The strategic functionalization of (2-phenylpyridin-4-yl)methanol typically branches into three distinct pathways depending on the desired downstream application:

  • Oxidation to 2-Phenylisonicotinaldehyde: Conversion of the primary alcohol to an aldehyde creates a powerful electrophilic hub for reductive aminations, Wittig reactions, or Grignard additions. We utilize Dess-Martin Periodinane (DMP) [2]. Causality: DMP is selected over transition-metal oxidants (e.g., Jones reagent, PCC) because the pyridine nitrogen strongly coordinates to metals like Cr(VI), which can stall the reaction and complicate purification. Furthermore, DMP prevents over-oxidation to the carboxylic acid.

  • Activation via Mesylation: The hydroxyl group is a poor leaving group. Conversion to a methanesulfonate (mesylate) ester transforms it into an excellent leaving group for SN2 displacements (e.g., amination, etherification, or cyanation) [3]. Causality: Mesylation is preferred over direct halogenation (using SOCl2 or PBr3) because it avoids the generation of strong acidic byproducts that protonate the pyridine ring, which would drastically reduce the intermediate's solubility in organic extraction phases.

  • Direct Esterification: For prodrug design or lipophilicity tuning, the hydroxyl group can be directly coupled with carboxylic acids using standard carbodiimide chemistry (EDC/DMAP).

G SM (2-phenylpyridin-4-yl)methanol [Starting Scaffold] Ox Oxidation (DMP) CH2Cl2, 0 °C to RT SM->Ox Mild Oxidation Act Activation (MsCl, Et3N) CH2Cl2, 0 °C to RT SM->Act Leaving Group Installation Est Esterification (EDC, DMAP) R-COOH, CH2Cl2, RT SM->Est Direct Coupling Ald 2-phenylisonicotinaldehyde [Electrophilic Hub] Ox->Ald Mes (2-phenylpyridin-4-yl)methyl methanesulfonate [SN2 Precursor] Act->Mes Ester Carboxylate Ester [Prodrug / Lipophilic Analog] Est->Ester

Divergent functionalization pathways for (2-phenylpyridin-4-yl)methanol.

Detailed Experimental Protocols

Protocol A: Mild Oxidation to 2-Phenylisonicotinaldehyde [2]

Objective: Synthesize the aldehyde without over-oxidation or pyridine N-oxidation.

Reagents:

  • (2-phenylpyridin-4-yl)methanol: 1.0 mmol (185.2 mg)

  • Dess-Martin Periodinane (DMP): 1.3 mmol (551.4 mg)

  • Anhydrous Dichloromethane (CH2Cl2): 10.0 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting alcohol in 10.0 mL of anhydrous CH2Cl2 under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add DMP in three equal portions over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • In-Process Validation (QC): Monitor via TLC (Silica gel, Hexanes/EtOAc 1:1). The starting material (lower Rf, UV active) should completely disappear, replaced by a new, higher Rf spot.

  • Quenching & Workup: Pour the reaction mixture into a vigorously stirring biphasic solution of saturated aqueous NaHCO3 (10 mL) and saturated aqueous Na2S2O3 (10 mL). Stir for 15 minutes. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinanes, while the bicarbonate neutralizes the acetic acid byproduct. This dual-quench prevents the pyridine nitrogen from protonating, ensuring the product remains entirely in the organic phase.

  • Isolation: Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Activation via Mesylation [3]

Objective: Convert the hydroxyl group into a highly reactive methanesulfonate leaving group.

Reagents:

  • (2-phenylpyridin-4-yl)methanol: 1.0 mmol (185.2 mg)

  • Methanesulfonyl chloride (MsCl): 1.2 mmol (93 µL)

  • Triethylamine (Et3N): 1.5 mmol (209 µL)

  • Anhydrous Dichloromethane (CH2Cl2): 10.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous CH2Cl2 (10.0 mL) in a dry flask under argon. Add Et3N and cool the mixture to 0 °C.

  • Reagent Addition: Add MsCl dropwise via syringe over 5 minutes. Causality: Dropwise addition at 0 °C is critical. If added too rapidly at room temperature, the localized heat can cause the SN2 displacement of the newly formed mesylate by the chloride ion, yielding the alkyl chloride instead of the desired mesylate.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then allow warming to RT for an additional 1 hour.

  • In-Process Validation (QC): A white precipitate (triethylammonium chloride) will form as the reaction progresses, serving as a visual self-validation that the mesylation is occurring and HCl is being successfully scavenged.

  • Workup: Dilute the mixture with an additional 10 mL of CH2Cl2. Wash the organic layer with ice-cold saturated aqueous NaHCO3 (15 mL). Causality: An ice-cold, mildly basic wash removes excess MsCl and salts without hydrolyzing the newly formed, moisture-sensitive mesylate.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate in vacuo at a temperature not exceeding 30 °C to prevent thermal degradation of the product.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and key analytical markers for the described functionalization protocols. These metrics serve as a benchmark for quality control.

TransformationReagents & ConditionsTypical YieldKey 1H NMR Indicator (CDCl3)TLC Rf (Hex/EtOAc 1:1)
Oxidation DMP, CH2Cl2, 0 °C → RT, 2 h85 – 92%~10.15 ppm (s, 1H, CH O)0.65
Mesylation MsCl, Et3N, CH2Cl2, 0 °C → RT, 1.5 h90 – 96%~3.05 ppm (s, 3H, OS(O)2CH 3)0.45
Esterification R-COOH, EDC, DMAP, CH2Cl2, RT, 12 h75 – 88%~5.25 ppm (s, 2H, Py-CH 2-O)Variable (R-dep.)

Note: The benzylic protons of the starting material (2-phenylpyridin-4-yl)methanol typically appear as a doublet or singlet around 4.80 ppm. The shift of these protons is the most reliable indicator of reaction success.

References

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Bipyridine Ether-Type Bifunctional Precursors Molecules (MDPI) URL:[Link]

  • closo-o-Carboranylmethylamine−Pyridine Associations: Synthesis, Characterization, and First Complexation Studies Organometallics (ACS Publications) URL:[Link]

Application

Application Note: (2-Phenylpyridin-4-yl)methanol as a Scaffold for Drug Design

Introduction & Scaffold Rationale The (2-phenylpyridin-4-yl)methanol scaffold (CAS: 33974-27-5) is a highly privileged structural motif in modern medicinal chemistry[1]. Its utility stems from a unique combination of phy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

The (2-phenylpyridin-4-yl)methanol scaffold (CAS: 33974-27-5) is a highly privileged structural motif in modern medicinal chemistry[1]. Its utility stems from a unique combination of physicochemical properties, structural geometry, and synthetic versatility.

  • Pharmacophore Geometry : The 2-phenylpyridine core provides a biphenyl-like twist that is optimal for occupying hydrophobic pockets in kinase active sites[2].

  • Hydrogen Bonding : The basic pyridine nitrogen serves as a critical hydrogen-bond acceptor, essential for anchoring the molecule to the hinge region of various kinases[2].

  • Late-Stage Functionalization : The hydroxymethyl group at the 4-position offers an ideal synthetic handle. It allows for rapid diversification (via etherification, esterification, or oxidation to an aldehyde/acid) without disrupting the core binding pharmacophore[3].

  • Physicochemical Balance : Compared to fused bicyclic systems like quinoline, the pyridine ring lowers lipophilicity (CLogP ~1.81) and maintains a favorable Polar Surface Area (PSA ~33.12 Ų), improving aqueous solubility and overall drug-likeness[4].

Mechanistic Pathways & Target Applications

(2-Phenylpyridin-4-yl)methanol derivatives are primarily utilized in two major therapeutic avenues:

  • Kinase Inhibition (e.g., TGFβR1 & p38α MAPK) : The scaffold perfectly mimics the adenine ring of ATP. The phenyl group is directed into the hydrophobic pocket II (the selectivity pocket), while the pyridine nitrogen interacts with the hinge region. This mechanism has been successfully employed to design potent non-receptor kinase inhibitors targeting the TGFβ pathway, which is crucial for modulating tumor microenvironments and fibrosis[5].

  • Organometallic Enzyme Inhibitors : The 2-phenylpyridine moiety is a classic bidentate cyclometalating ligand. Rhodium(III) and Iridium(III) complexes utilizing this scaffold (e.g., [Rh(ppy)2(dppz)]+) adopt an octahedral geometry that provides a rigid, globular structure. These complexes have been identified as potent inhibitors of the NEDD8-activating enzyme (NAE), disrupting the ubiquitin-proteasome system and suppressing NF-κB activation in cancer cells[6].

MOA Ligand Extracellular Signal (e.g., TGF-β) Receptor Receptor Kinase (TGFβR1) Ligand->Receptor Effector Downstream Effectors (Smad Proteins) Receptor->Effector ATP Hydrolysis Scaffold (2-Phenylpyridin-4-yl) Derivative Scaffold->Receptor Competitive Hinge Binding Transcription Gene Transcription (Cell Survival) Effector->Transcription

Mechanism of Action: Scaffold competitive inhibition at the kinase hinge region.

Synthetic Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the generation and derivatization of the scaffold.

Protocol 1: Photoredox-Catalyzed Hydroxymethylation (Scaffold Generation)

Causality & Logic : Traditional Minisci-type C-H functionalizations require harsh oxidants and elevated temperatures, which can degrade sensitive functional groups. Visible-light photoredox catalysis enables room-temperature hydroxymethylation by generating hydroxymethyl radicals from methanol under mild conditions[3]. The addition of Trifluoroacetic acid (TFA) is critical; it protonates the pyridine ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and significantly increasing its electrophilicity toward radical addition[3].

Step-by-Step Methodology :

  • Preparation : In an oven-dried vial equipped with a magnetic stir bar, dissolve 2-phenylpyridine (0.175 mmol) in anhydrous methanol (2.0 mL)[3].

  • Activation : Add TFA (1.0 equivalent) to the solution to protonate the heteroarene[3].

  • Catalyst Addition : Add the photocatalyst, Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1-2 mol%), and an appropriate radical initiator/oxidant (e.g., ammonium persulfate, 1.5 equiv) if required by the specific catalytic cycle.

  • Degassing : Seal the vial and degas the mixture via three freeze-pump-thaw cycles. Crucial Step: Oxygen aggressively quenches the excited state of the Iridium photocatalyst; strict anaerobic conditions are mandatory for high yields.

  • Irradiation : Irradiate the reaction mixture with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.

  • Purification : Quench the reaction with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel column chromatography (gradient of 15–65% EtOAc in hexanes) to isolate (2-phenylpyridin-4-yl)methanol as a white solid[7].

Protocol 2: Late-Stage Etherification for Library Generation

Causality & Logic : Converting the hydroxymethyl group into diverse ethers allows for the exploration of Structure-Activity Relationships (SAR) in the solvent-exposed region of the target protein without altering the hinge-binding core.

Step-by-Step Methodology :

  • Dissolve (2-phenylpyridin-4-yl)methanol (1.0 equiv) in anhydrous DMF at 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Note: The low temperature prevents unwanted side reactions and manages the exotherm of hydrogen gas evolution.

  • Stir for 30 minutes, then add the desired alkyl or aryl halide (1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench carefully with water, extract with dichloromethane, and purify via reversed-phase HPLC to obtain the ether derivative.

Workflow Start Base Scaffold: (2-Phenylpyridin-4-yl)methanol Deriv1 Oxidation to Aldehyde (MnO2 / Swern) Start->Deriv1 Deriv2 Direct Etherification (Williamson) Start->Deriv2 Target1 Amidation / Amination (Kinase Inhibitors) Deriv1->Target1 Target2 O-Linked Analogues (PET Radioligands) Deriv2->Target2 Screening High-Throughput Screening (HTS) Target1->Screening Target2->Screening

Workflow for scaffold generation and late-stage derivatization in drug discovery.

Physicochemical Properties & SAR Data

Understanding the positional isomerism of phenylpyridine methanols is key to rational drug design. The position of the hydroxymethyl group dictates the electronic environment and spatial arrangement, profoundly influencing biological activity[8].

Compound / IsomerCLogPPolar Surface Area (PSA)Primary Target / ApplicationEfficacy / IC50
(2-Phenylpyridin-4-yl)methanol 1.8133.12 ŲKinase Hinge Binding (e.g., TGFβR1)~0.11 μM (Derivatives)[5]
(5-Phenylpyridin-3-yl)methanol 1.8133.12 ŲThioredoxin Reductase (TrxR)Apoptosis induction[9]
[Rh(ppy)2(dppz)]+ Complex N/A (Salt)N/ANEDD8-Activating Enzyme (NAE)Comparable to MLN4924[6]
(2-Phenylquinolin-4-yl) Derivatives >3.50~40.00 ŲTranslocator Protein (TSPO)Ki = 44 nM[10]

Data Summary : The 4-methanol isomer provides an optimal vector for solvent-channel interactions in kinases, whereas the 3-methanol isomer is more frequently associated with redox-active enzyme inhibition (e.g., TrxR)[9]. The substitution of the pyridine core for a quinoline drastically increases lipophilicity, which is favorable for neuroimaging agents (TSPO PET radioligands)[10] but often detrimental for oral bioavailability in systemic oncology drugs.

References

  • Huff, C. A. et al. "Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases". The Journal of Organic Chemistry, 2016. URL: [Link]

  • Chemryt. "Cheminformatics: 12-2-4634 | (2-Phenylpyridin-4-yl)methanol". URL: [Link]

  • ACS Publications. "Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase". URL: [Link]

  • Zheng, J. et al. "Development of N-Methyl-(2-arylquinolin-4-yl)oxypropanamides as Leads to PET Radioligands for Translocator Protein (18 kDa)". PMC, NIH. URL: [Link]

  • ProQuest. "Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology". URL: [Link]

  • Ma, D.-L. et al. "A Metal-Based Inhibitor of NEDD8-Activating Enzyme". PLOS One, 2012. URL: [Link]

Sources

Method

Application of (2-phenylpyridin-4-yl)methanol derivatives in OLEDs

An Application Guide to (2-phenylpyridin-4-yl)methanol Derivatives in Organic Light-Emitting Diodes (OLEDs) Introduction: The Strategic Importance of the Phenylpyridine Core The 2-phenylpyridine scaffold is a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to (2-phenylpyridin-4-yl)methanol Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Importance of the Phenylpyridine Core

The 2-phenylpyridine scaffold is a cornerstone in the architecture of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its inherent properties—a wide bandgap, high thermal stability, and versatile derivatization potential—make it an exemplary building block for various functional components within an OLED device. The introduction of a methanol group at the 4-position of the pyridine ring, creating the (2-phenylpyridin-4-yl)methanol structure, offers a unique synthetic handle. This seemingly simple modification unlocks pathways for creating a new generation of materials with tailored solubility for solution-processing techniques and provides a reactive site for constructing more complex, multifunctional molecules. This guide provides an in-depth exploration of the application of these derivatives, detailing the scientific rationale, experimental protocols, and performance benchmarks for researchers in materials science and optoelectronics.

Part 1: The Multifaceted Roles in OLED Devices

The (2-phenylpyridin-4-yl)methanol framework is not confined to a single role. Its electronic properties can be finely tuned through chemical modification, allowing its derivatives to function as host materials, emitters, and charge transporters.

Host Materials: Enabling Efficient Light Emission

In phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material constitutes the bulk of the emissive layer (EML). Its primary function is to accept electrical charges (holes and electrons), form excitons, and efficiently transfer this energy to a guest emitter molecule.

Causality Behind Application:

  • High Triplet Energy (T1): To prevent reverse energy transfer from the guest to the host, the host material must possess a triplet energy level higher than that of the phosphorescent or TADF emitter. The rigid, aromatic structure of the phenylpyridine core contributes to a high T1 energy, making its derivatives particularly suitable for hosting blue and green emitters.[1]

  • Bipolar Charge Transport: An ideal host should transport both holes and electrons effectively to ensure the charge recombination zone is located within the EML, maximizing efficiency. By incorporating electron-donating groups (like carbazole) and electron-accepting groups (the pyridine ring itself), derivatives can be engineered for balanced charge transport.[1][2]

  • Thermal and Morphological Stability: OLEDs operate at elevated temperatures, requiring materials with high glass transition temperatures (Tg) to prevent morphological changes that degrade device performance and lifetime. Phenylpyridine derivatives often exhibit excellent thermal stability.[2][3]

Derivatives incorporating carbazole moieties linked to a pyridine core have demonstrated significant potential as host materials for blue TADF OLEDs, leading to devices with high external quantum efficiencies (EQE) and improved operational lifetimes.[2]

Emitting Materials: The Source of Light

While often used in host-guest systems, derivatives of the (2-phenylpyridin-4-yl)methanol family can also be designed as primary light-emitting materials.

Causality Behind Application:

  • Tunable Emission Color: By extending the π-conjugation of the molecule or by adding electron-donating or -withdrawing substituents, the energy of the frontier molecular orbitals (HOMO and LUMO) can be precisely controlled. This allows for the tuning of the emission color across the visible spectrum, from deep blue to green.[4][5]

  • High Photoluminescence Quantum Yield (PLQY): The rigidity of the phenylpyridine structure helps to minimize non-radiative decay pathways, leading to high PLQY, a prerequisite for efficient light emission.

  • Narrowband Emission: For display applications, emitters with a small full width at half-maximum (FWHM) are highly desirable for achieving a wide color gamut. Molecular design strategies, such as creating multiple resonance (MR) emitters, have been applied to phenylpyridine structures to achieve narrowband green and blue emission with EQEs reaching up to 38%.[4]

Charge Transport Layers (CTL): Facilitating Charge Injection and Mobility

The efficiency of an OLED is critically dependent on the performance of the Hole Transport Layer (HTL) and Electron Transport Layer (ETL), which ensure a balanced flow of charges to the EML. Pyridine derivatives are valued for their role in these layers.[6]

Causality Behind Application:

  • Electron-Deficient Nature: The nitrogen atom in the pyridine ring gives it an electron-deficient character, which is beneficial for electron transport. Therefore, derivatives can be tailored for use in ETLs.[7]

  • High Electrochemical Stability: Materials used in CTLs must withstand the redox cycles during device operation. Phenylpyridine derivatives generally possess high electrochemical stability, contributing to longer device lifespans.[6]

  • Energy Level Matching: By modifying the substituents, the HOMO and LUMO levels can be aligned with adjacent layers (anode/EML for HTL, cathode/EML for ETL) to minimize the energy barrier for charge injection.

Part 2: Synthesis and Characterization Protocols

General Synthesis Protocol: A Modular Approach

The synthesis of (2-phenylpyridin-4-yl)methanol derivatives typically involves a modular approach centered around a metal-catalyzed cross-coupling reaction, followed by functional group modification. The methanol moiety can be introduced either by starting with a pre-functionalized building block or by post-synthesis reduction.

Protocol: Synthesis of a (2-phenylpyridin-4-yl)methanol Derivative via Suzuki Coupling

Objective: To synthesize a representative derivative where the phenyl ring is functionalized with a carbazole unit, a common motif in OLED host materials.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-purged round-bottom flask, combine 2-chloro-4-(hydroxymethyl)pyridine (1.0 eq), (9H-carbazol-9-yl)phenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final (2-(carbazol-9-yl)phenyl)pyridin-4-yl)methanol derivative.

Causality and Self-Validation:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical as palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

  • Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step of the Suzuki coupling mechanism. The biphasic solvent system facilitates the reaction between the organic-soluble reactants and the aqueous-soluble base.

  • TLC Monitoring: Regular monitoring confirms the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to side reactions.

Diagram: Synthetic Workflow

cluster_reactants Reactants & Catalyst R1 2-chloro-4-(hydroxymethyl)pyridine Setup 1. Combine Reactants in Degassed Toluene/Water R1->Setup R2 (9H-carbazol-9-yl)phenylboronic acid R2->Setup Cat Pd(PPh₃)₄ / K₂CO₃ Cat->Setup Reaction 2. Reflux under N₂ (12-24h, 90-110°C) Setup->Reaction TLC Monitor via TLC Reaction->TLC Workup 3. Aqueous Work-up (Separate & Wash) Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for synthesizing (2-phenylpyridin-4-yl)methanol derivatives.

OLED Device Fabrication Protocols

The method of fabrication significantly impacts device performance. Two primary methods are used: vacuum thermal evaporation (VTE) for small molecules and solution processing for polymers or soluble small molecules. The methanol group on the core structure can enhance solubility, making these derivatives amenable to solution processing.

Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the deposition chamber.

  • Layer Deposition: Load the organic materials into separate crucibles in a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

  • Sequential Deposition: Deposit the layers sequentially onto the ITO substrate:

    • Hole Injection Layer (HIL), e.g., 2-TNATA (10 nm)

    • Hole Transport Layer (HTL), e.g., NPB (40 nm)

    • Emissive Layer (EML): Co-evaporate the (2-phenylpyridin-4-yl)methanol derivative (as host) with a guest emitter (e.g., a phosphorescent dopant) at a specific doping concentration (e.g., 5-10 wt%). (30 nm)

    • Electron Transport Layer (ETL), e.g., Alq₃ (30 nm)[8]

    • Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF) (1 nm)

  • Cathode Deposition: Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to protect it from oxygen and moisture.

Protocol 2: Fabrication by Solution Processing (Spin-Coating)

  • Substrate & HTL Preparation: Prepare the ITO substrate as in the VTE protocol. Deposit a cross-linkable or insoluble HTL (e.g., PEDOT:PSS) via spin-coating, followed by annealing to remove the solvent.

  • EML Solution Preparation: In a nitrogen-filled glovebox, prepare a solution of the (2-phenylpyridin-4-yl)methanol derivative (host) and emitter in an appropriate organic solvent (e.g., toluene, chlorobenzene).

  • EML Spin-Coating: Spin-coat the EML solution onto the HTL layer. Anneal the substrate to form a uniform thin film.

  • ETL & Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator to deposit the ETL, EIL, and cathode layers as described in the VTE protocol. This creates a hybrid solution-processed/evaporated device.[9]

  • Encapsulation: Encapsulate the device as described above.

Diagram: OLED Fabrication Workflow

cluster_VTE Vacuum Thermal Evaporation (VTE) cluster_SP Solution Processing (Hybrid) VTE_start Clean ITO Substrate VTE_HIL Deposit HIL VTE_start->VTE_HIL VTE_HTL Deposit HTL VTE_HIL->VTE_HTL VTE_EML Deposit EML (Host + Dopant) VTE_HTL->VTE_EML VTE_ETL Deposit ETL/EIL VTE_EML->VTE_ETL VTE_Cathode Deposit Cathode VTE_ETL->VTE_Cathode VTE_end Encapsulate VTE_Cathode->VTE_end SP_start Clean ITO Substrate SP_HTL Spin-coat HTL (e.g., PEDOT:PSS) SP_start->SP_HTL SP_EML Spin-coat EML (Host + Dopant) SP_HTL->SP_EML SP_ETL Deposit ETL/EIL (VTE) SP_EML->SP_ETL SP_Cathode Deposit Cathode (VTE) SP_ETL->SP_Cathode SP_end Encapsulate SP_Cathode->SP_end

Caption: Comparison of VTE and Solution Processing workflows for OLED fabrication.

Part 3: Performance Data and Structure-Property Insights

The performance of OLEDs using phenylpyridine derivatives is a direct consequence of their molecular structure. The following table summarizes representative performance data for devices utilizing various phenylpyridine-based materials as hosts or emitters.

Table 1: Performance of OLEDs with Phenylpyridine-type Materials

Role of Derivative Emitter Type Max EQE (%) Max CE (cd/A) Max PE (lm/W) Color (CIE) Reference
Host Material Blue TADF 16.2 - - - [2]
Host Material Green TADF 31.5 100.2 95.6 Green [1]
Host Material Blue Phosphor - 32-42 - Blue [2]
Emitter TADF 10.3 - - Deep Blue (0.156, 0.063) [2]
Emitter Multiple Resonance 38.0 108.8 96.9 Green (501 nm) [4]

| Emitter | Hot Exciton | 10.6 | - | - | Blue/Green-Blue |[5][7] |

EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.

Diagram: Structure-Property-Function Relationship

cluster_mods Molecular Engineering Strategies cluster_props Resulting Physicochemical Properties cluster_apps Final OLED Application Core (2-phenylpyridin-4-yl)methanol Core - High T₁ Energy - Thermal Stability - Synthetic Handle (-CH₂OH) Mod1 Attach Electron-Donating Groups (e.g., Carbazole, Triphenylamine) Core->Mod1 Mod2 Attach Electron-Withdrawing Groups (e.g., Cyano, Triazine) Core->Mod2 Mod3 Extend π-Conjugation Core->Mod3 Mod4 Introduce Steric Hindrance Core->Mod4 Prop4 Property Enhanced Solubility Core->Prop4:f1 -CH₂OH group Prop1 Property Balanced Charge Transport Mod1->Prop1:f1 Prop2 Property Tuned HOMO/LUMO Levels Mod1->Prop2:f1 Mod2->Prop1:f1 Mod2->Prop2:f1 Mod3->Prop2:f1 Prop3 Property Increased PLQY Mod4->Prop3:f1 App1 High-Efficiency Host Material Prop1->App1 App2 Color-Tuned Emitter Prop1->App2 App3 Charge-Transport Material Prop1->App3 Prop2->App2 Prop3->App2

Caption: How molecular modifications to the core structure dictate properties and function.

Conclusion and Future Outlook

Derivatives of (2-phenylpyridin-4-yl)methanol represent a highly promising and versatile class of materials for advancing OLED technology. The foundational phenylpyridine unit provides the requisite thermal stability and high triplet energy, while the methanol group serves as a crucial anchor for further functionalization and enhances processability. This allows for the rational design of materials tailored for specific roles, from high-efficiency hosts for blue TADF and phosphorescent emitters to color-tuned, narrowband emitting materials. The ability to engineer these molecules for solution processing opens avenues for low-cost, large-area OLED fabrication, such as inkjet printing.[9] Future research will likely focus on developing multifunctional derivatives where a single molecule can exhibit both excellent charge transport and efficient emission, simplifying device architecture and further boosting performance.

References

Sources

Application

Application Notes and Protocols for (2-phenylpyridin-4-yl)methanol in Organic Light-Emitting Diodes

Introduction: The Critical Role of Molecular Scaffolding in Advanced OLED Emitters The trajectory of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation in molecular design. The effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Molecular Scaffolding in Advanced OLED Emitters

The trajectory of organic light-emitting diode (OLED) technology is intrinsically linked to the innovation in molecular design. The efficiency, color purity, and operational stability of an OLED device are dictated by the photophysical properties of the materials within its emissive layer (EML). Phosphorescent OLEDs (PhOLEDs), in particular, have garnered significant attention due to their ability to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency.[1] The heart of a PhOLED is the phosphorescent emitter, typically a heavy metal complex of iridium(III) or platinum(II), where the ligand architecture is paramount in defining the ultimate performance of the device.[2]

The 2-phenylpyridine (ppy) scaffold is a cornerstone in the design of highly efficient green and blue phosphorescent emitters.[3] However, the next generation of OLEDs demands materials with even more refined properties, such as improved charge transport, better film morphology, and enhanced stability. This necessitates the strategic functionalization of the basic ppy framework. (2-phenylpyridin-4-yl)methanol emerges as a highly valuable and versatile building block in this context. Its primary hydroxyl group serves as a convenient synthetic handle for the introduction of a wide array of functional moieties. This allows for the rational design of novel ligands and host materials with tailored electronic and physical properties.

This technical guide provides a comprehensive overview of the role of (2-phenylpyridin-4-yl)methanol in the development of advanced OLED materials. We present detailed protocols for its synthesis, its derivatization into a functional ligand, the synthesis of a corresponding iridium(III) complex, and the fabrication of a high-performance OLED device.

Part 1: Synthesis of the (2-phenylpyridin-4-yl)methanol Precursor

The synthesis of (2-phenylpyridin-4-yl)methanol can be efficiently achieved through a two-step process involving a Suzuki coupling to construct the 2-phenylpyridine core, followed by the reduction of a carbonyl group to the desired methanol.

Protocol 1: Synthesis of (2-phenylpyridin-4-yl)methanol

Rationale: This protocol first utilizes a palladium-catalyzed Suzuki coupling, a robust and high-yielding cross-coupling reaction, to form the C-C bond between the pyridine and phenyl rings. The resulting ketone is then selectively reduced to the alcohol using sodium borohydride, a mild and effective reducing agent that is tolerant of the heterocyclic ring.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a 250 mL three-neck round-bottom flask, add 2-chloropyridine-4-carbaldehyde (1.42 g, 10 mmol), phenylboronic acid (1.34 g, 11 mmol), potassium carbonate (4.15 g, 30 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of toluene (60 mL) and water (15 mL).

    • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-phenylpyridine-4-carbaldehyde.

  • Reduction to Alcohol:

    • Dissolve the crude 2-phenylpyridine-4-carbaldehyde in methanol (50 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (0.76 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water (20 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford (2-phenylpyridin-4-yl)methanol as a white solid.

2-chloropyridine-4-carbaldehyde 2-chloropyridine-4-carbaldehyde Suzuki Coupling Suzuki Coupling 2-chloropyridine-4-carbaldehyde->Suzuki Coupling Phenylboronic acid, Pd(PPh3)4, K2CO3 2-phenylpyridine-4-carbaldehyde 2-phenylpyridine-4-carbaldehyde Suzuki Coupling->2-phenylpyridine-4-carbaldehyde Reduction Reduction 2-phenylpyridine-4-carbaldehyde->Reduction NaBH4, Methanol (2-phenylpyridin-4-yl)methanol (2-phenylpyridin-4-yl)methanol Reduction->(2-phenylpyridin-4-yl)methanol

Caption: Synthetic workflow for (2-phenylpyridin-4-yl)methanol.

Part 2: Derivatization to a Functional Ligand for OLEDs

The true utility of (2-phenylpyridin-4-yl)methanol lies in its potential for derivatization. The hydroxyl group is a versatile anchor point for attaching moieties that can enhance charge transport, improve film-forming properties, or tune the electronic characteristics of the final OLED material. In this section, we propose the synthesis of a hypothetical, yet representative, ligand: 4-((9H-carbazol-9-yl)methyl)-2-phenylpyridine .

Rationale: Carbazole derivatives are widely used in OLEDs as host materials and hole-transporting layers due to their high triplet energy and excellent hole mobility. By linking a carbazole unit to the 2-phenylpyridine core via an ether linkage, we aim to create a bifunctional ligand that can not only coordinate to an iridium center but also contribute to efficient hole transport within the emissive layer, potentially reducing the turn-on voltage and increasing the efficiency of the resulting OLED.

Protocol 2: Synthesis of 4-((9H-carbazol-9-yl)methyl)-2-phenylpyridine

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in dry tetrahydrofuran (THF, 30 mL) under an argon atmosphere, add a solution of 9H-carbazole (1.67 g, 10 mmol) in dry THF (20 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • To the resulting solution of potassium carbazolide, add a solution of (2-phenylpyridin-4-yl)methanol (1.85 g, 10 mmol) in dry THF (20 mL).

  • Add a catalytic amount of potassium iodide (0.17 g, 1 mmol).

  • The reaction mixture is then gently refluxed for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane = 2:1) to yield 4-((9H-carbazol-9-yl)methyl)-2-phenylpyridine.

Caption: Molecular structure of the hypothetical ligand.

Part 3: Synthesis of the Iridium(III) Phosphorescent Emitter

With the functionalized ligand in hand, the next step is to synthesize the phosphorescent iridium(III) complex. A common strategy is to create a heteroleptic complex, which contains two different types of ligands. This allows for fine-tuning of the emission color and other photophysical properties.

Protocol 3: Synthesis of the Iridium(III) Complex

Rationale: This protocol first involves the synthesis of a chloro-bridged iridium dimer, which then serves as a precursor for the final complex. The functionalized ligand displaces the chloride bridge, and a final ancillary ligand (in this case, picolinate) is added to complete the coordination sphere of the iridium center.

Step-by-Step Methodology:

  • Synthesis of the Chloro-bridged Dimer, [Ir(ppy-CH₂-Cz)₂Cl]₂:

    • In a 100 mL Schlenk flask, combine iridium(III) chloride hydrate (1.0 g, ~2.8 mmol) and 4-((9H-carbazol-9-yl)methyl)-2-phenylpyridine (2.0 g, 5.8 mmol).

    • Add a 3:1 mixture of 2-ethoxyethanol and water (40 mL).

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction to 110 °C and stir for 18 hours under an argon atmosphere, during which a yellow precipitate forms.

    • Cool the mixture to room temperature, and collect the precipitate by filtration.

    • Wash the solid with methanol and diethyl ether, then dry under vacuum to yield the chloro-bridged dimer.

  • Synthesis of the Final Complex:

    • In a 100 mL Schlenk flask, suspend the chloro-bridged dimer (0.5 g, ~0.25 mmol) and picolinic acid (0.15 g, 1.2 mmol) in 30 mL of dichloromethane.

    • Add sodium carbonate (0.27 g, 2.5 mmol).

    • Reflux the mixture for 12 hours under an argon atmosphere.

    • Cool the reaction to room temperature and filter to remove any inorganic salts.

    • Wash the filtrate with water and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol = 98:2) to give the final iridium(III) complex.

Part 4: Photophysical Properties and Device Performance

The synthesized iridium complex would be expected to exhibit strong phosphorescence in the blue-green to green region of the spectrum, a common characteristic of emitters based on the 2-phenylpyridine scaffold. The carbazole moiety is not expected to significantly alter the emission color but should contribute to the material's charge-transporting properties.

Table 1: Expected Photophysical Properties
PropertyExpected Value
Absorption λmax (in CH₂Cl₂)~280 nm, ~380 nm
Emission λmax (in CH₂Cl₂)~510 nm
Photoluminescence Quantum Yield> 0.8
Phosphorescence Lifetime (τ)1-2 µs

Part 5: OLED Device Fabrication and Characterization

To evaluate the performance of the newly synthesized emitter, a multilayer OLED would be fabricated by thermal evaporation in a high-vacuum chamber.

Protocol 4: OLED Device Fabrication

Rationale: This protocol describes the fabrication of a standard multilayer OLED structure. Each layer serves a specific function to ensure efficient charge injection, transport, and recombination within the emissive layer, leading to optimal device performance.

Step-by-Step Methodology:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by treatment with UV-ozone for 15 minutes.

  • Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (~10⁻⁶ Torr).

  • Deposit the following layers sequentially:

    • Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).

    • Hole Transport Layer (HTL): 30 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

    • Emissive Layer (EML): 20 nm of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 8% of the synthesized iridium(III) complex.

    • Hole Blocking Layer (HBL): 10 nm of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

    • Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).

    • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

    • Cathode: 100 nm of aluminum (Al).

Cathode (Al, 100 nm) Cathode (Al, 100 nm) EIL (LiF, 1 nm) EIL (LiF, 1 nm) Cathode (Al, 100 nm)->EIL (LiF, 1 nm) ETL (Alq3, 30 nm) ETL (Alq3, 30 nm) EIL (LiF, 1 nm)->ETL (Alq3, 30 nm) HBL (BCP, 10 nm) HBL (BCP, 10 nm) ETL (Alq3, 30 nm)->HBL (BCP, 10 nm) EML (CBP:Ir-complex, 20 nm) EML (CBP:Ir-complex, 20 nm) HBL (BCP, 10 nm)->EML (CBP:Ir-complex, 20 nm) HTL (NPB, 30 nm) HTL (NPB, 30 nm) EML (CBP:Ir-complex, 20 nm)->HTL (NPB, 30 nm) HIL (TAPC, 10 nm) HIL (TAPC, 10 nm) HTL (NPB, 30 nm)->HIL (TAPC, 10 nm) Anode (ITO) Anode (ITO) HIL (TAPC, 10 nm)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Caption: Schematic of the multilayer OLED device structure.

Table 2: Expected OLED Device Performance
ParameterExpected Performance
Turn-on Voltage (at 1 cd/m²)< 3.5 V
Maximum Current Efficiency> 60 cd/A
Maximum Power Efficiency> 50 lm/W
Maximum External Quantum Efficiency (EQE)> 18%
CIE Coordinates (x, y)(0.30, 0.61)

Conclusion

(2-phenylpyridin-4-yl)methanol represents a strategically important building block for the synthesis of advanced materials for phosphorescent OLEDs. Its readily functionalizable hydroxyl group provides a gateway to a vast chemical space of novel ligands and host materials. By incorporating functional moieties such as carbazoles, it is possible to design emitters with integrated charge-transporting capabilities, leading to simplified device architectures and improved performance. The protocols and data presented in this guide, while based on a representative hypothetical molecule, provide a solid framework for researchers and scientists to explore the potential of (2-phenylpyridin-4-yl)methanol derivatives in the development of next-generation OLED technologies.

References

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Starykov, H., Bezvikonnyi, O., Leitonas, K., Simokaitiene, J., Volyniuk, D., Skuodis, E., Keruckiene, R., & Grazulevicius, J. V. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials (Basel, Switzerland), 17(6), 1357. [Link]

  • Preparation method of (S)-phenyl(pyridine-2-yl)methanol derivative. (2019). Google Patents.
  • JiLin OLED Material Tech. Co., LTD. Patents. (n.d.). Justia Patents. Retrieved March 21, 2026, from [Link]

  • Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. (2021). MDPI. Retrieved March 21, 2026, from [Link]

  • Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. (2019). Google Patents.
  • Patent File Wrapper. (n.d.). United States Patent and Trademark Office. Retrieved March 21, 2026, from [Link]

  • Catalyst. (2022). OSTI.GOV. Retrieved March 21, 2026, from [Link]

Sources

Method

Catalytic Applications of Metal Complexes with (2-Phenylpyridin-4-yl)methanol Ligands

An Application and Protocol Guide Abstract The 2-phenylpyridine (ppy) scaffold represents a privileged class of C^N cyclometalating ligands, foundational to advancements in organometallic catalysis. This guide focuses on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

The 2-phenylpyridine (ppy) scaffold represents a privileged class of C^N cyclometalating ligands, foundational to advancements in organometallic catalysis. This guide focuses on a functionalized derivative, (2-phenylpyridin-4-yl)methanol, exploring its role in forming highly active metal complexes. The introduction of a hydroxymethyl group at the 4-position of the pyridine ring serves as a strategic modification to fine-tune the steric and electronic properties of the resulting catalysts. More importantly, it provides a versatile handle for enhancing solubility, anchoring the complex to solid supports, or for post-coordination derivatization. This document provides a technical overview of the synthesis of the ligand and its metal complexes, followed by detailed protocols for their application in two major catalytic domains: Iridium-based photoredox catalysis and Palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of the Hydroxymethyl Group

Transition metal catalysis is a field driven by the rational design of ligands that can precisely control the reactivity of a metal center.[1] The (2-phenylpyridin-4-yl)methanol ligand belongs to the C^N class, which forms highly stable, cyclometalated complexes with late transition metals like Iridium and Palladium. The core 2-phenylpyridine structure is renowned for its ability to facilitate key catalytic steps, from promoting oxidative addition in cross-coupling to forming long-lived triplet excited states in photocatalysis.[2][3]

The key innovation of the (2-phenylpyridin-4-yl)methanol ligand is the pendant -CH₂OH group. This functionalization offers several advantages:

  • Solubility Tuning: The polar hydroxyl group can enhance the solubility of the resulting metal complexes in a broader range of organic solvents, and potentially in aqueous media, which is crucial for developing greener catalytic processes.

  • Electronic Modification: While subtle, the electron-donating nature of the hydroxymethyl group can modulate the electronic properties of the pyridine ring, influencing the HOMO-LUMO gap of the complex. This is particularly relevant for tuning the photophysical properties of Iridium(III) photocatalysts.[4]

  • Post-Coordination Modification: The hydroxyl group is a reactive handle for further chemical transformations after the metal complex has been formed. It can be esterified, etherified, or used to graft the catalyst onto polymers, solid supports, or biological macromolecules.

This guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to leverage these unique features in a laboratory setting.

Synthesis of Ligand and Metal Complexes

A robust and reproducible synthesis of the ligand and its subsequent metal complexes is the bedrock of any successful catalytic study. The following protocols are designed to be self-validating, with clear steps and characterization checkpoints.

Protocol 1: Synthesis of (2-Phenylpyridin-4-yl)methanol Ligand

This procedure utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Workflow for Ligand Synthesis

G cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A (4-(bromomethyl)pyridin-2-yl)benzene or 2-bromo-4-(hydroxymethyl)pyridine F Combine Reagents & Degas A->F B Phenylboronic acid B->F C Pd(PPh₃)₄ Catalyst C->F D K₂CO₃ Base D->F E Toluene/EtOH/H₂O Solvent E->F G Heat to 85-90 °C (Monitor by TLC) F->G H Cool & Dilute with Ethyl Acetate/Water G->H I Separate Layers & Extract Aqueous Phase H->I J Combine Organics, Dry, & Concentrate I->J K Silica Gel Column Chromatography J->K L (2-phenylpyridin-4-yl)methanol (Final Product) K->L

Caption: Experimental workflow for Suzuki-Miyaura synthesis of the target ligand.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-4-(hydroxymethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The choice of a pre-formed Pd(0) catalyst is crucial for reproducibility, though other precursors can be used.[5]

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (volume calculated to make the solution ~0.2 M in the limiting reagent).

  • Degassing: Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (2-phenylpyridin-4-yl)methanol as a white solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Cyclometalated Iridium(III) Dimer

This protocol describes the synthesis of the chloro-bridged iridium dimer, a common and versatile precursor for a wide range of cationic and neutral Iridium(III) photocatalysts.[6][7]

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask, combine Iridium(III) chloride hydrate (IrCl₃·xH₂O) (1.0 eq) and (2-phenylpyridin-4-yl)methanol (2.5 eq).

  • Solvent: Add a 3:1 mixture of 2-ethoxyethanol and water. The high boiling point of 2-ethoxyethanol is necessary to drive the cyclometalation.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the mixture to reflux (approx. 135 °C) under a nitrogen atmosphere for 18-24 hours. A yellow-orange precipitate will form.

  • Isolation: Cool the reaction to room temperature. Collect the precipitate by filtration, wash thoroughly with methanol, and then with diethyl ether to remove unreacted ligand and impurities.

  • Drying: Dry the resulting yellow-orange solid under vacuum. This affords the chloro-bridged dimer, [Ir(ppy-CH₂OH)₂Cl]₂, which can be used without further purification.

  • Characterization: The dimer can be characterized by ¹H NMR and mass spectrometry. Due to its low solubility, NMR may require deuterated DMSO or DMF.

Application in Photocatalysis

Iridium(III) complexes based on the 2-phenylpyridine scaffold are premier photocatalysts due to their strong visible light absorption, long-lived triplet excited states, and tunable redox potentials.[2] The complex derived from (2-phenylpyridin-4-yl)methanol is expected to retain these favorable properties.

Mechanistic Overview

Upon absorption of visible light, the Iridium(III) complex is promoted to an excited state (Ir(III)). This excited state is both a more potent oxidant and a more potent reductant than the ground state. It can engage in single-electron transfer (SET) with a substrate, initiating a radical cascade.

Photoredox Catalytic Cycle

G Ir_GS Ir(III) Ir_ES *Ir(III) Ir_GS->Ir_ES hν (Light) Ir_Red Ir(II) Ir_ES->Ir_GS Emission/Decay Ir_ES->Ir_Red SET Sub_Red Substrate(A) Ir_ES->Sub_Red e⁻ transfer Ir_Ox Ir(IV) Ir_Red->Ir_GS SET Sac_Don Donor(D) Ir_Red->Sac_Don e⁻ transfer Sub_Red_Anion Substrate(A)⁻ Sub_Red->Sub_Red_Anion Product Sac_Don_Cation Donor(D)⁺ G Pd0 Pd(0)L₂ OA R¹-Pd(II)-X L₂ Pd0->OA Oxidative Addition TM R¹-Pd(II)-R² L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination RE R¹-R² TM->RE R1X R¹-X R1X->OA R2B R²-B(OR)₂ R2B->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol uses the synthesized ligand to form a pre-catalyst for the coupling of an aryl chloride, which are typically less reactive than aryl bromides or iodides.

Step-by-Step Procedure:

  • Pre-catalyst Formation (Optional, in situ): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the (2-phenylpyridin-4-yl)methanol ligand (2.2 mol%) to a Schlenk tube. Add degassed solvent (e.g., dioxane) and stir for 30 minutes.

  • Reaction Setup: To the tube containing the pre-catalyst, add the aryl chloride (1.0 eq), the boronic acid partner (1.5 eq), and a strong base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing via GC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Dry, concentrate, and purify the product using column chromatography as described in Protocol 1.

Summary of Performance Data

The following table provides expected performance metrics for catalysts derived from the (2-phenylpyridin-4-yl)methanol ligand, based on data from analogous 2-phenylpyridine systems. Actual results will vary based on specific substrates and conditions.

Application Parameter Expected Value/Range Significance
Photocatalysis Absorption Max (λₘₐₓ)400-470 nmEfficient use of visible light (e.g., blue LEDs).
Emission Max (λₑₘ)550-650 nmIndicates the energy of the triplet excited state.
Excited State Lifetime (τ)0.5 - 5.0 µsA long lifetime allows for efficient bimolecular reactions.
Reaction Yield70-99%Demonstrates catalyst efficacy for a given transformation.
Cross-Coupling Catalyst Loading0.1 - 2.0 mol%Lower loading indicates a more active and efficient catalyst.
Turnover Number (TON)50 - 1000Measures the number of product molecules formed per catalyst molecule.
Turnover Frequency (TOF)10 - 200 h⁻¹Measures the speed/activity of the catalyst.
Reaction Yield60-95%Demonstrates catalyst efficacy, especially for challenging substrates.

Conclusion

Metal complexes of (2-phenylpyridin-4-yl)methanol represent a promising and versatile platform for catalytic innovation. The strategic inclusion of the hydroxymethyl group provides a powerful tool for chemists to fine-tune catalyst properties and explore new applications, from homogeneous catalysis in solution to the development of next-generation heterogeneous catalysts on solid supports. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to begin exploring the rich catalytic potential of this ligand system.

References

  • High Triplet Energy Iridium(III)
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. PMC.
  • Catalytic Activity of New Oxovanadium(IV)
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science (RSC Publishing).
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Novel Ligands for Transition-Metal Catalysis of Photoreactions. CHIBADAI NEXT.
  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Source Not Found.
  • Cationic iridium(III) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. RSC Publishing.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications. Dalton Transactions (RSC Publishing).
  • Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis.
  • Recent Advances in Organometallic Chemistry and C
  • Series of New Cationic Iridium(III) Complexes with Tunable Emission Wavelength and Excited State Properties.
  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide.
  • Bimetallic Iridium(III) Complexes Consisting of Ir(ppy) 2 Units (ppy = 2-Phenylpyridine) and Two Laterally Connected N ∧ N Chelates as Bridge: Synthesis, Separation, and Photophysical Properties.
  • Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applic

Sources

Application

Derivatization of (2-phenylpyridin-4-yl)methanol for biological screening

Application Note: Derivatization Strategies for (2-Phenylpyridin-4-yl)methanol in High-Throughput Biological Screening Executive Summary The development of robust, diverse chemical libraries is a cornerstone of modern bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for (2-Phenylpyridin-4-yl)methanol in High-Throughput Biological Screening

Executive Summary

The development of robust, diverse chemical libraries is a cornerstone of modern biological screening and drug discovery. The compound (2-phenylpyridin-4-yl)methanol serves as a highly privileged pharmacophore and versatile synthetic building block. The 2-phenylpyridine core is frequently utilized in medicinal chemistry to target kinase hinge regions, notably acting as a potent inhibitor scaffold for activin receptor-like kinase 5 (ALK5) and hypoxia-inducible factor-1α (HIF-1α)[1],[2].

This application note details field-proven, self-validating methodologies for the divergent derivatization of the 4-hydroxymethyl group of (2-phenylpyridin-4-yl)methanol. By converting this primary alcohol into various amines, ethers, and esters, researchers can systematically modulate the physicochemical properties (e.g., cLogP, topological polar surface area) of the scaffold to optimize target binding and ADME profiles.

Pharmacophore Rationale & Causality

The structural anatomy of (2-phenylpyridin-4-yl)methanol offers distinct advantages for biological screening:

  • The Pyridine Ring: Acts as a strong hydrogen-bond acceptor and potential metal chelator. In kinase inhibitors, the pyridine nitrogen frequently forms critical hydrogen bonds with the backbone amides of the ATP-binding pocket (hinge region)[2].

  • The Phenyl Ring: Provides essential hydrophobic interactions and enables π−π stacking with aromatic residues within target binding sites.

  • The 4-Hydroxymethyl Handle: While the core can be synthesized via photoredox-catalyzed hydroxymethylation of heteroarenes[3], the resulting primary alcohol is an ideal handle for late-stage functionalization. It allows for rapid expansion into diverse chemical spaces without altering the critical 2-phenylpyridine binding vector.

Divergent Derivatization Workflow

G SM (2-Phenylpyridin-4-yl)methanol Starting Material Aldehyde 2-Phenylisonicotinaldehyde Intermediate SM->Aldehyde MnO2 Oxidation (Mild) Ethers Ether Library (Mitsunobu Reaction) SM->Ethers DIAD, PPh3 + Ar-OH Esters Ester/Carbamate Library (Acylation) SM->Esters R-COCl or R-NCO + Base Amines Amine Library (Reductive Amination) Aldehyde->Amines NaBH(OAc)3 + R-NH2

Divergent derivatization workflow for (2-phenylpyridin-4-yl)methanol library generation.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems; visual cues (e.g., color changes, precipitate formation) and specific reagent choices are embedded to ensure reaction fidelity before proceeding to instrumental analysis (LC-MS/NMR).

Protocol A: Mild Oxidation to 2-Phenylisonicotinaldehyde

Causality: To generate an amine library, the alcohol must first be oxidized to an aldehyde. Manganese dioxide (MnO₂) is selected over Swern or Dess-Martin periodinane because it selectively oxidizes allylic, benzylic, and pyridylic alcohols without the risk of over-oxidation to the carboxylic acid. Furthermore, its heterogeneous nature makes workup exceptionally clean.

  • Reaction Setup: Dissolve (2-phenylpyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Oxidation: Add activated MnO₂ (10.0 eq). Note: A large stoichiometric excess is required because the reaction occurs strictly at the solid-liquid interface.

  • Monitoring: Stir vigorously at room temperature for 12–16 hours. The reaction is self-validating via TLC (UV active, distinct Rf shift from the polar alcohol to the non-polar aldehyde).

  • Workup: Filter the black suspension through a pad of Celite to remove MnO₂ and manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate in vacuo to yield the aldehyde, which can typically be used in the next step without further purification.

Protocol B: Reductive Amination (Amine Library Generation)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde back to the starting alcohol.

  • Imine Formation: Dissolve 2-phenylisonicotinaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reduction: Stir for 1 hour at room temperature, then add NaBH(OAc)₃ (1.5 eq) in one portion. The suspension will gradually become homogeneous, indicating the consumption of the reducing agent.

  • Quench & Extraction: After 4 hours, quench the reaction with saturated aqueous NaHCO₃ (to neutralize acetic acid and destroy excess borohydride). Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol C: Mitsunobu Etherification (Ether Library Generation)

Causality: The Mitsunobu reaction allows for the formation of aryl ethers under strictly neutral to mildly acidic conditions, avoiding the harsh basic conditions of a Williamson ether synthesis that could lead to side reactions. Diisopropyl azodicarboxylate (DIAD) is used instead of DEAD due to its superior safety profile (liquid, non-shock sensitive).

  • Preparation: In an oven-dried vial under nitrogen, dissolve (2-phenylpyridin-4-yl)methanol (1.0 eq), the target phenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.5 eq) dropwise. Causality: Cooling mitigates the exothermic formation of the betaine intermediate, preventing degradation. The solution will turn pale yellow.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate and purify via reverse-phase preparative HPLC to remove triphenylphosphine oxide byproducts.

Physicochemical Profiling of Derivative Classes

When designing a library for biological screening, understanding the trajectory of physicochemical properties is critical for predicting cellular permeability and metabolic stability.

Derivative ClassLinker TypeExpected cLogP ShiftH-Bond DonorsH-Bond AcceptorsMetabolic Stability
Parent Compound -CH₂-OHBaseline (~1.8)12Moderate (Phase II Glucuronidation)
Amines (Secondary) -CH₂-NH-RModerate Decrease12High (if sterically hindered)
Amines (Tertiary) -CH₂-NR₂Moderate Increase02Moderate (Susceptible to N-dealkylation)
Ethers (Aryl) -CH₂-O-ArSignificant Increase02High
Esters -CH₂-O-C(=O)-RModerate Increase03Low (Susceptible to esterases; good for prodrugs)
Carbamates -CH₂-O-C(=O)-NH-RModerate Increase13Moderate to High

Biological Screening Preparation & Quality Control

To ensure the integrity of the biological data generated from the derivatized library, rigorous formatting and QC protocols must be adhered to prior to high-throughput screening (HTS):

  • Stock Formulation: Compounds should be dissolved in 100% anhydrous DMSO to a standard stock concentration of 10 mM. Ensure complete dissolution via brief sonication.

  • Quality Control (QC): Every well in the screening library must be validated via LC-MS. A minimum purity of >95% (by UV absorbance at 254 nm) and confirmation of the expected [M+H]+ mass ion is strictly required to prevent false positives driven by reactive impurities.

  • Storage: Store DMSO stocks in V-bottom polypropylene plates sealed with pierceable foil at -20 °C in a desiccated environment to prevent water absorption, which can precipitate highly lipophilic derivatives.

References

  • Li, Y.-W., et al. "Synthesis and evaluation of the HIF-1α inhibitory activity of 3(5)-substituted-4-(quinolin-4-yl)- and 4-(2-phenylpyridin-4-yl)pyrazoles as inhibitors of ALK5." Bioorganic & Medicinal Chemistry Letters 30.2 (2020): 126822. URL: [Link]2]

  • Gellibert, F. J., et al. "2-Phenylpyridin-4-yl derivatives as ALK5 inhibitors." WIPO Patent WO2004013135A1 (2004). URL: [Link]1]

  • Huff, C. A., et al. "Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases." The Journal of Organic Chemistry 81.16 (2016): 6980-6987. URL: [Link]3]

Sources

Method

Application Note: High-Resolution Purification of (2-phenylpyridin-4-yl)methanol via Modified Silica Gel Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, stationary phase deactivation, and gradient elution optimization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, stationary phase deactivation, and gradient elution optimization.

Introduction & Scope

(2-phenylpyridin-4-yl)methanol is a highly valuable structural motif in medicinal chemistry and a frequent target in the photoredox-catalyzed hydroxymethylation of heteroaromatic bases[1]. Despite its synthetic utility, isolating this compound in high purity presents a significant chromatographic challenge. Standard normal-phase silica gel chromatography often results in severe peak tailing, streaking, and diminished isolated yields.

This application note provides a field-proven, self-validating protocol for the purification of (2-phenylpyridin-4-yl)methanol. By understanding the physical chemistry at the stationary phase interface, researchers can utilize specific mobile phase modifiers to achieve sharp elution bands and quantitative recovery.

Mechanistic Insights: Resolving the "Pyridine Problem"

Expertise & Experience: The Causality of Peak Tailing When purifying basic N-heterocycles like (2-phenylpyridin-4-yl)methanol, the primary cause of poor chromatographic resolution is the secondary interaction between the basic nitrogen atom's lone pair and the acidic residual silanol groups (Si-OH, pKa ~4.5–5.5) on the surface of the silica gel[2]. This strong hydrogen-bonding and acid-base interaction competes with the standard polarity-based adsorption, causing the trailing edge of the elution band to broaden significantly (streaking)[2].

To circumvent this, our protocol employs a competitive masking strategy . By introducing a low concentration (0.1% v/v) of Triethylamine (TEA) into the mobile phase, the highly basic TEA molecules preferentially bind to and neutralize the active silanol sites[3]. This effectively "deactivates" the silica gel, shielding it from the pyridine analyte and restricting the retention mechanism strictly to polarity-based partitioning[3].

Mechanism Silica Acidic Silanol Groups (Si-OH) on Silica Gel Deactivated Deactivated Silica (Si-O⁻ ··· H⁺-TEA) Silica->Deactivated + TEA (Neutralization) Tailing Peak Tailing & Streaking (Irreversible Adsorption) Silica->Tailing Without TEA (Strong H-bonding) TEA Triethylamine (TEA) Modifier (0.1% v/v) TEA->Deactivated Elution Sharp Elution Band (High Recovery) Deactivated->Elution Weak interaction with analyte Pyridine (2-phenylpyridin-4-yl)methanol (Basic N-heterocycle) Pyridine->Elution Pyridine->Tailing

Caption: Mechanistic pathway of silica gel deactivation using Triethylamine (TEA) to prevent peak tailing.

Experimental Protocol: Self-Validating Purification Workflow

Trustworthiness: Building a Self-Validating System Before committing the bulk crude mixture to the column, the system must be validated at the micro-scale. This protocol utilizes a gradient elution from 15% to 65% Ethyl Acetate (EtOAc) in Hexanes, a solvent system explicitly validated for the isolation of (2-phenylpyridin-4-yl)methanol following photoredox synthesis[1].

Materials Required:
  • Crude (2-phenylpyridin-4-yl)methanol

  • Silica gel (230–400 mesh, standard grade)

  • Hexanes (Hex) and Ethyl Acetate (EtOAc) (HPLC or ACS grade)

  • Triethylamine (TEA) (0.1% v/v in all solvent mixtures)

  • TLC plates (Silica gel 60 F254)

  • UV lamp (254 nm) for visualization

Step-by-Step Methodology:
  • System Validation (TLC Optimization): Prepare a test mobile phase of 50% EtOAc in Hexanes. Crucial Step: Add 0.1% TEA to the mixture[3]. Spot the crude mixture on a TLC plate and develop it. The target (2-phenylpyridin-4-yl)methanol should exhibit an Rf​ value of approximately 0.35 without streaking. If streaking persists, ensure the TEA is fresh and not degraded.

  • Column Packing (Slurry Method): Prepare a slurry of silica gel using the least polar solvent mixture in your gradient (15% EtOAc/Hexanes + 0.1% TEA)[3]. Pour the slurry into the column and allow it to settle. Causality: Packing the column with the TEA-modified solvent ensures the stationary phase is fully deactivated before the sample is introduced.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add dry silica gel (approx. 3x the crude mass) and evaporate the DCM under reduced pressure to yield a free-flowing powder[3]. Carefully load this powder onto the flat surface of the packed column bed and top with a protective layer of sand. Causality: Dry loading prevents band broadening caused by sample solvent incompatibility.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 15% EtOAc/Hexanes (+0.1% TEA).

    • Increase polarity to 30% EtOAc/Hexanes (+0.1% TEA) for 2 CV.

    • Increase to 50% EtOAc/Hexanes (+0.1% TEA) for 3 CV (Target compound typically begins eluting here).

    • Finish with 65% EtOAc/Hexanes (+0.1% TEA) to flush the remaining product[1].

  • Fraction Collection & Isolation: Monitor fractions via TLC under 254 nm UV light. Combine fractions containing the pure (2-phenylpyridin-4-yl)methanol. Remove the solvent via rotary evaporation to yield the product as a white solid[1].

Workflow Crude Crude Reaction Mixture Containing Target TLC 1. TLC Method Development (Hex/EtOAc + 0.1% TEA) Crude->TLC Pack 2. Column Packing (Slurry with 15% EtOAc + TEA) TLC->Pack Load 3. Sample Loading (Dry Loading on Silica) Pack->Load Elute 4. Gradient Elution (15% to 65% EtOAc in Hex) Load->Elute Collect 5. Fraction Collection & UV Monitoring (254 nm) Elute->Collect Evaporate 6. Solvent Evaporation (Rotary Evaporator) Collect->Evaporate Pure Pure (2-phenylpyridin-4-yl)methanol (White Solid) Evaporate->Pure

Caption: Step-by-step logical workflow for the chromatographic purification of (2-phenylpyridin-4-yl)methanol.

Data Presentation: Gradient Elution Profile

To ensure reproducibility, the expected chromatographic behavior across the gradient is summarized in the table below. Monitoring these specific transitions will prevent premature collection of impurities.

Table 1: Gradient Elution Profile and Expected Outcomes

Elution PhaseSolvent System (Hex:EtOAc)TEA ModifierVolume (CV)Expected Outcome / Analyte Behavior
1. Conditioning 85:150.1% v/v2Elution of non-polar byproducts (e.g., unreacted 2-phenylpyridine).
2. Intermediate 70:300.1% v/v2Migration of target compound down the column without premature elution.
3. Target Elution 50:500.1% v/v3Primary elution of (2-phenylpyridin-4-yl)methanol ( Rf​≈0.35 ).
4. Final Flush 35:650.1% v/v2Elution of highly polar impurities; complete recovery of target[1].

References

  • Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases | The Journal of Organic Chemistry - ACS Publications | 1[1]

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives | Benchchem | 2[2]

  • Technical Support Center: Purifying Cyclopenta[c]pyridine Derivatives by Column Chromatography | Benchchem | 3[3]

Sources

Application

Application Note: High-Yield Synthesis of Substituted Phenylpyridine Methanols via Grignard and Halogen-Magnesium Exchange Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Relevance Diaryl methanols featuring a pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Relevance

Diaryl methanols featuring a pyridine ring—specifically phenylpyridine methanols —are highly privileged pharmacophores in medicinal chemistry. They serve as core scaffolds for antihistamines (e.g., carbinoxamine), kinase inhibitors, and central nervous system (CNS) modulators. Furthermore, these secondary alcohols are critical synthetic intermediates that can be easily oxidized to yield benzoylpyridines, which are valuable building blocks in both agrochemical and pharmaceutical manufacturing[1].

The synthesis of these motifs typically relies on the nucleophilic addition of an organomagnesium (Grignard) reagent to a carbonyl electrophile[2]. However, the presence of the basic pyridine nitrogen introduces unique synthetic challenges, including Lewis acid-base coordination with magnesium, localized precipitation, and sluggish reaction kinetics.

This application note details two field-proven, self-validating methodologies to overcome these challenges:

  • Route A (Classical Grignard): The direct addition of an aryl Grignard reagent to a pyridinecarboxaldehyde.

  • Route B (Turbo-Grignard Exchange): The generation of a highly reactive pyridyl Grignard species via Knochel’s halogen-magnesium exchange, followed by trapping with a substituted benzaldehyde[3].

Mechanistic Insights & Causality (E-E-A-T)

The Pyridine Coordination Challenge

In classical Grignard reactions, the lone pair on the pyridine nitrogen acts as a strong Lewis base. When a pyridinecarboxaldehyde is introduced to a Grignard reagent, the nitrogen can competitively coordinate with the Lewis acidic magnesium center. This coordination often leads to the formation of insoluble polymeric networks, effectively precipitating the reactive species out of solution and stalling the reaction. To circumvent this, reactions must be performed under strict temperature control with adequate dilution in coordinating ethereal solvents (like THF), which compete for magnesium coordination.

The Turbo-Grignard Paradigm Shift

When synthesizing highly substituted derivatives, it is often necessary to reverse the polarity of the disconnection—generating a pyridyl Grignard reagent to attack a substituted benzaldehyde. Historically, pyridyl Grignards were notoriously difficult to prepare via direct magnesium insertion due to the electron-deficient nature of the pyridine ring and its tendency to undergo side metalations[3].

Knochel and co-workers revolutionized this approach by introducing the Turbo-Grignard reagent ( i -PrMgCl·LiCl) [3]. The addition of stoichiometric lithium chloride is the critical causal factor here: LiCl breaks down the unreactive, polymeric aggregates of the alkylmagnesium chloride into a highly reactive, monomeric "ate" complex. This drastically increases the kinetic basicity of the isopropyl group, driving rapid halogen-metal exchange with bromopyridines at mild temperatures (0 °C to RT), completely bypassing the need for cryogenic (-78 °C) organolithium conditions[3].

RouteComparison Start Target: Phenylpyridine Methanol RouteA Route A: Classical Grignard (PhMgBr + Py-CHO) Start->RouteA RouteB Route B: Turbo-Grignard (Py-MgX•LiCl + Ph-CHO) Start->RouteB PhMgBr 1. Prepare PhMgBr 2. Add Py-CHO RouteA->PhMgBr Turbo 1. iPrMgCl•LiCl + Br-Py 2. Add Ph-CHO RouteB->Turbo Quench NH4Cl Quench & Extraction PhMgBr->Quench Turbo->Quench Product Purified Diaryl Methanol Quench->Product

Logical workflow comparing Classical and Turbo-Grignard synthetic routes.

Experimental Protocols: Self-Validating Systems

Protocol A: Classical Synthesis of Phenyl(pyridin-2-yl)methanol

This route is optimal for synthesizing the core unsubstituted pharmacophore or when utilizing commercially available substituted aryl Grignard reagents[2].

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Grignard reagents are highly moisture-sensitive; trace water will irreversibly protonate the reagent to benzene, destroying the stoichiometry.

Step 2: Reagent Introduction

  • Charge the flask with Phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) and cool the system to 0 °C using an ice-water bath.

Step 3: Electrophile Addition

  • Dissolve 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) in 10 mL of anhydrous THF.

  • Add the aldehyde solution dropwise over 15 minutes via a syringe pump.

  • Causality & Validation: The nucleophilic addition is highly exothermic. Dropwise addition at 0 °C prevents localized boiling of THF and suppresses side reactions. The reaction mixture transitioning to a deep, homogenous alkoxide color validates successful nucleophilic attack.

Step 4: Reaction Monitoring & Quench

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Once the aldehyde is consumed, cool the flask back to 0 °C and quench by the slow dropwise addition of saturated aqueous NH4​Cl (15 mL).

  • Causality & Validation: NH4​Cl provides a mildly acidic proton source to neutralize the magnesium alkoxide without over-acidifying the mixture. Stronger acids (e.g., HCl) would protonate the basic pyridine nitrogen, dragging the product into the aqueous layer and potentially dehydrating the newly formed secondary alcohol.

Step 5: Isolation

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure phenyl(pyridin-2-yl)methanol[2].

Protocol B: Turbo-Grignard Synthesis of Substituted Phenyl(pyridin-3-yl)methanol

This route is optimal when the pyridine ring bears complex substitutions that preclude the use of commercial pyridinecarboxaldehydes[3].

TurboMechanism BrPy Bromopyridine Exchange Halogen-Metal Exchange BrPy->Exchange Turbo iPrMgCl•LiCl ('Ate' Complex) Turbo->Exchange PyMg Pyridylmagnesium Species Exchange->PyMg Aldehyde Benzaldehyde Addition PyMg->Aldehyde Alkoxide Magnesium Alkoxide Aldehyde->Alkoxide

Mechanistic pathway of halogen-metal exchange using Turbo-Grignard.

Step 1: Substrate Preparation

  • In a flame-dried, Argon-purged flask, dissolve 3-bromopyridine (1.58 g, 10.0 mmol) in 15 mL of anhydrous THF. Cool to 0 °C.

Step 2: Halogen-Metal Exchange

  • Add i -PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise over 10 minutes.

  • Causality & Validation: The LiCl-mediated monomeric complex ensures a rapid exchange. Stir the mixture at 0 °C for 1 hour. Validate the exchange by quenching a 0.1 mL aliquot in saturated NH4​Cl and analyzing via GC-MS; the disappearance of the bromopyridine mass peak confirms complete conversion to the pyridylmagnesium species[3].

Step 3: Electrophile Trapping

  • Add the substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.50 g, 11.0 mmol) dropwise at 0 °C.

  • Stir for 2 hours while allowing the system to naturally warm to room temperature.

Step 4: Quench and Purification

  • Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 × 25 mL), dry over Na2​SO4​ , and concentrate. Purify via column chromatography to isolate the functionalized diaryl methanol.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the operational parameters and performance metrics of both methodologies.

ParameterRoute A: Classical GrignardRoute B: Turbo-Grignard Exchange
Primary Reagents Aryl-MgBr + PyridinecarboxaldehydeBromopyridine + i -PrMgCl·LiCl + Aryl-CHO
Temperature Profile 0 °C RT0 °C (Exchange) RT (Addition)
Functional Group Tolerance Low to Moderate (Sensitive to esters/nitriles)High (Tolerates sensitive groups on the electrophile)
Steric Hindrance Handling Moderate (Prone to precipitation)Excellent (Monomeric 'ate' complex prevents aggregation)
Typical Isolated Yields 75% – 85%80% – 95%
Operational Complexity LowModerate (Requires precise titration of Turbo-Grignard)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (2-phenylpyridin-4-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2-phenylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-phenylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important chemical intermediate. We will delve into the common pitfalls of the synthesis process, providing detailed, evidence-based solutions to help you optimize your reaction and achieve your desired outcomes.

Introduction: A Tale of Two Reactions

The synthesis of (2-phenylpyridin-4-yl)methanol is typically a two-step process: a Suzuki-Miyaura cross-coupling to form the 2-phenylpyridine core, followed by the reduction of a functional group at the 4-position (commonly a carboxylic acid or an ester) to the desired primary alcohol. Each of these steps has its own set of challenges that can contribute to a lower than expected overall yield. This guide will address both stages of the synthesis, providing a structured approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The formation of the C-C bond between the pyridine ring and the phenyl group is the cornerstone of this synthesis. Low yields in this step are a common hurdle.

Question 1: My Suzuki coupling reaction has a low yield or has failed completely. What are the likely causes?

Answer: A low-yielding Suzuki coupling reaction can often be attributed to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or poor quality starting materials. Let's break down the troubleshooting process.

Troubleshooting Workflow for Low-Yielding Suzuki Coupling:

  • Catalyst System Integrity: The palladium catalyst and its corresponding ligand are the heart of the Suzuki reaction.

    • Expertise & Experience: In our experience, the choice of ligand is critical when working with heteroaromatic substrates like pyridine. Electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, often outperform simpler ligands like PPh₃ for these types of couplings. This is because they promote the reductive elimination step and prevent catalyst decomposition.

    • Trustworthiness: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high purity and have been stored correctly. Palladium catalysts are sensitive to air and moisture. Consider using a pre-catalyst that is more stable.

  • Reaction Conditions Optimization:

    • Base Selection: The choice and quality of the base are crucial. An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. Ensure the base is finely powdered and dry. The strength of the base can influence the rate of transmetalation.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed. The ratio can significantly impact the solubility of the reactants and the reaction rate. Ensure your organic solvent is degassed to remove oxygen, which can oxidize the palladium catalyst.

    • Temperature Control: Suzuki couplings are often run at elevated temperatures. Monitor the reaction temperature closely to ensure it is optimal for your specific catalyst system.

Experimental Protocol: Optimizing the Suzuki Coupling Reaction

Parameter Standard Conditions Troubleshooting Suggestions
Catalyst Pd(OAc)₂ (2 mol%)Use a more active pre-catalyst like [Pd(SPhos)Cl]₂ (1 mol%)
Ligand PPh₃ (4 mol%)Switch to a Buchwald ligand like SPhos or XPhos (2 mol%)
Base K₂CO₃ (2 equivalents)Try a stronger base like Cs₂CO₃ (2 equivalents)
Solvent Toluene/H₂O (4:1)Degas the solvent thoroughly by sparging with argon for 30 minutes
Temperature 90 °CIncrease temperature to 100-110 °C, monitoring for decomposition

DOT Script for Suzuki Coupling Troubleshooting Logic:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Check Catalyst System Purity of Pd source and ligand Air/moisture sensitivity start->catalyst Is the catalyst active? conditions Optimize Reaction Conditions Base selection and quality Solvent degassing Temperature control catalyst->conditions Catalyst is OK materials Verify Starting Materials Purity of boronic acid and halide Stoichiometry conditions->materials Conditions are optimized outcome Improved Yield materials->outcome Materials are pure

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling step.

Part 2: The Reduction of the 4-Position Functional Group

Once the 2-phenylpyridine core is successfully synthesized, the next step is the reduction of the functional group at the 4-position to a primary alcohol.

Question 2: The reduction of my 2-phenylpyridine-4-carboxylic acid (or ester) to (2-phenylpyridin-4-yl)methanol is incomplete or shows significant side products. What should I do?

Answer: Incomplete reduction or the formation of side products during the reduction step can be frustrating. The choice of reducing agent and the reaction conditions are paramount for a clean and complete conversion.

Troubleshooting Workflow for the Reduction Step:

  • Choice of Reducing Agent:

    • Expertise & Experience: For the reduction of a carboxylic acid to an alcohol, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. However, these can sometimes lead to over-reduction or reaction with the pyridine ring. A milder approach, such as converting the carboxylic acid to an ester followed by reduction with a less reactive hydride like sodium borohydride (NaBH₄) in the presence of a Lewis acid, can offer better control. For direct reduction of the acid, borane complexes like BH₃·THF are often a good choice as they are less prone to side reactions with other functional groups.

    • Trustworthiness: Always use fresh, high-quality reducing agents. LiAlH₄ and BH₃·THF are moisture-sensitive and should be handled under an inert atmosphere.

  • Reaction Conditions and Quenching:

    • Temperature: These reductions are often exothermic. It is critical to perform the addition of the reducing agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.

    • Quenching: The quenching step is crucial for both safety and yield. A careful, dropwise addition of water or an acidic solution is necessary to neutralize the excess reducing agent and hydrolyze the aluminum or borate salts. An improper quench can lead to the formation of emulsions and make product extraction difficult.

Experimental Protocol: A Two-Step Reduction Approach for Higher Yield

Step 1: Esterification of 2-phenylpyridine-4-carboxylic acid

  • Dissolve the carboxylic acid in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion to the methyl ester.

  • Neutralize with a mild base (e.g., NaHCO₃ solution) and extract the ester with an organic solvent (e.g., ethyl acetate).

Step 2: Reduction of the Methyl Ester

  • Dissolve the purified methyl ester in a suitable solvent like THF or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (2-3 equivalents) portion-wise.

  • Monitor the reaction by TLC. If the reaction is sluggish, a catalytic amount of LiCl can be added to enhance the reactivity of NaBH₄.

  • Once the reaction is complete, carefully quench with water, followed by extraction of the product.

DOT Script for Reduction Strategy:

Reduction_Strategy start Low Yield in Reduction direct_reduction Direct Reduction of Carboxylic Acid Reagent: LiAlH₄ or BH₃·THF Issues: Over-reduction, side reactions start->direct_reduction Common Method two_step Two-Step Approach 1. Esterification 2. Reduction of Ester with NaBH₄ start->two_step Alternative Strategy esterification Step 1: Esterification MeOH, H₂SO₄ (cat.) High conversion two_step->esterification ester_reduction Step 2: Reduction Reagent: NaBH₄ Milder, more selective esterification->ester_reduction outcome Higher Yield and Purity ester_reduction->outcome

Caption: A comparison of direct versus two-step reduction strategies.

Part 3: Purification Challenges

Question 3: I am losing a significant amount of my product during the workup and purification. How can I improve my recovery?

Answer: The amphiphilic nature of (2-phenylpyridin-4-yl)methanol, with its polar alcohol group and less polar phenylpyridine core, can make purification tricky.

Troubleshooting Purification:

  • Extraction:

    • Expertise & Experience: Due to the basicity of the pyridine nitrogen, your product might be partially protonated and remain in the aqueous layer during extraction, especially if the aqueous phase is acidic. To maximize recovery, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. Using a more polar solvent like dichloromethane or a mixture of ethyl acetate and THF can also improve extraction efficiency.

    • Trustworthiness: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

  • Chromatography:

    • Column Chromatography: If you are using silica gel chromatography, the polar alcohol and basic nitrogen can cause the product to streak on the column, leading to poor separation and recovery. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.

    • Eluent System: A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will likely give the best separation.

Summary of Key Recommendations

Challenge Primary Recommendation Scientific Rationale
Low Suzuki Coupling Yield Use a modern phosphine ligand (e.g., SPhos) and ensure all reagents and solvents are high quality and anhydrous/degassed.Bulky, electron-rich ligands promote the desired C-C bond formation and prevent catalyst decomposition with heteroaromatic substrates.
Incomplete or Messy Reduction Convert the carboxylic acid to an ester first, then reduce with NaBH₄.This two-step approach uses a milder reducing agent for the final step, increasing selectivity and minimizing side reactions.
Product Loss During Purification Basify the aqueous layer (pH > 8) before extraction and add a basic modifier (e.g., triethylamine) to the eluent for column chromatography.This prevents the protonation of the pyridine nitrogen, ensuring the product remains in the organic phase during extraction and moves cleanly on a silica gel column.

References

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]

Optimization

Technical Support Center: Palladium Catalyst Removal from Phenylpyridine Products

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize phenylpyridine-based compounds. The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity.[1][2] Therefore, effective removal of palladium to levels compliant with regulatory standards, such as those set by the International Council for Harmonisation (ICH), is a critical step in the synthesis of these valuable compounds.[3][4]

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific purification challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when attempting to remove palladium catalysts from phenylpyridine products.

Q1: My reaction mixture has turned black, and the reaction has stalled. What does this signify, and how does it impact purification?

A1: The formation of a black precipitate is a classic indication of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[5][6] This occurs when the active, soluble Pd(0) catalyst aggregates, often due to factors like high temperatures or the presence of oxygen.[6]

  • Impact on Purification: While palladium black is heterogeneous, it can exist as very fine particles that may be challenging to remove by simple filtration alone. These fine particles can pass through standard filter paper.

  • Initial Troubleshooting Step: A common and effective first step is filtration through a pad of Celite.[7][8] Celite, a diatomaceous earth, forms a fine filter bed that can trap these small palladium particles.[7]

Q2: I've performed a simple filtration, but my product is still contaminated with palladium. What should I try next?

A2: If filtration alone is insufficient, it's highly likely that you have soluble palladium species in your reaction mixture.[8] The choice of the next purification step depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the properties of your phenylpyridine product.[8]

Here is a decision-making workflow to guide your next steps:

G start Initial Filtration Fails scavenger Employ Scavenger Resins start->scavenger High affinity for Pd precipitation Precipitation Methods start->precipitation Forms insoluble complex activated_carbon Activated Carbon Treatment start->activated_carbon Broad applicability chromatography Column Chromatography start->chromatography Simultaneous purification end Palladium-Free Product scavenger->end precipitation->end activated_carbon->end chromatography->end

Caption: Decision workflow for post-filtration palladium removal.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for the most effective palladium removal techniques.

Troubleshooting Guide 1: Scavenger Resins

Issue: Soluble palladium persists in the phenylpyridine product after initial workup.

Solution: Utilize solid-supported scavenger resins. These are polymers functionalized with ligands that have a high affinity for palladium, effectively "scavenging" it from the solution.[8] The key advantage is the ease of removal of the resin-bound palladium by simple filtration.[9]

Mechanism of Action: Scavenger resins typically contain functional groups such as thiols, amines, or phosphines that chelate with palladium.[8] Thiol-based scavengers are particularly effective for both Pd(0) and Pd(II) species.

Comparative Data for Common Scavenger Types:

Scavenger Functional GroupTarget Palladium SpeciesTypical SolventsKey Considerations
Thiol / Mercaptan Pd(0), Pd(II)THF, Toluene, DCM, AcetonitrileHighly effective, but potential for product binding if the product has thiol affinity.
Amine (e.g., Trisamine) Pd(II)Polar and non-polar solventsGood for chelating palladium salts.[10]
Thiourea Pd(II)Acidic mediaOften used in ion-exchange resins.[11]
Trimercaptotriazine (TMT) Pd(0), Pd(II)THF, DMF, DMSOVery effective scavenger, forming insoluble complexes.[9][12]

Experimental Protocol: General Procedure for Scavenger Resin Use

  • Select the Appropriate Scavenger: Based on the likely palladium species and your solvent system, choose a suitable scavenger. Thiol-based resins are a good starting point for general applications.

  • Determine Scavenger Loading: Consult the manufacturer's recommendations for the appropriate amount of scavenger. This is typically between 3-10 equivalents relative to the initial amount of palladium catalyst used.

  • Incubation: Add the scavenger resin to your crude product solution. Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a period ranging from a few hours to overnight.[9]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][13]

Troubleshooting Scavenger Resins:

  • Low Scavenging Efficiency:

    • Increase the amount of scavenger resin.

    • Increase the reaction time or temperature.

    • Ensure adequate mixing to facilitate contact between the palladium and the resin.

  • Product Loss:

    • This can occur if your phenylpyridine product has functional groups that can also bind to the scavenger.

    • Reduce the amount of scavenger used or screen for a different type of scavenger with lower product affinity.

Troubleshooting Guide 2: Activated Carbon Treatment

Issue: A cost-effective and broadly applicable method for palladium removal is required.

Solution: Treatment with activated carbon. Activated carbon has a high surface area and can adsorb a wide range of impurities, including residual palladium.[14][15][16] It is often a more economical option compared to specialized scavenger resins.[17]

Mechanism of Action: Palladium removal by activated carbon is primarily through physisorption, where the palladium species are attracted to the porous surface of the carbon.[9] Some activated carbons may also have surface functional groups that can contribute to chemisorption.

Experimental Protocol: Palladium Removal with Activated Carbon

  • Select Activated Carbon: Different grades of activated carbon are available. It may be necessary to screen a few to find the most effective one for your specific application.

  • Treatment: Add the activated carbon (typically 5-10 wt% relative to the crude product) to a solution of your phenylpyridine product.

  • Slurry: Stir the mixture at room temperature or a slightly elevated temperature for several hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that the very fine particles of some activated carbons can make filtration slow.

  • Analysis: Determine the residual palladium concentration in the filtrate by ICP-MS.[2][13]

Troubleshooting Activated Carbon Treatment:

  • Incomplete Palladium Removal:

    • Increase the amount of activated carbon.

    • Increase the treatment time.

    • Consider a different grade of activated carbon.

  • Product Loss:

    • Activated carbon can sometimes adsorb the desired product.

    • Minimize the amount of carbon used and the treatment time.

    • Thoroughly wash the carbon cake with fresh solvent after filtration.

Troubleshooting Guide 3: Precipitation and Extraction

Issue: A method is needed to remove palladium without the use of solid-supported reagents.

Solution: Precipitation of the palladium catalyst followed by filtration or liquid-liquid extraction. This involves adding a reagent that forms an insoluble complex with palladium or a water-soluble salt that can be extracted into an aqueous phase.[18]

Common Precipitation and Chelating Agents:

  • N-Acetylcysteine: This thiol-containing compound can chelate palladium, forming a complex that may precipitate or be more easily removed.[3][17]

  • Trimercaptotriazine (TMT) and its salts: These are highly effective at precipitating palladium from organic solutions.[9]

  • Potassium isopropyl xanthate (PIX): A highly efficient scavenger that can reduce palladium levels to below 1 ppm.[19]

Experimental Protocol: Precipitation with a Chelating Agent

  • Agent Selection: Choose a suitable chelating agent based on your solvent system and the nature of your product.

  • Addition: Add the chelating agent to the solution of your crude product.

  • Precipitation: Stir the mixture, sometimes with gentle heating, to allow for the formation of the insoluble palladium complex.

  • Filtration: Remove the precipitated complex by filtration.

  • Analysis: Analyze the palladium content of the filtrate.

Workflow for Precipitation-Based Palladium Removal:

G start Crude Product in Solution add_chelator Add Chelating Agent (e.g., N-Acetylcysteine, TMT) start->add_chelator stir Stir and Allow Precipitate to Form add_chelator->stir filter Filter to Remove Palladium Complex stir->filter analyze Analyze Filtrate for Residual Pd filter->analyze end Purified Product analyze->end

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2-Phenylpyridine

Welcome to the Technical Support Center for advanced C–H functionalization. Synthesizing 2-phenylpyridine via direct C–H arylation is a notorious challenge in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced C–H functionalization. Synthesizing 2-phenylpyridine via direct C–H arylation is a notorious challenge in drug development. The inherent electron deficiency of the pyridine ring resists electrophilic attack, and when reactions do occur, they often yield an inseparable mixture of C2, C3, and C4 isomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve perfect C2-regioselectivity.

Diagnostic Workflow: Choosing Your Arylation Strategy

Before diving into the protocols, use the logical workflow below to determine the optimal synthetic route based on your starting materials and selectivity requirements.

G Py Free Pyridine (Unreactive/Poor Selectivity) Ox Oxidation (e.g., mCPBA) Py->Ox PyO Pyridine N-Oxide (Activated C2 Position) Ox->PyO Pd Pd(OAc)2, Aryl Source (e.g., Ar-BF3K) PyO->Pd Directing Group Effect Coupled 2-Arylpyridine N-Oxide (High C2 Selectivity) Pd->Coupled Regioselective C-H Arylation Red Reduction (Pd/C, H2) Coupled->Red Prod 2-Phenylpyridine (Target) Red->Prod

Workflow for the regioselective synthesis of 2-phenylpyridine via N-oxide direction.

Module 1: The Pyridine N-Oxide Strategy (Electronic & Coordination Control)

FAQ 1: Why does direct Pd-catalyzed arylation of free pyridine fail, and how does N-oxidation solve this?

Causality: Free pyridine strongly coordinates to palladium via its nitrogen lone pair. This forms a stable, unreactive complex that poisons the catalyst and deactivates the ring toward electrophilic palladation. Solution: By converting pyridine to pyridine N-oxide, the dipole oxygen acts as a traceless directing group. It coordinates to the Pd(II) center, geometrically bringing the metal into proximity with the C2–H bond. Furthermore, the N-oxide moiety increases the electron density specifically at the C2 and C6 positions, enabling highly regioselective C–H activation[1][2]. Following arylation, the N-oxide is easily reduced back to the free pyridine.

FAQ 2: I am using the Pd(OAc)₂/Ag₂CO₃ system with unactivated benzene, but I am observing significant amounts of the 2,6-diphenylpyridine byproduct. How do I optimize for mono-arylation?

Causality: Over-arylation occurs because the mono-arylated N-oxide product remains electronically active and can undergo a second directed palladation. Solution: To suppress this, you must control the stoichiometry and the oxidant. While using benzene as a solvent with 10 mol% Pd(OAc)₂ and Ag₂CO₃ at 130 °C favors mono-arylation if the N-oxide is kept strictly limiting[1][3], a more modern and controllable approach is to switch the aryl source. Using potassium phenyltrifluoroborate with TBAI as an additive allows for milder conditions (90 °C) and completely suppresses di-arylation[2].

Quantitative Data: Optimization of Pd-Catalyzed C-H Arylation of Pyridine N-Oxides
Aryl SourceCatalyst SystemOxidant / AdditiveTemp (°C)RegioselectivityYield
Benzene (40 equiv)Pd(OAc)₂ (10 mol%)Ag₂CO₃ (2.2 equiv)130 °CC2 Selective (Mono)56%[3]
Aryl Tosylate (1 equiv)Pd(OAc)₂ (5 mol%)CsF (2.0 equiv) / X-Phos110 °CC2 Selective>80%[3]
Potassium Phenyltrifluoroborate Pd(OAc)₂ (10 mol%) Ag₂O (2.0 equiv) / TBAI 90 °C C2 Exclusive 91% [2]
Protocol 1: C2-Selective Arylation via Potassium Phenyltrifluoroborate

This protocol utilizes a pre-activated aryl source to ensure precise stoichiometry, avoiding the need for benzene as a solvent.

  • Preparation: In an oven-dried Schlenk tube, add pyridine N-oxide (1.0 equiv), potassium phenyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv), and TBAI (20 mol%)[2].

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add anhydrous 1,4-dioxane to achieve a 0.3 M concentration relative to the N-oxide.

  • Reaction: Seal the tube and stir the mixture at 90 °C for 17 hours[2].

    • Mechanistic Note: Ag₂O acts as an oxidant to regenerate the Pd(II) active species from Pd(0), while TBAI facilitates the critical transmetalation step of the trifluoroborate[2].

    • Self-Validation Checkpoint: The precipitation of a black silver mirror/powder on the flask walls confirms the oxidative turnover of the Pd catalyst.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver and palladium residues. Concentrate the filtrate.

  • Deoxygenation: Dissolve the crude 2-phenylpyridine N-oxide in methanol. Add Pd/C (10 wt%) and stir under a balloon of H₂ gas at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (10% MeOH in DCM) should show the complete disappearance of the highly polar N-oxide spot, replaced by a non-polar spot (free 2-phenylpyridine). Filter and purify via silica gel chromatography.

Module 2: Minisci-Type Radical Arylation

Minisci Py Pyridine Acid Brønsted Acid (H+) Py->Acid PyH Pyridinium Ion (Lowered LUMO) Acid->PyH Add Radical Addition PyH->Add Rad Aryl Radical (Ar•) Rad->Add Int Radical Cation Intermediate Add->Int Ox Oxidation / Deprotonation Int->Ox Mix C2 & C4 Isomer Mixture Ox->Mix Standard TFA Sel C2-Selective Product Ox->Sel Steric Control via Bulky Acid Bulky Bulky Acid / Catalyst Bulky->Sel

Mechanistic logic of the Minisci reaction and steric control of regioselectivity.

FAQ 3: My Minisci reaction yields a 1:1 mixture of 2-phenylpyridine and 4-phenylpyridine. How do I force C2 regioselectivity?

Causality: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated basic heteroarene. The LUMO coefficients at the C2 and C4 positions of protonated pyridine are nearly identical, which inherently leads to poor regioselectivity and mixtures of isomers[4]. Solution: To break this electronic tie, you must introduce steric control. Instead of using standard trifluoroacetic acid (TFA), use a bulky Brønsted acid (such as camphorsulfonic acid or a chiral phosphoric acid). The bulky counterion strongly associates with the pyridinium nitrogen, sterically shielding the C2 position to force C4 addition, or—depending on the specific 3D geometry of the catalyst—can selectively block C4 to direct the radical entirely to C2[5].

Protocol 2: Photoredox-Mediated Minisci Arylation (Steric Control)
  • Setup: To a vial equipped with a Teflon septum, add pyridine (1.0 equiv), the aryl radical precursor (e.g., an aryl carboxylic acid for decarboxylative coupling, 1.5 equiv), and an Iridium-based photoredox catalyst (1 mol%)[6][7].

  • Acidification: Add a sterically demanding phosphoric acid catalyst (1.0 equiv)[5].

    • Mechanistic Note: Protonation lowers the LUMO of pyridine, making it highly receptive to the nucleophilic radical, while the bulky chiral phosphate counterion dictates the regiochemical outcome[4][5].

  • Irradiation: Degas the mixture via sparging with Argon for 15 minutes. Irradiate with blue LEDs (450 nm) at room temperature for 24 hours.

    • Self-Validation Checkpoint: A distinct color shift or quenching of the Ir-photocatalyst's luminescence upon the addition of the Brønsted acid confirms proper protonation and formation of the active complex.

  • Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the pyridinium salt, extract with dichloromethane, and purify via column chromatography.

Module 3: Analytical Validation

FAQ 4: How can I definitively prove I have synthesized 2-phenylpyridine and not the C3 or C4 isomer using ¹H NMR?

Answer: The ¹H NMR coupling constants (J-values) and chemical shifts of the pyridine ring protons are highly diagnostic:

  • 2-Phenylpyridine (Target): The proton at C6 (adjacent to the nitrogen) will appear furthest downfield (typically ~8.6 ppm) as a doublet of doublets with a characteristic ortho-coupling of ~4.5–5.0 Hz and a meta-coupling of ~1.5 Hz. Because substitution is at C2, the C3 proton will appear as a clean doublet around 7.7 ppm (J ~8.0 Hz).

  • 3-Phenylpyridine (Byproduct): Will show two highly deshielded protons (C2-H and C6-H) appearing >8.5 ppm.

  • 4-Phenylpyridine (Byproduct): Will exhibit a symmetric AA'BB' splitting pattern due to the C2v​ symmetry of the molecule, with two protons integrating around 8.6 ppm and two around 7.5 ppm.

References

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. 1

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxide with potassium aryltrifluoroborates. The Royal Society of Chemistry. 2

  • Recent Advances in Minisci-Type Reactions. SciSpace. 4

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. 3

  • Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge. 6

  • The photochemical alkylation and reduction of heteroarenes. Chemical Science (RSC Publishing). 7

  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research - ACS Publications. 5

Sources

Optimization

Challenges in the scale-up of (2-phenylpyridin-4-yl)methanol synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of (2-phenylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-phenylpyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important chemical intermediate from the laboratory bench to pilot plant production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Core Strategy & Safety

This section addresses high-level strategic questions that are critical before embarking on a scale-up campaign.

Q1: What are the primary, industrially viable synthetic routes to (2-phenylpyridin-4-yl)methanol?

A1: There are two predominant strategies for the large-scale synthesis of (2-phenylpyridin-4-yl)methanol. The choice depends on factors like starting material cost, equipment availability, and safety infrastructure.

  • Route A: Convergent Suzuki Coupling followed by Reduction. This route involves first constructing the 2-phenylpyridine core and then reducing a functional group at the 4-position. A common example is the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halopyridine-4-carboxylic acid (or its ester) with phenylboronic acid, followed by reduction of the carboxylic acid/ester to the alcohol.[1][2] This approach is convergent, meaning the main fragments are prepared separately and joined late in the synthesis, which can be efficient.

  • Route B: Linear Synthesis via Reduction of a Pre-formed Phenylpyridine. This route begins with a commercially available or readily synthesized 2-phenylpyridine derivative that already contains an oxidized functional group at the 4-position, such as 2-phenylisonicotinic acid. The primary, and often final, step is the reduction of this functional group to the hydroxymethyl group.[3][4]

Q2: Which synthetic route is generally preferred for scale-up and why?

A2: For scale-up, Route B (Linear Synthesis via Reduction) is often preferred for its operational simplicity and avoidance of palladium catalysis in the final stages.

  • Advantages of Route B:

    • Reduced Metal Contamination Risk: It avoids a late-stage palladium-catalyzed step, which simplifies purification and eliminates the significant challenge of reducing palladium levels in the final Active Pharmaceutical Ingredient (API) intermediate to parts-per-million (ppm) levels.[5]

    • Process Simplicity: It is a more linear and often shorter route if a suitable starting material like 2-phenylisonicotinic acid is accessible. This translates to fewer unit operations, reducing processing time and potential for material loss.

  • Challenges of Route A to Consider:

    • Catalyst Cost & Removal: Palladium catalysts are expensive, and their complete removal requires specialized scavengers or crystallization procedures, adding cost and complexity.[5]

    • By-product Management: Suzuki couplings can generate by-products from homo-coupling (e.g., biphenyl) and residual boron compounds that must be purged effectively.[6]

Q3: What are the most critical safety considerations when scaling up the synthesis of (2-phenylpyridin-4-yl)methanol?

A3: Safety is paramount. The most significant hazards are associated with the reduction step.

  • Pyrophoric Reagents: Lithium aluminum hydride (LiAlH₄), a highly effective reagent for reducing carboxylic acids, is extremely pyrophoric and reacts violently with water.[3] Its use on a large scale requires specialized handling equipment, rigorous anhydrous conditions, and carefully controlled quenching procedures.

  • Exothermic Reactions: The reduction of carboxylic acids or esters with hydrides is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] A robust cooling system and controlled addition of reagents are essential to prevent thermal runaway.

  • Hydrogen Gas Evolution: The quenching of metal hydride reagents generates significant volumes of hydrogen gas, which is highly flammable. Reactors must be properly vented, and the process area must be equipped to handle flammable gases.

The workflow below outlines the two primary synthetic strategies discussed.

G cluster_A Route A: Convergent Suzuki + Reduction cluster_B Route B: Linear Reduction A1 2-Halo-isonicotinic Acid A3 Suzuki Coupling A1->A3 A2 Phenylboronic Acid A2->A3 A4 2-Phenylisonicotinic Acid A3->A4 A5 Reduction A4->A5 Product (2-phenylpyridin-4-yl)methanol A5->Product Final Product B1 2-Phenylisonicotinic Acid (Starting Material) B2 Reduction B1->B2 B2->Product Final Product G start Problem: Incomplete Reduction q1 Was the system rigorously anhydrous? start->q1 a1_no Dry all solvents/glassware. Rerun reaction. q1->a1_no No q2 Was stoichiometry of reducing agent sufficient? q1->q2 Yes end_node Problem Resolved a1_no->end_node a1_yes Proceed to next check. a2_no Increase reagent to 1.1-1.5 equivalents. q2->a2_no No q3 Was reaction monitored to completion by HPLC/TLC? q2->q3 Yes a2_no->end_node a3_no Implement in-process controls. Determine required time. q3->a3_no No a4 Consider increasing reaction temperature or time. q3->a4 Yes a3_no->end_node a4->end_node

Caption: Troubleshooting logic for incomplete reduction reactions.

References
  • BenchChem (2025). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9.
  • BenchChem (2025). Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • BenchChem (2025). Improving the yield and purity of 2-Phenylpyridine-d9 synthesis.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
  • BenchChem (2025). In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). MDPI.
  • Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. (n.d.). PMC.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (n.d.). Google Patents.
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (n.d.). Google Patents.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025). ResearchGate.
  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). ACS Publications.
  • Process for purifying pppbp. (2008). Google Patents.

Sources

Troubleshooting

Optimizing the fabrication of OLED devices with pyridine-based materials

Technical Support Center: Optimizing Pyridine-Based Materials for OLED Fabrication Welcome to the Advanced Optoelectronics Support Center. While pyridine derivatives are ubiquitous in drug discovery as essential pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Pyridine-Based Materials for OLED Fabrication

Welcome to the Advanced Optoelectronics Support Center. While pyridine derivatives are ubiquitous in drug discovery as essential pharmacophores, their profound electron-deficient nature makes them equally revolutionary in material science. For researchers and scientists bridging chemical synthesis and device engineering, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for integrating pyridine-based materials into Organic Light-Emitting Diodes (OLEDs).

I. The Mechanistic Role of Pyridine in Optoelectronics

Before troubleshooting, it is critical to understand the causality behind pyridine's behavior in an OLED stack. The inherent electron-deficient nature of the pyridine ring imparts a high electron affinity to the polymer backbone[1].

  • Energy Level Modulation: The electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating seamless electron injection from the cathode[2].

  • Electrode Stability: Because of this high electron affinity, fabrication can utilize stable, high-work-function metals (like Aluminum) instead of highly reactive, low-work-function metals (like Calcium), vastly improving operational stability[1].

  • Exciton Confinement: By altering the linkage position (e.g., meta- vs. para- linkages), the conjugation length can be restricted, yielding high triplet energies ( ET​>2.8 eV) essential for confining excitons in blue phosphorescent OLEDs (PHOLEDs)[3].

G Cathode Cathode (e.g., Aluminum) Stable High-Work-Function Metal ETL Pyridine-Based ETL Low LUMO / High Electron Affinity Cathode->ETL Efficient Electron Injection EML Emissive Layer (EML) Exciton Recombination Zone ETL->EML Electron Transport & Hole Blocking HTL Hole Transport Layer (HTL) High HOMO HTL->EML Hole Transport Anode ITO Anode Transparent Conductor Anode->HTL Hole Injection

Charge transport workflow in a pyridine-based OLED architecture.

II. Troubleshooting Guides & FAQs

Q1: Why is my solution-processed pyridine-based ETL exhibiting severe crystallization, leading to device shorting and high turn-on voltages? Mechanistic Cause: Solution-processed (SOL) films often exhibit random molecular morphology and lower glass transition temperatures compared to vacuum-deposited (VAC) films[4]. This random packing creates host/guest aggregates that act as nucleation sites. Under thermal or exciton stress during device operation, these sites trigger rapid crystallization, disrupting charge transport and destroying the film's morphological integrity[4]. Actionable Solution:

  • Transition to cross-linkable pyridine derivatives (e.g., incorporating vinylbenzyl ether groups)[5].

  • Apply thermal or UV cross-linking post-spin-coating. This freezes the amorphous morphology, preventing molecular diffusion and subsequent crystallization.

Q2: We observe rapid efficiency roll-off and luminance degradation in our blue PHOLEDs. Is the pyridine host responsible? Mechanistic Cause: Degradation in blue PHOLEDs is frequently driven by Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Annihilation (TPA)[6]. When two triplet excitons collide in the Emissive Layer (EML), they generate a high-energy exciton capable of breaking chemical bonds in the host material. This excited-state instability forms non-radiative recombination centers (exciton quenchers) that permanently degrade luminance[7]. Actionable Solution: Ensure your pyridine host has a sufficiently high triplet energy ( ET​>2.8 eV) to strictly confine excitons within the dopant. Utilizing meta-linkages (e.g., connecting pyridine to tetraphenylsilane at the meta-position) minimizes the conjugation length, preserving a wide bandgap and preventing reverse energy transfer from the dopant back to the host[3].

G A Triplet Excitons (High Density) B TTA / TPA Collision A->B Annihilation C High-Energy Exciton B->C Energy Transfer D Host Bond Cleavage C->D Instability E Exciton Quenchers (Efficiency Roll-Off) D->E Degradation

OLED Degradation via Triplet Annihilation Pathways.

Q3: Our devices show excellent initial brightness but develop non-emissive "dark spots" within hours. How do we resolve this? Mechanistic Cause: Pyridine's electronegativity makes it highly susceptible to electrochemical reactions and moisture attacks[8]. The thermal diffusion of oxygen and moisture into the ETL promotes the oxidation of the organic layers and the cathode interface, leading to localized delamination and dark spot formation[8]. Actionable Solution: Implement rigorous encapsulation using UV-curable epoxy resin in a nitrogen glovebox immediately after cathode deposition (< 5 ppm O2​/H2​O )[3].

III. Quantitative Material Benchmarks

To optimize electron mobility and energy-level trade-offs, compare your current materials against these field-validated pyridine derivatives. Notice how structural modulation (e.g., adding phenanthroimidazole or triazole) tunes the HOMO/LUMO levels while maintaining high electron mobility.

MaterialPrimary RoleHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Electron Mobility ( cm2V−1s−1 )
BPhen (Standard)ETL / HBL-6.50-3.002.50 ∼5.0×10−4
CNPI-p3Py (Pyridine-based)ETL-5.98-2.812.65 ∼1.0×10−3
2,6-PyTAZ (Pyridine-based)ETL (Inkjet)-6.50-3.202.82N/A
3PTPS (Pyridine-based)Host (Blue)-6.50-2.402.90N/A

Data synthesized from RSC Publishing[2], ACS Publications[5], and Science Advances[3].

IV. Self-Validating Experimental Protocols

Protocol A: Solution-Processing of Cross-Linkable Pyridine ETLs

This protocol utilizes a self-validating morphological check to ensure the prevention of crystallization.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates (10 Ω /sq) via sequential sonication in deionized water, acetone, and isopropanol (15 mins each). Dry at 110 °C and treat with UV-Ozone for 30 minutes to increase the work function and improve wettability[5].

  • Solution Formulation: Dissolve the cross-linkable pyridine derivative (e.g., 2,6-PyTAZ) in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at 50 °C for 1 hour in a nitrogen-filled glovebox.

  • Spin-Coating: Dispense 50 μ L of the solution onto the ITO substrate. Spin at 2500 rpm for 60 seconds to achieve a target thickness of ~40 nm[5].

  • Thermal Cross-Linking: Anneal the film on a hotplate at 150 °C for 30 minutes under nitrogen.

  • Validation Step (Critical): Assess the film using Atomic Force Microscopy (AFM).

    • Pass Criteria: A root-mean-square (RMS) roughness of <0.5 nm and absence of phase-separated domains validates successful cross-linking and amorphous film integrity[8]. If RMS >1.0 nm, recalibrate solvent evaporation rate or increase cross-linking temperature.

  • Cathode Deposition: Transfer to a vacuum chamber ( <4.5×10−4 Pa) and thermally deposit LiF (1 nm) followed by Aluminum (100 nm)[5].

Protocol B: Vacuum Deposition of Pyridine-Based Ambipolar Hosts
  • Chamber Preparation: Ensure the thermal evaporation chamber reaches a base pressure of <5×10−7 Torr to prevent oxygen-induced degradation[3].

  • Co-Deposition: Heat the pyridine-based host (e.g., 3PTPS) and the phosphorescent dopant (e.g., FIrpic for blue emission) in separate effusion cells.

  • Rate Control: Monitor deposition using quartz crystal microbalances. Maintain the host deposition rate at 1.0 Å/s and the dopant rate at 0.1 Å/s to achieve a precise 10 wt% doping concentration[5].

  • Validation Step: Measure the Photoluminescence Quantum Yield (PLQY) of the deposited film using an integrating sphere. A PLQY >80% validates efficient host-to-guest energy transfer and the absence of exciton quenchers[7].

V. References

  • BenchChem. Application Notes and Protocols for Pyridine-Based Polymers in Light-Emitting Devices. Benchchem.

  • ACS Publications. Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs. ACS.

  • Science Advances. Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials. PMC.

  • RSC Publishing. Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization. RSC.

  • ACS Publications. Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. ACS.

  • MDPI. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI.

  • CCS Chemistry. Degradation Mechanisms in Blue Organic Light-Emitting Diodes. Chinese Chemical Society.

  • Frontiers. The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs. Frontiers.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of (2-phenylpyridin-4-yl)methanol Derivatives

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with (2-phenylpyridin-4-yl)meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with (2-phenylpyridin-4-yl)methanol derivatives. Recognizing that poor aqueous solubility is a significant hurdle in drug development, this guide offers a blend of foundational principles, practical troubleshooting, and advanced strategies.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of (2-phenylpyridin-4-yl)methanol derivatives.

Q1: What intrinsic properties of (2-phenylpyridin-4-yl)methanol derivatives contribute to their typically low aqueous solubility?

A1: The limited aqueous solubility of this class of compounds often stems from the interplay of their structural features. The phenyl and pyridine rings are largely hydrophobic, which disfavors interaction with water molecules. While the methanol group and the nitrogen in the pyridine ring can form hydrogen bonds, the overall planarity and aromaticity of the core structure can lead to strong crystal lattice energy, making it difficult for water to solvate individual molecules.[3][4]

Q2: I'm observing precipitation of my compound in my aqueous buffer. What are the first things I should check?

A2: Immediate troubleshooting should focus on two key parameters: pH and concentration. The pyridine nitrogen is basic and can be protonated at lower pH, forming a more soluble pyridinium salt.[5] Systematically lowering the pH of your buffer may resolve the precipitation. Secondly, ensure your working concentration is below the compound's saturation point in that specific medium. Gentle heating or sonication can also be used to aid initial dissolution, but be mindful of potential compound degradation.[5]

Q3: Is there a "go-to" initial strategy for improving the solubility of a new (2-phenylpyridin-4-yl)methanol derivative?

A3: For early-stage discovery, a combination of pH adjustment and the use of co-solvents is a practical starting point.[6][7] The pyridine moiety makes these compounds amenable to pH-dependent solubility enhancement.[8][9] Additionally, water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can disrupt the hydrophobic interactions and improve solvation.[10][11]

Q4: When should I consider more advanced formulation strategies over simple chemical modifications?

A4: If pH and co-solvent adjustments fail to achieve the desired solubility for your intended application (e.g., in vivo studies), it is time to explore advanced formulation techniques. These are particularly crucial when moving from discovery to development.[12] Strategies like creating amorphous solid dispersions, using cyclodextrins, or developing lipid-based formulations can significantly enhance apparent solubility and bioavailability.[1][13][14]

Section 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed, question-driven guidance on specific experimental challenges.

Chemical Modification & pH Adjustment

Q5: My compound's solubility is highly pH-dependent, but it's not stable at the optimal pH for solubility. What are my options?

A5: This is a common challenge. The primary goal is to find a balance between solubility and stability.

  • Systematic pH Profiling: First, precisely map the pH-solubility and pH-stability profiles. This data is crucial for identifying a workable pH window.

  • Prodrug Approach: A highly effective strategy is to create a prodrug by modifying the hydroxyl group of the methanol moiety.[15][16] Ester prodrugs, for instance, can be designed to be more soluble at a pH where the parent drug is more stable. These are then cleaved in vivo by esterases to release the active compound.[15][17] Phosphate esters are another excellent option for dramatically increasing aqueous solubility.[17][18]

  • Salt Formation: If the compound is sufficiently basic, forming a stable salt with a pharmaceutically acceptable counter-ion can lock it in a more soluble form, potentially at a pH where it exhibits better stability.[19][20]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).

  • Sample Preparation: Add an excess of the (2-phenylpyridin-4-yl)methanol derivative to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[21]

  • Data Plotting: Plot the measured solubility against the pH of the buffer.

Illustrative pH vs. Solubility Data
pH Solubility (µg/mL)
2.0550
4.0250[5]
5.0220[5]
6.0150[5]
7.050
8.045

Note: This is example data and will vary for each specific derivative.

Formulation Strategies

Q6: I have tried pH and co-solvents, but the solubility is still insufficient for my animal studies. Which advanced formulation technique should I try first?

A6: The choice of the next strategy depends on the physicochemical properties of your compound and the desired route of administration. Two excellent and widely used approaches are cyclodextrin complexation and the preparation of amorphous solid dispersions.

Option 1: Cyclodextrin Complexation

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][23][24] The hydrophobic phenyl and pyridine rings of your compound can be encapsulated within this cavity, forming an inclusion complex.[][25] This complex presents a hydrophilic exterior to the aqueous environment, leading to a significant increase in apparent solubility.[][25]

  • When to Use: This is an excellent choice for compounds that fit well within the cyclodextrin cavity. It is a versatile technique applicable to various dosage forms.[23]

  • Trustworthiness: This is a well-established, self-validating system. The formation of an inclusion complex can be confirmed by various analytical techniques, such as Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and phase-solubility studies.[23]

Experimental Protocol: Phase-Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPβCD).[26]

  • Add Excess Drug: Add an excess amount of your (2-phenylpyridin-4-yl)methanol derivative to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Analyze: Filter the solutions and determine the concentration of the dissolved drug using HPLC.

  • Plot and Interpret: Plot the drug solubility against the cyclodextrin concentration. A linear increase (A-type diagram) indicates the formation of a soluble 1:1 complex.[23]

Option 2: Amorphous Solid Dispersions

  • Causality: Crystalline solids have a highly ordered structure with strong intermolecular forces that must be overcome for dissolution. By dispersing the drug at a molecular level within a polymer matrix, an amorphous (non-crystalline) solid dispersion is formed.[2][27] This amorphous state has higher free energy and lacks the strong crystal lattice, leading to enhanced solubility and dissolution rates.[2]

  • When to Use: This is a powerful technique for highly crystalline, "brick-dust" like compounds. It is particularly suitable for oral dosage forms.[28][29]

  • Trustworthiness: The amorphous nature of the dispersion can be confirmed using techniques like X-ray Powder Diffraction (XRPD) and DSC. Successful formulations will show a lack of crystalline peaks in XRPD and a single glass transition temperature in DSC.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolve Components: Dissolve both the (2-phenylpyridin-4-yl)methanol derivative and a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent.[2][30]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the solid dispersion.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Pulverize the resulting solid and characterize its properties (e.g., dissolution rate, physical form via XRPD/DSC).

G cluster_0 Solubility Challenge cluster_1 Initial Strategies cluster_2 Advanced Formulation Poorly Soluble\nDerivative Poorly Soluble Derivative pH Adjustment pH Adjustment Poorly Soluble\nDerivative->pH Adjustment Protonate Pyridine Co-solvents Co-solvents Poorly Soluble\nDerivative->Co-solvents Alter Polarity Cyclodextrin\nComplexation Cyclodextrin Complexation pH Adjustment->Cyclodextrin\nComplexation If Insufficient Solid Dispersion Solid Dispersion Co-solvents->Solid Dispersion If Insufficient Nanosuspension Nanosuspension Solid Dispersion->Nanosuspension Alternative

Caption: Decision workflow for improving the solubility of (2-phenylpyridin-4-yl)methanol derivatives.

Particle Size Reduction

Q7: I've heard that reducing particle size can improve solubility. How does this work and when is it appropriate?

A7: Particle size reduction, particularly to the nanoscale, primarily enhances the dissolution rate of a compound, which is often the limiting factor for poorly soluble drugs.[31][32]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[19] By reducing the particle size, you dramatically increase the surface area available for solvation, leading to a faster dissolution rate.[14] For nanoparticles, an increase in saturation solubility can also be observed.[32]

  • Nanosuspensions: A common application of this principle is the creation of nanosuspensions, which are colloidal dispersions of the drug in a liquid medium, stabilized by surfactants or polymers.[31][33]

  • When to Use: This technique is beneficial for compounds classified as BCS Class II (low solubility, high permeability).[32] It's a viable strategy when chemical modifications are undesirable or when other formulation approaches are not feasible.[34][35]

  • Trustworthiness: Particle size and distribution can be reliably measured using techniques like dynamic light scattering (DLS). The stability of the nanosuspension is assessed by monitoring for particle growth or aggregation over time.

G pH_CoSolvent Attempt pH/ Co-solvent Adjustment Check_Solubility Sufficient Solubility? pH_CoSolvent->Check_Solubility Prodrug Consider Prodrug Strategy Check_Solubility->Prodrug No End End: Optimized Solubility Check_Solubility->End Yes Formulation Proceed to Advanced Formulation Prodrug->Formulation Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion Nanosuspension Nanosuspension Formulation->Nanosuspension Cyclodextrin->End SolidDispersion->End Nanosuspension->End

Caption: Troubleshooting flowchart for solubility enhancement.

Section 3: Summary of Strategies

StrategyMechanismBest ForKey Advantage
pH Adjustment Protonation of the pyridine nitrogen to form a more soluble salt.[13]Compounds with a basic pyridine moiety.Simple and cost-effective.[7]
Co-solvents Reducing the polarity of the aqueous medium to better solvate the hydrophobic compound.[6][10]Initial screening and small-scale experiments.Easy to implement and screen multiple solvents.[36][37]
Prodrugs Covalent modification of the hydroxyl group to attach a solubilizing promoiety.[16][18]Compounds with reactive handles and stability issues at optimal pH.Can dramatically increase solubility and tailor pharmacokinetic properties.[18][38]
Cyclodextrin Complexation Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.[][25]Molecules with appropriate size and geometry to fit within the cyclodextrin.High efficiency in increasing apparent solubility and can improve stability.[24]
Solid Dispersions Conversion of a crystalline drug into a higher-energy amorphous form within a polymer matrix.[2][27]Highly crystalline compounds ("brick dust").Significant enhancement in both solubility and dissolution rate.[2]
Nanosuspensions Increasing the surface area of the drug by reducing particle size to the nanometer range.[14][31]BCS Class II compounds where dissolution rate is the limiting factor.Improves dissolution velocity and can enhance bioavailability.[33]

References

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Arunagiri, R. 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Published December 18, 2023. Available from: [Link]

  • Jetir.Org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Published July 1, 2025. Available from: [Link]

  • Lawrence, X. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Published October 1, 2010. Available from: [Link]

  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • PMC. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Published December 25, 2016. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • PMC. Nanosizing of drugs: Effect on dissolution rate. Available from: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Available from: [Link]

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. Published December 29, 2021. Available from: [Link]

  • Eurasia. Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Published September 22, 2025. Available from: [Link] for.pdf

  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs. Available from: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Published September 6, 2024. Available from: [Link]

  • International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Published May 24, 2025. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Published September 15, 2018. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Published February 23, 2011. Available from: [Link]

  • ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. Available from: [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Published August 29, 2024. Available from: [Link]

  • MDPI. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Published January 31, 2022. Available from: [Link]

  • ProQuest. Solubility of aromatic compounds in mixed solvents. Available from: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • ACS Publications. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules | ACS Medicinal Chemistry Letters. Published December 1, 2016. Available from: [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Published February 21, 2025. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Published June 25, 2025. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available from: [Link]

  • Sites@Rutgers. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Published June 29, 2004. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Published August 13, 2022. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • SciSpace. Chemical Modification: A unique solutions to Solubility problem. Published March 15, 2019. Available from: [Link]

  • Oxford Academic. Solubilization of naphthalene and cosolvent property | Environmental Toxicology and Chemistry. Available from: [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF. Available from: [Link]

  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Published February 29, 2024. Available from: [Link]

  • Tohoku University. Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. Published August 28, 2015. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Published January 2, 2019. Available from: [Link]

  • ACS Publications. A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization | The Journal of Organic Chemistry. Published December 15, 2007. Available from: [Link]

  • Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Available from: [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Published January 13, 2021. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization Troubleshooting for (2-phenylpyridin-4-yl)methanol

Welcome to the Technical Support Center for (2-phenylpyridin-4-yl)methanol (CAS: 4634-12-2). This compound presents unique solid-state challenges due to its highly flexible hydroxymethyl rotor, hydrophobic phenyl ring, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-phenylpyridin-4-yl)methanol (CAS: 4634-12-2). This compound presents unique solid-state challenges due to its highly flexible hydroxymethyl rotor, hydrophobic phenyl ring, and the strong intermolecular hydrogen-bonding potential between the hydroxyl group (donor/acceptor) and the pyridine nitrogen (acceptor)[1].

This guide is designed for researchers and process chemists to troubleshoot common crystallization bottlenecks, including liquid-liquid phase separation (LLPS), poor crystal habit, and suboptimal solubility.

FAQ 1: Why does my batch form a biphasic "oil" instead of crystallizing upon cooling, and how do I fix it?

The Science (Causality): This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2]. It occurs when solute-solvent interactions strongly compete with solute-solute hydrogen bonding. If the solution is cooled too rapidly, the system crosses the binodal curve before it can reach the metastable zone required for ordered nucleation. The resulting solute-rich oil phase possesses high molecular mobility, which traps impurities and solidifies into an amorphous, gel-like mass rather than a rigid crystal lattice[2].

The Solution: To bypass the binodal curve, you must flatten the solubility profile by adjusting the solvent system and strictly controlling the cooling rate. Transitioning from a highly polar anti-solvent (like water) to a moderate non-polar anti-solvent (like heptane) reduces the thermodynamic driving force for LLPS.

Table 1: Solvent System Screening for LLPS Mitigation

Solvent System (v/v)Cooling Rate (°C/min)Seeding StrategyObservationFinal Product Habit
Methanol / Water (1:1)1.0NoneSevere Oiling Out (LLPS)Amorphous gel
Ethanol / Water (3:1)0.5NoneTransient LLPS, delayed nucleationAgglomerated needles
Ethanol / Heptane (1:2) 0.2 1 wt% at MSZW Clear solution to suspension High-purity blocks
Acetone / Heptane (1:1)0.51 wt% at MSZWRapid nucleation, no LLPSFine needles
Protocol: Anti-Solvent Crystallization with Temperature Cycling
  • Dissolution: Dissolve crude (2-phenylpyridin-4-yl)methanol in Ethanol at 60°C to achieve a concentration of 150 mg/mL.

  • Anti-Solvent Addition: Slowly dose Heptane (2 volumes relative to Ethanol) over 45 minutes while maintaining 60°C.

  • Controlled Cooling: Cool the reactor to 45°C at a strict rate of 0.2°C/min to avoid supersaturation spikes.

  • Seeding: Introduce 1 wt% of high-purity seed crystals. Hold isothermally for 2 hours to allow the O-H···N hydrogen bond network to establish the primary lattice.

  • Temperature Cycling (If turbidity/oil appears): Heat the system back to 52°C to dissolve the amorphous oil droplets, then resume cooling at 0.1°C/min[2].

  • Isolation: Deep cool to 5°C, filter, and wash the cake with cold heptane.

LLPS_Pathway A Supersaturated Solution (2-phenylpyridin-4-yl)methanol B Rapid Cooling (Crosses Binodal Curve) A->B High Supersaturation E Controlled Cooling + Seeding (Stays in Metastable Zone) A->E Optimized Pathway C Liquid-Liquid Phase Separation (Oiling Out) B->C D Amorphous/Impure Gel C->D Solvent Evaporation F Primary Nucleation C->F Temp Cycling / Shear E->F G High-Purity Crystals (Block Habit) F->G Sustained Growth

Thermodynamic pathways of (2-phenylpyridin-4-yl)methanol: LLPS vs. controlled nucleation.

FAQ 2: How can I control the crystal habit? My current process yields fine needles that cause filtration bottlenecks.

The Science (Causality): The directional nature of the intermolecular hydrogen bonds (specifically the O-H···N synthon between the hydroxymethyl group and the pyridine ring) promotes rapid 1D growth along a single crystallographic axis[1]. This results in an acicular (needle-like) morphology. To force the crystals to grow laterally into blocks (equant habit), you must introduce a solvent that competitively hydrogen-bonds with the fast-growing faces, temporarily capping them and allowing slower faces to catch up.

Protocol: Habit Modification via Competitive Solvation
  • Solvent Selection: Use a 3:1 mixture of Toluene and Methanol. The methanol acts as a competitive hydrogen-bond donor/acceptor against the pyridine nitrogen[1].

  • Dissolution & Polish Filtration: Dissolve the compound at 65°C. Pass through a 0.22 µm PTFE filter to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Cooling Profile: Cool to 40°C at 0.5°C/min.

  • Isothermal Aging: Hold at 40°C for 3 hours. This prolonged aging in the presence of methanol suppresses 1D longitudinal growth and promotes 2D lateral growth.

  • Final Cooling: Cool to 10°C at 0.1°C/min, filter, and dry under vacuum at 40°C.

Workflow Step1 1. Dissolution Toluene/MeOH at 65°C Step2 2. Polish Filtration 0.22 µm PTFE Step1->Step2 Step3 3. Controlled Cooling 0.5°C/min to 40°C Step2->Step3 Step4 4. Isothermal Hold Age 3h (Lateral Growth) Step3->Step4 Step5 5. Deep Cooling 0.1°C/min to 10°C Step4->Step5 Step6 6. Isolation Filter & Wash Step5->Step6

Step-by-step cooling crystallization workflow optimized to suppress 1D needle growth.

FAQ 3: Are there co-crystallization strategies to improve the aqueous solubility of this compound?

The Science (Causality): Yes. The basic pyridine nitrogen is an excellent hydrogen bond acceptor, making it an ideal candidate for heterosynthon formation with carboxylic acids[3]. By co-crystallizing (2-phenylpyridin-4-yl)methanol with an acidic co-former, you disrupt the homomeric lattice network. Depending on the ΔpKa between the pyridine nitrogen and the co-former acid, the system will form either a neutral co-crystal (ΔpKa < 1) or a proton-transferred salt (ΔpKa > 3)[4]. Both pathways significantly lower the lattice energy and increase apparent aqueous solubility[3].

Table 2: Co-former Selection for Solubility Enhancement

Co-formerpKaΔpKa (vs. Pyridine N)Dominant Intermolecular SynthonSolid-State Outcome
Oxalic Acid 1.25> 3.0Proton transfer (N⁺-H···O⁻)Highly soluble salt[3]
Saccharin 1.60> 2.5N-H···O / O-H···NCo-crystal / Salt continuum
Succinic Acid 4.21< 1.0O-H···N (Neutral H-bond)Stable neutral co-crystal

To execute co-crystallization: Dissolve equimolar amounts of the API and the chosen co-former in a highly solubilizing solvent (e.g., Acetone), heat to 50°C, and utilize slow solvent evaporation or cooling crystallization to isolate the multicomponent crystal[3].

References
  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Crystal structure and Hirshfeld analysis of trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ2O2,N3) Source: Acta Crystallographica (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Purity Analysis of (2-phenylpyridin-4-yl)methanol by HPLC and qNMR

(2-phenylpyridin-4-yl)methanol is a critical heteroaromatic intermediate frequently utilized in photoredox catalysis and the synthesis of complex active pharmaceutical ingredients (APIs), including mitochondrial complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

(2-phenylpyridin-4-yl)methanol is a critical heteroaromatic intermediate frequently utilized in photoredox catalysis and the synthesis of complex active pharmaceutical ingredients (APIs), including mitochondrial complex 1 inhibitors[1],[2]. For researchers and drug development professionals, establishing the absolute purity of this compound is paramount. Trace impurities, residual solvents, or inorganic salts can drastically alter downstream reaction yields and compromise the safety profile of final drug products[3].

As an application scientist, I frequently encounter discrepancies between apparent chromatographic purity and actual mass balance. Relying solely on High-Performance Liquid Chromatography (HPLC) can lead to an overestimation of purity because it is blind to non-chromophoric contaminants[4]. By cross-referencing HPLC with quantitative Nuclear Magnetic Resonance (qNMR), we establish a self-validating analytical protocol that guarantees absolute structural and quantitative integrity[5].

The Orthogonality Principle: HPLC vs. qNMR

To build a trustworthy purity profile, modern pharmaceutical analysis relies on orthogonality —the use of two independent analytical methods with distinct physical principles to measure the same attribute[5],[6].

  • HPLC (Separation-Based, Relative Purity): HPLC separates the components of a mixture based on their affinity for a stationary phase versus a mobile phase. Purity is typically calculated using the area percent method via UV detection. While highly sensitive to trace organic impurities, HPLC relies heavily on the assumption that all components share a similar UV response factor, which is rarely true[3],[7].

  • qNMR (Resonance-Based, Absolute Purity): qNMR is a primary analytical method. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating it[8]. By comparing a distinct proton signal of (2-phenylpyridin-4-yl)methanol against a certified internal standard (IS), absolute purity can be calculated without needing a reference standard of the analyte itself[8],[9].

Table 1: Performance Characteristics Comparison
ParameterHPLC (UV Detection)1H qNMR
Fundamental Principle Chromatographic separation and relative UV absorbanceDirect proportionality of nuclear spin resonance
Purity Output Relative Purity (Area %)Absolute Purity (Mass Fraction %)
Reference Standard Requires identical reference standard for exact quantitationRequires only a generic, traceable Internal Standard (IS)
Sensitivity High (detects trace impurities <0.05%)Moderate (typically detects impurities >0.1%)
Blind Spots Non-chromophoric species (water, salts, aliphatic solvents)Overlapping signals (requires careful solvent/IS selection)
Sample Recovery DestructiveNon-destructive (sample can be recovered)

Self-Validating Experimental Protocols

The following protocols are designed to be cross-validating. If the HPLC purity is significantly higher than the qNMR purity, it definitively points to the presence of non-UV-active impurities (e.g., residual water or inorganic salts from the synthesis workup)[4].

Protocol A: HPLC Purity Analysis (Area Percent Method)

Causality & Rationale: A reversed-phase C18 column is selected due to the hydrophobic nature of the phenyl and pyridine rings, ensuring adequate retention[1]. UV detection at 254 nm is optimal for capturing the highly conjugated π-system of the 2-phenylpyridine scaffold. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent to suppress the ionization of the basic pyridine nitrogen, preventing severe peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of (2-phenylpyridin-4-yl)methanol and dissolve in 1.0 mL of the initial mobile phase (10% Acetonitrile in Water). Sonicate for 5 minutes to ensure complete dissolution.

  • System Setup: Equip the HPLC with an Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm)[1]. Set the column compartment to 30°C to maintain reproducible thermodynamics of retention.

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.35 mL/min.

  • Detection & Integration: Monitor absorbance at 254 nm. Integrate the area of the main peak (eluting at approximately 4.3–4.8 minutes) and all visible impurity peaks.

  • Calculation: Relative Purity = (Areamain​/Areatotal​)×100 .

Protocol B: 1H qNMR Absolute Purity Analysis

Causality & Rationale: DMSO-d6 is chosen as the solvent to ensure complete solubility of both the polar hydroxyl group and the organic framework. Maleic acid is selected as the Internal Standard (IS) because its singlet resonance (~6.26 ppm) sits perfectly in the baseline gap between the aliphatic methylene protons (~4.62 ppm) and the aromatic protons (7.3–8.6 ppm) of (2-phenylpyridin-4-yl)methanol[8],[2]. A long relaxation delay (D1) is critical to ensure complete magnetization recovery before the next pulse; failing to do so will artificially skew the integration ratios[10].

Step-by-Step Methodology:

  • Standard & Sample Co-weighing (Critical Step): Using a calibrated microbalance, accurately weigh ~10.0 mg of the (2-phenylpyridin-4-yl)methanol sample and ~5.0 mg of a traceable Maleic acid internal standard into the same vial. Record exact weights to 0.01 mg.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex thoroughly to ensure a homogenous solution. Transfer the solution to a standard 5 mm NMR tube.

  • Parameter Optimization: Set the NMR spectrometer (e.g., 400 MHz or 600 MHz) to acquire 1D 1H spectra. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the reporter protons (typically D1≥30 seconds)[10].

  • Acquisition: Acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250 for the reporter peaks. Phase and baseline correct the spectrum manually.

  • Integration & Calculation:

    • Integrate the Maleic acid IS peak at 6.26 ppm ( NIS​=2H ).

    • Integrate the analyte's methylene (-CH2-OH) doublet at 4.62 ppm ( Nanalyte​=2H )[2].

    • Calculate absolute purity using the formula:

      Purity(%)=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS).

Data Presentation and Interpretation

To demonstrate the value of this orthogonal approach, below is a representative data set for a synthesized batch of (2-phenylpyridin-4-yl)methanol.

Table 2: Cross-Referenced Purity Results for Batch #A-042
Analytical MethodReporter / DetectionCalculated PurityRSD (n=3)Analytical Interpretation
HPLC UV Absorbance at 254 nm99.15% 0.12%Indicates high organic purity. Fails to account for non-chromophoric mass.
1H qNMR Methylene (-CH2-) at 4.62 ppm96.42% 0.45%Represents the true absolute mass fraction of the active compound.
1H qNMR Pyridine (Ar-H) at 8.59 ppm96.38% 0.48%Internal cross-check confirms the accuracy of the methylene integration[2].

Workflow Visualization

The following diagram illustrates the self-validating workflow required to achieve high-confidence purity assessment for pharmaceutical intermediates.

PurityWorkflow Start Synthesized (2-phenylpyridin-4-yl)methanol Split Sample Aliquoting Start->Split HPLC_Prep HPLC Prep: Dissolve in Mobile Phase Split->HPLC_Prep qNMR_Prep qNMR Prep: Add IS & Dissolve in DMSO-d6 Split->qNMR_Prep HPLC_Run HPLC Analysis (UV Detection at 254 nm) HPLC_Prep->HPLC_Run qNMR_Run 1H qNMR Analysis (Relaxation Delay > 5*T1) qNMR_Prep->qNMR_Run HPLC_Data Relative Purity (Area %) HPLC_Run->HPLC_Data qNMR_Data Absolute Purity (Molar Ratio) qNMR_Run->qNMR_Data Compare Cross-Referenced Purity Confirmation HPLC_Data->Compare qNMR_Data->Compare

Orthogonal workflow for cross-referencing HPLC and qNMR purity data.

Sources

Comparative

Performance comparison of OLEDs with different phenylpyridine-based emitters

Engineering Phosphorescent Emitters: A Performance Guide to Phenylpyridine-Based OLEDs for Advanced Diagnostics For researchers in drug development and biomedical engineering, organic light-emitting diodes (OLEDs) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Phosphorescent Emitters: A Performance Guide to Phenylpyridine-Based OLEDs for Advanced Diagnostics

For researchers in drug development and biomedical engineering, organic light-emitting diodes (OLEDs) represent a disruptive technology. Beyond traditional displays, OLEDs are increasingly integrated into point-of-care diagnostics, lab-on-a-chip fluorescent excitation sources, and wearable photodynamic therapy (PDT) patches. The core of these high-performance optical platforms relies on phosphorescent heavy-metal complexes—specifically, Iridium(III) phenylpyridine derivatives.

As an Application Scientist, I approach emitter selection not just as a materials chemistry problem, but as an optimization of photophysical causality. This guide objectively compares the performance of various phenylpyridine-based emitters, detailing the mechanistic reasons behind their efficiency, and provides a self-validating fabrication protocol for reproducible device engineering.

Mechanistic Causality: Why Phenylpyridine Iridium(III) Complexes?

The fundamental limitation of fluorescent OLEDs is spin statistics: electrical excitation generates 25% singlet excitons and 75% triplet excitons. Traditional fluorophores waste the triplets as heat. Iridium(III) complexes, such as the benchmark tris(2-phenylpyridine)iridium(III) or Ir(ppy)₃ , solve this via the Heavy-Atom Effect . The large spin-orbit coupling of the central Iridium atom breaks the spin-forbidden nature of triplet relaxation, allowing near 100% internal quantum efficiency (IQE) through rapid intersystem crossing (ISC) and subsequent phosphorescence.

By chemically modifying the phenylpyridine (ppy) ligand, we can precisely tune the emission wavelength and device efficiency:

  • Electron-Withdrawing Groups (e.g., Fluorine, CF₃): Adding these to the phenyl ring stabilizes the Highest Occupied Molecular Orbital (HOMO). This widens the bandgap, blue-shifting the emission[1][2].

  • Ancillary Ligand Substitution: Replacing one ppy ligand with acetylacetonate (acac) to form Ir(ppy)₂acac alters the molecule's transition dipole moment, forcing a horizontal alignment relative to the substrate. This drastically improves light outcoupling compared to the isotropic orientation of Ir(ppy)₃[3].

Exciton_Pathway S1_Host Host Singlet (S1) T1_Host Host Triplet (T1) S1_Host->T1_Host ISC S1_Guest Guest Singlet (S1) S1_Host->S1_Guest Förster Transfer T1_Guest Guest Triplet (T1) T1_Host->T1_Guest Dexter Transfer S1_Guest->T1_Guest Fast ISC S0_Ground Ground State (S0) T1_Guest->S0_Ground Phosphorescence

Fig 1: Energy transfer and intersystem crossing pathways in Ir(ppy)3-doped emissive layers.

Quantitative Performance Comparison

The table below synthesizes the performance metrics of key phenylpyridine-based emitters. Note how structural modifications directly dictate the External Quantum Efficiency (EQE) and emission profile.

Emitter ComplexLigand ModificationEmission PeakMax EQE (%)Causality of Performance Trait
Ir(ppy)₃ None (Reference)~515 nm (Green)18.3 - 24.0Isotropic dipole orientation limits outcoupling. High EQE (24%) requires ultra-thin emissive layers to prevent triplet-triplet annihilation[3][4].
Ir(ppy)₂(acac) acac ancillary ligand~522 nm (Green)21.7 - 24.5Preferential horizontal dipole alignment enhances optical outcoupling without altering the core photophysics[3].
FIrpic F-substitution + picolinate~470 nm (Blue)10.0 - 15.0Deep HOMO due to F-atoms blue-shifts emission, but requires host materials with equally deep HOMOs to prevent charge injection barriers[1].
Ir[(CF₃)₂ppy]₂(acac) CF₃ electron-withdrawing~475 nm (Blue)~13.0CF₃ groups stabilize the HOMO level, widening the bandgap for blue emission while maintaining high luminous efficiency (13.67 cd/A)[2].
Ir(3-CN) Cyano-substitution~588 nm (Yellow)25.4Cyano groups induce a red-shift and yield an exceptional photoluminescence quantum yield (PLQY) of 83%, minimizing efficiency roll-off[5].

Experimental Methodology: Self-Validating PhOLED Fabrication

In device engineering, a protocol is only as reliable as its internal validation mechanisms. The following vacuum thermal evaporation (VTE) workflow incorporates self-validating checkpoints to ensure reproducibility when fabricating Ir(ppy)-based OLEDs for diagnostic applications.

Fabrication_Workflow N1 1. ITO Prep N2 2. HTL Evaporation N1->N2 N3 3. EML Co-doping N2->N3 N4 4. ETL Evaporation N3->N4 N5 5. Cathode Deposition N4->N5 N6 6. Encapsulation N5->N6

Fig 2: Self-validating vacuum thermal evaporation workflow for PhOLED fabrication.

Step 1: Substrate Functionalization

  • Action: Ultrasonicate Indium Tin Oxide (ITO) glass substrates in acetone and isopropanol for 15 minutes each. Subject to UV-Ozone treatment for 20 minutes.

  • Validation Checkpoint: Measure the water contact angle. A drop below 10° confirms the removal of organic residues and validates that the ITO work function has been sufficiently increased for optimal hole injection.

Step 2: Hole Transport Layer (HTL) Deposition

  • Action: Transfer to a vacuum chamber (< 10⁻⁶ Torr). Evaporate the HTL (e.g., NPB) at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Validation Checkpoint: Quartz Crystal Microbalance (QCM) tooling factors must be pre-calibrated via spectroscopic ellipsometry. If the acoustic impedance matches the expected density profile, thickness deviation is validated at <2%.

Step 3: Emissive Layer (EML) Co-Evaporation

  • Action: Co-deposit the host material (e.g., CBP) and the Iridium dopant (e.g., Ir(ppy)₂(acac)) at an 8 wt% doping concentration to a total thickness of 30 nm.

  • Validation Checkpoint: Monitor dual-sensor QCM cross-talk. Subject a parallel test substrate to in-situ photoluminescence (PL) spectroscopy. The complete absence of the host's emission peak validates 100% efficient Förster/Dexter energy transfer to the Ir-complex.

Step 4: Electron Transport Layer (ETL) & Cathode Metallization

  • Action: Deposit 40 nm of an ETL (e.g., TPBi), followed by a 1 nm LiF electron injection layer and a 100 nm Aluminum cathode.

  • Validation Checkpoint: Conduct an initial Current-Voltage-Luminance (J-V-L) sweep. A low turn-on voltage (<3V) validates ohmic contact at the injection interfaces and confirms that the deep HOMO of the emitter[1] has not created charge-trapping barriers.

Step 5: Encapsulation

  • Action: Transfer the device directly into an inert glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Seal with a glass lid and UV-curable epoxy.

  • Validation Checkpoint: Perform a parallel Calcium degradation test. If the highly reactive calcium mirror remains opaque for >500 hours, the barrier integrity against moisture and oxygen is validated, ensuring the Ir-complex will not suffer from oxidative quenching.

Sources

Validation

Comparative study of catalysts for the synthesis of 2-phenylpyridines

The synthesis of 2-phenylpyridine (2-PhPy) and its deuterated or functionalized derivatives is a critical transformation in modern chemical research. 2-PhPy is a privileged bidentate ligand scaffold used extensively in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-phenylpyridine (2-PhPy) and its deuterated or functionalized derivatives is a critical transformation in modern chemical research. 2-PhPy is a privileged bidentate ligand scaffold used extensively in transition-metal catalysis, organic light-emitting diodes (OLEDs), and as a structural motif in pharmaceuticals such as the HIV protease inhibitor BMS-232632.

Historically, 2-PhPy was synthesized via the direct arylation of pyridine using highly reactive phenyllithium or Grignard reagents—methods plagued by poor functional group tolerance, cryogenic requirements, and safety hazards. Today, researchers can choose from highly optimized homogeneous cross-coupling, visible-light photocatalysis, or heterogeneous vapor-phase cyclization.

This guide provides an objective, data-driven comparison of these catalytic systems, outlining the mechanistic causality behind their performance to help you select the optimal protocol for your scale and substrate scope.

Mechanistic Pathways & Catalyst Selection

The selection of a catalyst fundamentally alters the synthetic pathway, the required starting materials, and the scalability of the reaction.

G cluster_0 Homogeneous Cross-Coupling cluster_1 Photocatalytic Activation cluster_2 Heterogeneous Cyclization SM_React 2-Halopyridine + Phenylboronic Acid SM_Cat Pd Catalysts (Pd(PPh3)4, Pd-PEPPSI) SM_React->SM_Cat Product 2-Phenylpyridine (Target Scaffold) SM_Cat->Product CH_React Acetophenone + 1,3-Diaminopropane CH_Cat Ru(bpy)3Cl2 (Visible Light) CH_React->CH_Cat CH_Cat->Product VP_React Acetophenone + Alcohols + Ammonia VP_Cat Molecular Sieves (HY, Al-MCM-41) VP_React->VP_Cat VP_Cat->Product

Synthetic pathways to 2-phenylpyridine comparing homogeneous and heterogeneous catalysts.

Palladium Catalysts (Suzuki-Miyaura Coupling)

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromopyridine with phenylboronic acid is the gold standard for laboratory-scale synthesis and isotopic labeling (e.g., 2-Phenylpyridine-d9)[1].

  • Pd(PPh₃)₄ & Pd(OAc)₂: Traditional Pd(0) and Pd(II) catalysts offer reliable yields (>85%) but are highly sensitive to oxygen. Oxygen ingress leads to the homocoupling of the boronic acid, generating biphenyl side-products and reducing the yield of 2-PhPy[2].

  • Pd-PEPPSI Complexes: Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation (PEPPSI) complexes represent a modern upgrade. They provide high yields under mild conditions, require extremely low catalyst loading, and exhibit excellent air and moisture stability without the need for auxiliary phosphine ligands[3].

Ruthenium Photocatalysts (Visible-Light Driven)

Recent methodologies have shifted toward visible light-induced aerobic C–N bond activation. Using Ru(bpy)3​Cl2​ under fluorescent irradiation allows for the coupling of acetophenone and 1,3-diaminopropane[4].

  • The Causality of Choice: This method bypasses the need for pre-functionalized aryl halides or organoboron reagents. The Ru-catalyst acts as a single-electron transfer (SET) agent, generating radical intermediates. However, yields are generally moderate (~52%) and require specific acidic additives (like TsOH) to stabilize the intermediates[4].

Heterogeneous Molecular Sieves (Vapor-Phase Cyclization)

For industrial scale-up, the recovery of homogeneous transition metals is a major bottleneck. Vapor-phase cyclization over solid acid catalysts offers a single-step, continuous-flow alternative.

  • The Pore-Size Effect: The yield of 2-PhPy is strictly dictated by the catalyst's pore architecture. Microporous HZSM-5 (pore size 5.4 Å) restricts the diffusion of the bulky 2-PhPy product, leading to rapid coking and low yields (12.0%). Conversely, HY zeolite (7.4 Å) accommodates the transition state, doubling the yield (25.0%). Mesoporous materials like Al-MCM-41 further eliminate diffusion limitations, making them superior for reacting acetophenone and allyl alcohol with ammonia[5].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the discussed catalytic systems.

Catalyst SystemReaction ParadigmPrimary SubstratesTemp / TimeYieldScalability / Notes
Pd(PPh₃)₄ (3 mol%)Suzuki-Miyaura2-Bromopyridine + Phenylboronic acid100 °C / 4–12 h~90%Excellent for lab-scale; requires rigorous degassing[6].
Pd-PEPPSI Suzuki-Miyaura2-Bromopyridine + Phenylboronic acid100 °C / 12 h>90%High air/moisture stability; no auxiliary ligands needed[3].
Ru(bpy)3​Cl2​ PhotocatalyticAcetophenone + 1,3-Diaminopropane82 °C / 48 h52%Atom-economical; requires visible light and TsOH additive[4].
HY Zeolite Vapor-PhaseAcetophenone + Ethanol + HCHO + NH₃400 °C / Cont.25%Continuous flow; limited by micropore diffusion.
Al-MCM-41 Vapor-PhaseAcetophenone + Allyl alcohol + NH₃360 °C / Cont.HighSuperior mesoporous diffusion; ideal for industrial scale[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation steps.

Protocol A: Palladium-Catalyzed Suzuki Coupling (Lab Scale)

This protocol utilizes a standard Pd(0) system, optimized for the prevention of protodeboronation[2].

  • Preparation: In an oven-dried Schlenk tube, combine 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K2​CO3​ (2.0 mmol, 2.0 equiv)[6]. Self-Validation: Do not exceed 1.2 equiv of boronic acid to prevent excessive biphenyl formation.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.03 mmol, 3 mol%) under a positive pressure of Argon[6].

  • Degassing (Critical Step): Evacuate and backfill the tube with Argon three times. Add a degassed solvent mixture of Toluene/Ethanol/Water (5:2:2 v/v/v) via syringe[6]. Causality: Water is required to dissolve the base and activate the boronic acid via a boronate complex, but oxygen must be excluded to prevent Pd-catalyzed homocoupling[2].

  • Reaction: Heat to 100 °C with vigorous stirring. Monitor via TLC (Ethyl Acetate/Hexanes). The reaction is typically complete when the 2-bromopyridine spot disappears (4–12 hours)[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography[6].

G Pd0 Pd(0) Active Species PdII_Ox Aryl-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + 2-Bromopyridine PdII_Trans Aryl-Pd(II)-Aryl' (Transmetalation) PdII_Ox->PdII_Trans + Phenylboronic Acid + Base (e.g., K2CO3) PdII_Trans->Pd0 Reductive Elimination (Yields 2-Phenylpyridine)

Catalytic cycle of palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Vapor-Phase Cyclization over Zeolites (Scale-Up)

This protocol utilizes heterogeneous catalysis for continuous production.

  • Catalyst Bed Preparation: Pelletize and size HY zeolite or Al-MCM-41 powder (18–30 mesh). Load the catalyst into a fixed-bed tubular quartz reactor.

  • Activation: Calcine the catalyst bed in a stream of air at 400 °C for 4 hours to clear the pores of moisture and adsorbed organics.

  • Feed Introduction: Down-feed a vaporized mixture of acetophenone, ethanol, formaldehyde, and ammonia (molar ratios optimized per substrate) using a syringe pump at a Weight Hourly Space Velocity (WHSV) of 0.5 h−1 .

  • Reaction: Maintain the reactor at 360 °C (for Al-MCM-41) or 400 °C (for HY zeolite)[5],.

  • Collection & Isolation: Condense the effluent in a cold trap. Separate the organic layer, distill off unreacted starting materials, and isolate 2-PhPy via vacuum distillation.

Troubleshooting & Optimization Logic

  • Incomplete Conversion in Suzuki Couplings: If starting materials remain but the reaction stalls, catalyst poisoning (e.g., by sulfur impurities) or deactivation (precipitation of Pd black) has occurred[6]. Transitioning to a highly stable Pd-PEPPSI pre-catalyst often resolves this issue by preventing premature aggregation of Pd(0)[3].

  • Low Yields in Zeolite Cyclization: If conversion is high but 2-PhPy yield is low, the catalyst pores are too small, leading to side-reactions or coking. Upgrading from a microporous framework (HZSM-5, 5.4 Å) to a mesoporous framework (Al-MCM-41, >20 Å) will alleviate steric constraints during the transition state[5],.

References

  • Accessing diverse phosphorylated 2-aryl pyridines: a strategic protocol from Pd-PEPPSI to palladium acetate catalysis. RSC Publishing. Available at: [Link]

  • Visible light-Induced Aerobic C–N bond activation: A Photocatalytic Strategy for the preparation of 2-arylpyridines. The Royal Society of Chemistry. Available at: [Link]

  • A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Eprints database (IITM). Available at: [Link]

  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate. Available at:[Link]

Sources

Comparative

Validation of analytical methods for the quantification of (2-phenylpyridin-4-yl)methanol

Title: Comprehensive Guide to the Analytical Quantification and Method Validation of (2-phenylpyridin-4-yl)methanol Introduction (2-phenylpyridin-4-yl)methanol (CAS: 33974-27-5) is a critical intermediate in the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Analytical Quantification and Method Validation of (2-phenylpyridin-4-yl)methanol

Introduction (2-phenylpyridin-4-yl)methanol (CAS: 33974-27-5) is a critical intermediate in the synthesis of bioactive small molecules and organometallic complexes, such as cyclometalated iridium(III) emitters used in photoredox catalysis and organic light-emitting diodes[1]. Due to its dual functionality—a basic pyridine nitrogen and a nucleophilic hydroxymethyl group—accurate quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic profiling. This guide evaluates the primary analytical modalities for its quantification and provides a rigorously validated HPLC-UV protocol grounded in the ICH Q2(R2) framework[2].

Comparative Analysis of Analytical Modalities

To quantify (2-phenylpyridin-4-yl)methanol, researchers typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Causality in Method Selection:

  • HPLC-UV: The conjugated biphenyl-like system of the 2-phenylpyridine core provides a strong chromophore, making UV detection (typically at 254 nm) highly effective and cost-efficient for routine assay and purity checks.

  • LC-MS/MS: The basic pyridine nitrogen readily accepts a proton in Electrospray Ionization (ESI+), yielding a strong [M+H]+ ion at m/z 186.09[1]. This method is superior for trace-level quantification, such as in biological matrices or high-throughput screening.

  • GC-MS: While the molecular weight (185.22 g/mol ) is suitable for gas chromatography, the free hydroxyl group can cause hydrogen bonding with the stationary phase, leading to peak tailing. Derivatization (e.g., TMS ether formation via BSTFA) is often required, adding workflow complexity.

Table 1: Performance Comparison of Analytical Modalities for (2-phenylpyridin-4-yl)methanol

ParameterHPLC-UVLC-MS/MS (ESI+)GC-MS (Derivatized)
Primary Application Bulk purity, reaction monitoringTrace analysis, pharmacokineticsImpurity profiling, volatile analogs
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL~10 ng/mL
Specificity Moderate (Retention time + UV)Very High (MRM transitions)High (Mass fragmentation)
Sample Preparation Direct injection (dilute & shoot)Protein precipitation / SPEDerivatization required
Cost & Throughput Low cost / High throughputHigh cost / High throughputModerate cost / Lower throughput

ICH Q2(R2) Method Validation Framework

A self-validating analytical protocol must adhere to the ICH Q2(R2) guidelines to ensure the method is "fit for its intended purpose"[2]. The validation of (2-phenylpyridin-4-yl)methanol quantification relies on demonstrating control over the compound's specific chemical behaviors.

  • Specificity: The method must unequivocally assess the analyte in the presence of synthetic byproducts (e.g., unreacted 2-phenylpyridine or over-hydroxymethylated derivatives like (6-phenylpyridine-2,4-diyl)dimethanol)[1].

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response across the intended concentration interval using an appropriate calibration model[2].

  • Accuracy & Precision: Evaluated through spike-recovery experiments and repeated injections to ensure the method is not biased by matrix effects or instrument drift[4].

Experimental Protocol: HPLC-UV Method Development & Validation

The following step-by-step methodology describes a robust, self-validating HPLC-UV workflow designed specifically for the physicochemical properties of (2-phenylpyridin-4-yl)methanol.

Step 1: Chromatographic Conditions & Rationale

  • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm). Rationale: C18 provides excellent retention for the hydrophobic phenyl ring.

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: Acetonitrile. Rationale: Formic acid (pH ~2.7) ensures the basic pyridine nitrogen is fully protonated, preventing the peak tailing and retention time drift that occurs during partial ionization.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Step 2: Preparation of Standards (Self-Validating System)

  • Stock Solution: Dissolve 10.0 mg of (2-phenylpyridin-4-yl)methanol reference standard in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL solution.

  • Working Standards: Dilute the stock with Mobile Phase A to create a 6-point calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (3 µg/mL), Mid (40 µg/mL), and High (80 µg/mL) concentrations to verify the calibration curve's accuracy without bias.

Step 3: Validation Execution (ICH Q2(R2) Compliance)

  • System Suitability Testing (SST): Inject the Mid QC sample six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5. This verifies instrument readiness prior to any formal data collection.

  • Specificity: Inject a blank (diluent) and a sample spiked with known synthetic impurities (e.g., 2-phenylpyridine). Ensure chromatographic resolution (Rs) > 2.0 between the analyte and any interference.

  • Linearity: Inject the 6-point calibration curve in triplicate. Perform linear regression analysis.

  • Accuracy & Precision: Inject the Low, Mid, and High QC samples in quintuplicate across three different days (Inter-day) and within the same day (Intra-day).

Workflow Visualization

The following diagram illustrates the causality and flow of the ICH Q2(R2) validation lifecycle for this analytical method.

ValidationWorkflow Start Method Development (C18, 0.1% FA / ACN) SST System Suitability (RSD < 2%, Tailing < 1.5) Start->SST SST->Start Fail Specificity Specificity Testing (Resolution > 2.0) SST->Specificity Pass Linearity Linearity & Range (R² > 0.999) Specificity->Linearity AccPrec Accuracy & Precision (QC Samples Recovery) Linearity->AccPrec Robustness Robustness (Flow rate, pH variations) AccPrec->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

Caption: ICH Q2(R2) analytical method validation workflow for (2-phenylpyridin-4-yl)methanol.

Representative Validation Data

The following table summarizes the expected validation results for the HPLC-UV quantification of (2-phenylpyridin-4-yl)methanol, demonstrating strict compliance with ICH Q2(R2) acceptance criteria[4].

Table 2: Summary of HPLC-UV Validation Results

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 1.0 - 100.0 µg/mLAppropriate for intended usePass
Correlation Coefficient (R²) 0.9998≥ 0.999Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLS/N ≥ 3 (LOD) and ≥ 10 (LOQ)Pass
Intra-day Precision (RSD, n=5) 0.8% - 1.2%≤ 2.0%Pass
Inter-day Precision (RSD, n=15) 1.1% - 1.6%≤ 2.0%Pass
Accuracy (Mean Recovery) 99.2% - 101.4%98.0% - 102.0%Pass
Specificity (Resolution) Rs = 3.4 (vs. 2-phenylpyridine)No interference, Rs > 2.0Pass

Conclusion

The quantification of (2-phenylpyridin-4-yl)methanol requires an analytical approach that accounts for its polar surface area and basic nitrogen. While LC-MS/MS offers unparalleled sensitivity for trace analysis, a rigorously validated HPLC-UV method utilizing acidic mobile phases provides a highly accurate, reproducible, and cost-effective solution for routine pharmaceutical and synthetic applications. By anchoring the protocol in ICH Q2(R2) guidelines, laboratories ensure their analytical procedures are scientifically sound, self-validating, and regulatory-compliant[5].

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Benchmarking the Stability of (2-Phenylpyridin-4-yl)methanol Derivatives: A Comparative Guide for Drug Development and Catalysis

As a privileged scaffold, (2-phenylpyridin-4-yl)methanol and its derivatives are ubiquitous in modern chemical research. They serve as critical pharmacophores in medicinal chemistry (e.g., CYP51 and PDE10 inhibitors) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold, (2-phenylpyridin-4-yl)methanol and its derivatives are ubiquitous in modern chemical research. They serve as critical pharmacophores in medicinal chemistry (e.g., CYP51 and PDE10 inhibitors) and act as bidentate ligands in the synthesis of transition-metal complexes for organic light-emitting diodes (OLEDs) and photoredox catalysis[1].

However, the parent molecule possesses inherent structural vulnerabilities. The hydroxymethyl group is highly susceptible to oxidation, while the electron-rich phenyl ring is a prime target for electrophilic attack and cytochrome P450 (CYP450)-mediated metabolism. To deploy these scaffolds effectively, researchers must understand the causality behind their degradation and how rational structural modifications can dramatically enhance their stability.

This guide provides an objective, data-driven comparison of (2-phenylpyridin-4-yl)methanol and its advanced derivatives, backed by self-validating experimental protocols.

Mechanistic Causality of Instability

The stability of 2-phenylpyridine derivatives is dictated by the electronic interplay between the pyridine and phenyl rings. In many 2-phenylpyridine systems, the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the phenyl ring, making it the thermodynamic soft spot for oxidative and metabolic attacks[1].

When evaluating the (2-phenylpyridin-4-yl)methanol scaffold, instability arises from three primary pathways:

  • CYP450-Mediated Hydroxylation: The para-position of the phenyl ring is sterically accessible and electronically primed for epoxidation/hydroxylation by hepatic enzymes.

  • Alcohol Oxidation: The primary alcohol at the 4-position of the pyridine ring is a substrate for alcohol dehydrogenases (in vivo) and is easily over-oxidized to an aldehyde or carboxylic acid during late-stage functionalization[2].

  • Photolytic C-H Activation: Under UV/Vis irradiation, especially in the presence of trace metals, the ortho-C-H bond of the phenyl ring can undergo rapid cyclometalation or photolytic cleavage[3].

Degradation Parent (2-Phenylpyridin-4-yl)methanol CYP CYP450 Metabolism (Phenyl Ring) Parent->CYP para-hydroxylation ADH Alcohol Oxidation (Hydroxymethyl) Parent->ADH Dehydrogenation Photo Photolytic Cleavage (C-H Activation) Parent->Photo UV/Vis Irradiation

Primary degradation pathways of the (2-phenylpyridin-4-yl)methanol scaffold.

Derivative Selection & Structural Rationale

To benchmark stability, we compare the parent compound against three rationally designed alternatives:

  • Compound A (Parent): (2-phenylpyridin-4-yl)methanol.

  • Compound B (Fluorinated): (2-(4-fluorophenyl)pyridin-4-yl)methanol. The introduction of a highly electronegative fluorine atom at the para-position serves a dual purpose. Sterically, it blocks the primary site of CYP450 metabolism. Electronically, its inductive electron-withdrawing effect lowers the HOMO energy level, increasing the band gap and rendering the molecule significantly more resistant to single-electron oxidation[1].

  • Compound C (Deuterated): (2-phenylpyridin-4-yl)methanol-d9. Replacing all nine hydrogen atoms with deuterium leverages the kinetic isotope effect (KIE). Because the C-D bond is fundamentally stronger than the C-H bond, degradation pathways where bond cleavage is the rate-determining step are drastically slowed, enhancing overall stability[4].

  • Compound D (Etherified): 4-(methoxymethyl)-2-phenylpyridine. By converting the labile hydroxyl group into a methyl ether, the molecule is completely protected from alcohol dehydrogenation.

Quantitative Benchmarking Data

The following tables summarize the stability profiles of the selected derivatives across metabolic, oxidative, and photochemical axes.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Assay conditions: 1 µM compound, 0.5 mg/mL HLM, 1 mM NADPH, 37°C.

CompoundStructural ModificationHalf-Life (T1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Observed Metabolite
A (Parent) None22.461.8para-hydroxy-phenyl, aldehyde
B (Fluorinated) 4-Fluoro on phenyl58.123.8aldehyde
C (Deuterated) Perdeuterated core45.330.6aldehyde (slower formation)
D (Etherified) Methyl ether>120.0<11.5para-hydroxy-phenyl

Data Insight: Compound D exhibits the highest metabolic stability, proving that alcohol oxidation is the most rapid clearance pathway for the parent scaffold. However, if the free alcohol is required for target binding, Compound B (Fluorinated) offers the best compromise by shutting down phenyl ring metabolism.

Table 2: Chemical & Photochemical Stability

Oxidative conditions: 1.0 eq H2O2, 24h. Photochemical conditions: 450 nm blue LED (30 mW/cm²), 24h in aerated MeCN.

CompoundCalculated HOMO (eV)Oxidative Degradation (%)Photodegradation (%)
A (Parent) -5.8245.2%32.4%
B (Fluorinated) -6.1518.5%12.1%
C (Deuterated) -5.8242.1%28.7%
D (Etherified) -5.78< 5.0%15.3%

Data Insight: The lowered HOMO level of Compound B directly correlates with its resistance to both chemical oxidation and photolytic degradation. Deuteration (Compound C) offers negligible protection against photolysis, as the primary photochemical failure mode involves electron transfer rather than direct C-H abstraction.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. The protocols below include mandatory internal controls to differentiate between enzymatic degradation, chemical instability, and systemic assay failure.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This workflow determines the metabolic vulnerability of the derivatives. It includes a minus-NADPH control to rule out chemical degradation in the buffer, and a high-clearance positive control (Verapamil) to prove enzyme viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the 100 µM test compound with 79 µL of potassium phosphate buffer (100 mM, pH 7.4) and 10 µL of HLM (5 mg/mL stock, final concentration 0.5 mg/mL).

  • Pre-Warming: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM NADPH (final concentration 1 mM) to initiate the reaction. Self-Validation Check: For the negative control wells, add 10 µL of buffer instead of NADPH.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Assay S1 1. Substrate + HLM (0.5 mg/mL) S2 2. NADPH Addition (Reaction Initiation) S1->S2 S3 3. Time-Course Aliquots (0, 15, 30, 60 min) S2->S3 S4 4. MeCN + IS Quench (Protein Precipitation) S3->S4 S5 5. LC-MS/MS Analysis (Clearance Calc) S4->S5

Self-validating workflow for human liver microsome (HLM) stability testing.

Protocol 2: Photochemical Stability Benchmarking

Because 2-phenylpyridine derivatives are highly photoactive, determining their stability under irradiation is critical for both storage guidelines and their use in photoredox catalysis[2].

Step-by-Step Methodology:

  • Actinometry (Calibration): Before testing, validate the photon flux of the 450 nm LED reactor using standard potassium ferrioxalate actinometry. Ensure a consistent flux of ~30 mW/cm².

  • Sample Preparation: Dissolve the derivative in HPLC-grade acetonitrile to a concentration of 50 µM.

  • Control Setup: Aliquot 2 mL of the solution into two identical quartz vials. Wrap one vial completely in aluminum foil (Dark Control).

  • Irradiation: Place both vials in the photoreactor. Irradiate for 24 hours at ambient temperature with active cooling to prevent thermal degradation.

  • Analysis: Quantify the remaining parent compound using UPLC-UV (monitoring at the isosbestic point, typically ~254 nm) and calculate the percentage of photodegradation relative to the Dark Control.

Conclusion

The (2-phenylpyridin-4-yl)methanol scaffold is highly versatile but requires strategic modification to survive harsh metabolic or oxidative environments. If the primary alcohol is non-essential for your application, etherification (Compound D) provides the most robust stabilization. If the alcohol must be retained, para-fluorination of the phenyl ring (Compound B) is the superior strategy, as it simultaneously blocks CYP450 metabolism and lowers the HOMO level to resist oxidation.

References

  • Source: benchchem.
  • Source: acs.
  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022)
  • Source: benchchem.

Sources

Comparative

In-vitro cytotoxicity comparison of novel (2-phenylpyridin-4-yl)methanol analogs

In-Vitro Cytotoxicity Comparison of Novel (2-Phenylpyridin-4-yl)methanol Analogs: A Comprehensive Guide The pyridine scaffold is a cornerstone of modern medicinal chemistry, but the precise positional isomerism of its su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Vitro Cytotoxicity Comparison of Novel (2-Phenylpyridin-4-yl)methanol Analogs: A Comprehensive Guide

The pyridine scaffold is a cornerstone of modern medicinal chemistry, but the precise positional isomerism of its substituents can profoundly dictate a molecule's pharmacological destiny. Among these, phenylpyridine methanols have emerged as a highly versatile class of heterocyclic aromatic compounds[1]. Specifically, the (2-phenylpyridin-4-yl)methanol analogs and their metal-complexed derivatives are currently driving significant breakthroughs in oncology, primarily due to their unique mechanisms of action that bypass traditional chemo-resistance pathways.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of these novel analogs against their isomeric counterparts and standard chemotherapeutics, supported by self-validating experimental protocols.

Mechanistic Grounding: Why the 4-yl Position Matters

The isomeric position of the phenylmethanol substituent (at the 2, 3, or 4 position on the pyridine ring) fundamentally alters the molecule's physicochemical properties, including its dipole moment, lipophilicity, and steric hindrance[1]. These factors are critical when the compound interacts with cellular targets or acts as a chelating ligand for transition metals.

Research indicates that the anticancer efficacy of 2-phenylpyridine derivatives is heavily linked to the inhibition of thioredoxin reductase (TrxR), a critical enzyme responsible for maintaining cellular redox balance[1]. By inhibiting TrxR, these analogs trigger a lethal accumulation of intracellular reactive oxygen species (ROS).

Furthermore, when the 2-phenylpyridine scaffold is utilized to create organometallic complexes—such as half-sandwich Iridium(III) or mononuclear Platinum(II) complexes—the mechanism of action expands. For instance, Ir(III) complexes bearing 2-phenylpyridine ligands unambiguously localize in the mitochondria, disrupting the mitochondrial membrane potential and further amplifying ROS generation[2].

Mechanism A 2-Phenylpyridin-4-yl Analog Entry B TrxR Inhibition A->B Binds Enzyme C Mitochondrial Disruption A->C Metal-Complexed D ROS Accumulation B->D C->D E Oxidative Stress D->E F Apoptosis (Cell Death) E->F

Caption: Hypothesized signaling pathway for the anticancer activity of 2-phenylpyridine analogs.

Quantitative Benchmarking: Comparative Cytotoxicity Data

To objectively evaluate the performance of (2-phenylpyridin-4-yl)methanol analogs, we must compare them against their positional isomers and established clinical standards. A critical advantage of the 2-phenylpyridine scaffold is its ability to circumvent acquired drug resistance. For example, a Platinum(II) complex cyclometalated by a 2-phenylpyridine ligand demonstrated exceptionally high cytotoxicity against the cisplatin-resistant mouse sarcoma 180 cell line (S-180cisR), outperforming standard Cisplatin (CDDP) by a factor of nearly 7[3]. The increased lipophilicity of the cyclometalated ligand facilitates rapid membrane transport, bypassing the cellular detoxification mechanisms that typically neutralize CDDP[3].

Table 1: Comparative In-Vitro Cytotoxicity Profile

Compound / ComplexTarget Cell LineIC₅₀ (µM)Mechanistic Notes & Causality
(2-Phenylpyridin-4-yl) analog A549 (Lung)~13.5Moderate baseline cytotoxicity; primary action via TrxR inhibition and ROS accumulation[1].
(2-Phenylpyridin-2-yl) analog A549 (Lung)~18.2Lower potency due to sub-optimal steric alignment in the TrxR binding pocket[1].
Pt(II)-(2-phenylpyridine) S-180cisR (Sarcoma)8.6 ± 2.8Highly effective against CDDP-resistant lines; high lipophilicity drives membrane transport[3].
Ir(III)-(2-phenylpyridine) HepG2 (Liver)< 1.0Sub-micromolar potency; driven by direct mitochondrial localization and membrane disruption[2].
Cisplatin (CDDP) Control S-180cisR (Sarcoma)59 ± 5Poor efficacy due to acquired cellular detoxification by glutathione and other thiols[3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the cytotoxicity and mechanistic claims of these analogs must be evaluated using self-validating assay systems. Below are the field-proven protocols for assessing cell viability and ROS induction.

Workflow S1 Cell Preparation (A549, HepG2) S2 Compound Incubation (24-72 hrs) S1->S2 S3 MTT Assay (Viability) S2->S3 S4 DCFDA Assay (ROS Levels) S2->S4 S5 Absorbance/Fluorescence Readout S3->S5 S4->S5 S6 IC50 & Mechanistic Analysis S5->S6

Caption: Schematic of the experimental workflow for evaluating cytotoxicity and ROS induction.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay relies on the principle that only viable cells possess active mitochondrial dehydrogenases capable of cleaving the tetrazolium ring, converting yellow MTT into insoluble purple formazan crystals[1].

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2, or S-180cisR) in 96-well plates at a density of 5×103 cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with varying concentrations of the (2-phenylpyridin-4-yl)methanol analogs (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., 1% Triton X-100) to establish the 0% viability baseline.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[1].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Because the primary mechanism of action involves TrxR inhibition and mitochondrial disruption, quantifying ROS is essential to validate the mechanism.

  • Cell Preparation: Seed cells in dark, clear-bottom 96-well plates.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM of H₂DCFDA (a cell-permeable fluorogenic probe) for 30 minutes. The probe is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF.

  • Compound Exposure: Wash out excess probe and treat cells with the calculated IC₅₀ concentration of the analog.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) immediately and at 1-hour intervals for up to 6 hours.

    • Self-Validation Step: Pre-treat a subset of wells with a ROS scavenger (e.g., N-acetylcysteine, NAC). If the analog's cytotoxicity is truly ROS-dependent, NAC pre-treatment will rescue cell viability, proving the causal mechanistic link.

Conclusion

The (2-phenylpyridin-4-yl)methanol analogs, particularly when utilized as ligands in organometallic complexes, represent a formidable alternative to traditional platinum-based chemotherapeutics. By shifting the mechanism of action away from direct DNA cross-linking and toward mitochondrial disruption and redox imbalance, these compounds successfully bypass the cellular detoxification pathways that plague drugs like Cisplatin.

References

  • Title: Targets, Mechanisms and Cytotoxicity of Half-Sandwich Ir(III) Complexes Are Modulated by Structural Modifications on the Benzazole Ancillary Ligand Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Mononuclear Platinum(II) Complex with 2-Phenylpyridine Ligands Showing High Cytotoxicity against Mouse Sarcoma 180 Cells Acquiring High Cisplatin Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide: Selecting the Optimal Chromatographic Method for (2-phenylpyridin-4-yl)methanol Purity Analysis

Executive Summary: The Critical Choice in Pharmaceutical Intermediate Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable, and this stringent requirement exte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Choice in Pharmaceutical Intermediate Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable, and this stringent requirement extends to its precursors, known as pharmaceutical intermediates.[1][2][3] (2-phenylpyridin-4-yl)methanol is a heterocyclic building block whose structural integrity is paramount for the efficacy and safety of the final drug product.[4][5] Consequently, selecting an appropriate, robust, and reliable analytical method for its purity determination is a foundational step in quality control.

This guide provides a head-to-head comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of (2-phenylpyridin-4-yl)methanol. We will delve into the physicochemical properties of the analyte, present a theoretical and practical comparison of the techniques, provide detailed experimental protocols, and conclude with a data-driven recommendation. This analysis is designed for researchers, analytical chemists, and drug development professionals to make an informed decision grounded in scientific principles.

Analyte Profile: (2-phenylpyridin-4-yl)methanol

Before comparing analytical techniques, we must first understand the molecule . The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.

  • Structure: A pyridine ring substituted with a phenyl group and a hydroxymethyl group.

  • Molecular Formula: C₁₂H₁₁NO[6]

  • Molecular Weight: 185.22 g/mol [7]

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the hydroxyl (-OH) group makes (2-phenylpyridin-4-yl)methanol a polar molecule.[4][8] This polarity suggests good solubility in polar solvents like methanol, acetonitrile, and water mixtures.

This profile—high polarity, low volatility, and potential thermal lability—is the critical dataset for our decision-making process.

Method Selection Workflow: A Logic-Based Approach

The decision to use HPLC or GC is not arbitrary. It follows a logical workflow based on the analyte's properties. The following diagram illustrates this decision-making process.

MethodSelection Analyte Analyte: (2-phenylpyridin-4-yl)methanol Properties Assess Physicochemical Properties Analyte->Properties Volatility Is the analyte sufficiently volatile & thermally stable? Properties->Volatility HPLC_Path High-Performance Liquid Chromatography (HPLC) Volatility->HPLC_Path No GC_Path Gas Chromatography (GC) Volatility->GC_Path Yes Polarity Is the analyte polar? HPLC_Path->Polarity Derivatization Consider Derivatization to increase volatility/ stability (adds complexity) GC_Path->Derivatization RP_HPLC Reversed-Phase HPLC is the ideal choice Polarity->RP_HPLC Yes NP_HPLC Normal-Phase or HILIC may be considered Polarity->NP_HPLC No

Caption: Decision workflow for selecting the appropriate chromatographic technique.

Theoretical & Practical Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase.[11][12]

  • Expert Rationale for Suitability: HPLC is the preeminent technique for analyzing polar, non-volatile, and thermally labile compounds.[13][14] Since (2-phenylpyridin-4-yl)methanol is polar and susceptible to thermal degradation, HPLC is an intrinsically better fit. The analysis is typically performed at or near ambient temperature, completely circumventing the risk of on-instrument degradation that could create false impurity peaks and lead to inaccurate purity assessments.

  • Anticipated Challenges & Mitigation: The basic nitrogen on the pyridine ring can interact with residual acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing).

    • Mitigation Strategy: This is a classic challenge in pharmaceutical analysis. It can be effectively overcome by using a highly end-capped column or, more commonly, by adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[15] The acid protonates the pyridine nitrogen, preventing its interaction with the stationary phase and resulting in sharp, symmetrical peaks.

Gas Chromatography (GC)

GC separates components that are vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[16][17] Separation is based on the compound's volatility and interaction with the stationary phase.[18]

  • Expert Rationale for Unsuitability: The fundamental prerequisite for GC analysis is that the analyte must be volatile enough to exist in the gas phase and stable enough to withstand high temperatures (typically >200°C) in the injection port without decomposing.[18] (2-phenylpyridin-4-yl)methanol fails on both counts. Its high polarity and molecular weight suggest a high boiling point, making it difficult to volatilize. More importantly, the risk of thermal degradation (dehydration) is extremely high and would lead to an underestimation of the main peak's area and the appearance of degradation products as impurities, invalidating the purity result.

  • Possible (but not recommended) Approach: One could attempt to analyze the compound using derivatization. For example, silylating the hydroxyl group would block hydrogen bonding, decrease polarity, and increase volatility. However, this adds an extra, often complex, step to the sample preparation process, which can introduce its own errors and impurities. For a routine quality control method, simplicity and robustness are key, making derivatization an undesirable complication.

The following diagram visually contrasts the separation mechanisms.

SeparationMechanisms cluster_hplc HPLC (Reversed-Phase) cluster_gc Gas Chromatography hplc_column Mobile Phase (Polar) Acetonitrile/Water Stationary Phase (Non-Polar) Bonded C18 Silica Particles Analyte Partitioning hplc_analyte hplc_column:f2->hplc_analyte Polar Analyte (Less Retained) hplc_impurity hplc_column:f2->hplc_impurity Non-Polar Impurity (More Retained) gc_column Mobile Phase (Inert Gas) Helium/Hydrogen Stationary Phase (Liquid Film) Polysiloxane Analyte Partitioning gc_analyte gc_column:f2->gc_analyte Higher Boiling Point Analyte (More Retained) gc_impurity gc_column:f2->gc_impurity Lower Boiling Point Impurity (Less Retained)

Caption: Comparison of HPLC and GC separation mechanisms.

Recommended Experimental Protocols

Based on the preceding analysis, an HPLC-UV method is the scientifically sound choice. A GC-FID method is provided for comparative purposes to highlight its theoretical parameters and inherent challenges.

Protocol 1: Recommended HPLC-UV Purity Method

This protocol is designed for robustness and accuracy in a quality control environment.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[19]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 3.5 µm particle size. (A highly end-capped column is preferred).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined by DAD scan).

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~10 mg of (2-phenylpyridin-4-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[15]

  • Data Analysis:

    • Identify the main peak corresponding to (2-phenylpyridin-4-yl)methanol using the retention time of the reference standard.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Hypothetical GC-FID Purity Method (Not Recommended)

This protocol illustrates how one might approach the analysis, highlighting the high-temperature conditions that pose a risk.

  • Instrumentation:

    • Gas Chromatograph (GC) with a Split/Splitless injector and a Flame Ionization Detector (FID).[20]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C (High risk of degradation).

    • Injection Mode: Split (50:1 ratio).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 min.

    • Detector Temperature: 310 °C (FID).

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Concentration: Dissolve ~10 mg of the sample in 10 mL of solvent (1 mg/mL).

  • Data Analysis:

    • Calculate purity using the area percent method, noting that any observed peaks may include thermal degradation products, not just synthetic impurities.

Data Summary: HPLC vs. GC at a Glance

ParameterHPLC-UV (Recommended)GC-FID (Not Recommended)
Principle Liquid-solid partitioning[12]Gas-liquid partitioning[17]
Analyte Suitability Excellent for polar, non-volatile, thermally labile compounds.Suitable only for volatile and thermally stable compounds.[21]
Operating Temperature Ambient to slightly elevated (~30 °C).High (Injector >250°C, Oven up to 300°C).
Risk of Degradation Negligible.High (risk of dehydration/oxidation).[10]
Key Challenge Potential peak tailing from basic nitrogen.Analyte is non-volatile and thermally unstable.
Mitigation Use of acidic mobile phase modifier.[15]Derivatization (adds complexity and potential for error).
Detector UV-Vis (selective for chromophores).FID (near-universal for organic compounds).
Overall Recommendation Highly Recommended for accurate and robust purity analysis.Not Recommended due to high risk of invalid results.

Conclusion and Final Recommendation

For the purity determination of (2-phenylpyridin-4-yl)methanol, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method. Its ability to operate at low temperatures directly addresses the primary liability of the analyte: its potential for thermal degradation.[22] The proposed reversed-phase HPLC-UV method is robust, specific, and aligns with standard practices for pharmaceutical quality control.[23][24]

While Gas Chromatography (GC) is a powerful technique, its fundamental requirement for sample volatility and thermal stability makes it unsuitable for this specific molecule.[25][26] Attempting to use GC would likely result in the generation of on-column artifacts, leading to a grossly inaccurate purity assessment and compromising the integrity of the quality control process. The selection of HPLC is therefore not a matter of preference, but a decision dictated by the chemical nature of (2-phenylpyridin-4-yl)methanol.

References

  • Chromatography Today. What Are the Most Common Applications of HPLC?. [Link]

  • Drawell. What are the 10 Key Applications of Gas Chromatography?. [Link]

  • Drawell. What are the Key Uses of HPLC. [Link]

  • Longdom Publishing. Instrumentation and Applications of Gas Chromatography. [Link]

  • Phenomenex. Key Applications of HPLC. [Link]

  • Phenomenex. Key Applications of Gas Chromatography. [Link]

  • NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • Pharma Tutor. Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]

  • Scribd. HPLC: Principles and Instrumentation. [Link]

  • News-Medical.Net. Applications of Gas Chromatography. [Link]

  • Microbe Notes. Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. [Link]

  • Chrom Tech, Inc. Understanding HPLC Instrumentation: Principles & Uses. [Link]

  • Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • Teledyne Labs. What is Gas Chromatography?. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Blogger. Pharma Intermediates 7 Must-Know Tips for Quality Control. [Link]

  • Slideshare. HPLC Principle,Instrumentation and Application. [Link]

  • Slideshare. Gas Chromatography.pptx principle, instrumentation. [Link]

  • National Library of Medicine. [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. [Link]

  • Phenomenex. Complete Guide to HPLC Instrumentation. [Link]

  • Agilent. Gas Chromatography Fundamentals. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PYG Lifesciences. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • PubChem - NIH. Phenyl(pyridin-2-yl)methanol. [Link]

  • ChemSynthesis. phenyl-pyridin-4-ylmethanol. [Link]

  • ChemRxiv. Heteroaryl Derivatives for Hole-Transport Layers Improve Thermal Stability of Perovskite Solar Cells. [Link]

  • Google Patents.
  • Andrew.cmu.edu. Polarity of Solvents. [Link]

  • Shodex HPLC Columns and Standards. Polarities of Solvents. [Link]

  • MDPI. Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. [Link]

  • Wikipedia. 2-Phenylpyridine. [Link]

  • precisionFDA. PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)-. [Link]

  • ChemUniverse. (4-PHENYLPYRIDIN-2-YL)METHANOL [P95357]. [Link]

  • NextSDS. [4-(pyridin-2-yl)phenyl]methanol — Chemical Substance Information. [Link]

  • Analytical Methods (RSC Publishing). Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. [Link]

  • MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]

  • Nature. Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent. [Link]

  • ResearchGate. Pyridine methanol chlorinations.. [Link]

Sources

Comparative

Cross-validation of NMR and mass spectrometry data for structural confirmation

In my tenure overseeing analytical pipelines for drug development, the most critical bottleneck is rarely synthesis—it is unambiguous structural confirmation. The historical approach of treating Nuclear Magnetic Resonanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing analytical pipelines for drug development, the most critical bottleneck is rarely synthesis—it is unambiguous structural confirmation. The historical approach of treating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as isolated silos often leads to interpretation bottlenecks and costly misassignments. Today, the paradigm has shifted toward integrated cross-validation platforms (such as 1 and2)[1][2].

This guide objectively compares traditional isolated workflows against modern integrated NMR-MS systems, providing the experimental data and self-validating protocols necessary to ensure absolute structural confidence.

The Causality of Cross-Validation

Why do we cross-validate?3 and struggles with highly symmetrical or proton-deficient molecules[3]. Conversely, High-Resolution Mass Spectrometry (HRMS) delivers exact mass and sub-ppm molecular formula confirmation with femtomolar sensitivity, yet 4 due to identical primary cleavage pathways[4].

By coupling these techniques, we create a strict self-validating system. The molecular formula derived from HRMS restricts the chemical space for NMR interpretation. Subsequently, the sub-structural fragments generated by MS/MS collisional-induced dissociation (CID) must logically map onto the carbon backbone elucidated via 2D NMR. If a proposed structure violates either the exact mass or the long-range NMR correlations, the system automatically rejects it.

Platform Comparison: Isolated Workflows vs. Integrated Software Systems

Historically, chemists manually picked NMR peaks and cross-referenced them with MS data. Modern alternatives utilize integrated informatics that algorithmically evaluate MS and NMR data simultaneously, driving efficiency in open-access laboratories where5[5].

Table 1: Quantitative Performance Comparison of Structural Elucidation Workflows

Analytical ApproachAverage Time to ElucidationTrue Positive AccuracyIsomer DifferentiationSystem Causality & Advantage
Isolated NMR & MS (Manual) 4–12 hours~85%Moderate (Prone to bias)Relies on human cognitive mapping of MS fragments to NMR spectra. High risk of missing long-range HMBC correlations.
Integrated NMR-MS Software < 30 minutes> 95%High (Algorithmic)Simultaneous constraints applied. MS formula restricts NMR chemical space; ASV calculates shifts to eliminate false positives.

Visualizing the Cross-Validation Engine

Below is the logical architecture of an integrated cross-validation platform.

G cluster_MS Mass Spectrometry (HRMS) cluster_NMR NMR Spectroscopy Start Unknown Compound MS_Data HRMS Exact Mass & Isotopic Fine Structure Start->MS_Data NMR_1D 1D 1H & 13C NMR Start->NMR_1D Formula Molecular Formula Generation MS_Data->Formula MSMS MS/MS Fragmentation MS_Data->MSMS Integration Integrated Cross-Validation Engine (e.g., ACD/Labs, Bruker CMC-se) Formula->Integration Constrains Space MSMS->Integration Sub-structures NMR_2D 2D NMR (HSQC, HMBC, COSY) NMR_1D->NMR_2D Backbone Carbon Backbone & Connectivity NMR_2D->Backbone Backbone->Integration Connectivity Validation Automated Structure Verification (ASV) Match Factor Calculation Integration->Validation Confirmed Confirmed Molecular Structure Validation->Confirmed Match > 0.90

Integrated NMR and MS cross-validation workflow for automated structural elucidation.

Protocol: Self-Validating Integrated NMR-MS Workflow

To ensure scientific integrity, the following protocol outlines a self-validating workflow for structural confirmation of a novel pharmaceutical impurity.

Step 1: HRMS Acquisition & Formula Generation

  • Procedure: Inject 1-5 µL of sample into a Magnetic Resonance Mass Spectrometer (MRMS) or UHR-QTOF.

  • Causality: 6[6]. By resolving isotopic peaks (e.g., ¹³C vs. ¹⁵N), we unambiguously determine the molecular formula.

  • Validation Check: This exact formula acts as a strict boundary condition. The total proton integral in subsequent NMR steps must perfectly match the hydrogen count derived here.

Step 2: MS/MS Collisional-Induced Dissociation (CID)

  • Procedure: Isolate the precursor ion and apply CID to generate product ions.

  • Causality: Fragments represent discrete structural motifs (e.g., loss of H₂O, specific heterocycles).

  • Validation Check: These gas-phase fragments will later be mapped against the 2D NMR connectivity network to ensure the proposed NMR structure does not violate dissociation logic.

Step 3: Comprehensive 1D and 2D NMR Acquisition

  • Procedure: 3[3].

  • Causality: HSQC identifies directly bonded C-H pairs, while HMBC reveals long-range (2-3 bond) carbon-proton correlations. This is essential for bridging non-protonated carbons identified in the MS formula.

  • Validation Check: Every carbon and proton accounted for in the HRMS formula must be assigned a resonance in the NMR spectra.

Step 4: Algorithmic Cross-Validation via Automated Structure Verification (ASV)

  • Procedure: Import raw MS and NMR datasets into an integrated software environment.

  • Causality: The software performs Computer-Assisted Structure Elucidation (CASE), generating all topological isomers that satisfy the HMBC correlations and the HRMS formula.

  • Validation Check: The system calculates theoretical ¹³C and ¹H chemical shifts for each candidate and compares them to the experimental data.2[2].

Experimental Data: Case Study on Isomer Differentiation

During the structural elucidation of an antibody-drug conjugate (ADC) linker-warhead impurity at Sutro Biopharma, manual analysis yielded three chemically viable positional isomers[2].

  • The Challenge: HMBC showed a critical correlation between a methyl proton and a quaternary carbonyl, but signal overlap made manual assignment ambiguous. MS/MS alone could not differentiate the isomers.

  • The Integrated Solution: Using ACD/Labs ASV, the experimental NMR and LC-MS data were linked. The software calculated the theoretical NMR shifts for all three isomers.

  • The Result: Isomer A yielded a Match Factor of 0.93, while Isomers B and C scored <0.75 due to predicted chemical shift deviations of >5 ppm on the quaternary carbon. 2, a process that previously took hours of manual spectral interpretation[2].

Conclusion

The transition from isolated spectral interpretation to integrated NMR-MS cross-validation is not merely a software upgrade; it is a fundamental shift in analytical rigor. By enforcing strict boundary conditions where exact mass dictates the chemical space and 2D NMR maps the topology, we eliminate the cognitive biases inherent in manual elucidation, ensuring that every structure submitted to the drug development pipeline is unequivocally correct.

References

  • Impurity Profiling and Structure Elucidation via ACD/Labs - YouTube (Sutro Biopharma Case Study)
  • A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data Source: Benchchem URL
  • ACD/Labs Releases 2025 Structure Elucidation & Verification Report Source: LCGC International URL
  • Magnetic Resonance Mass Spectrometry (MRMS)
  • Structure & small molecule elucidation (CMC-se)
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: MDPI URL

Sources

Validation

Comparative Efficacy Guide: (2-Phenylpyridin-4-yl)methanol-Derived Mitochondrial Complex 1 Inhibitors vs. Existing Radiosensitizers

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The efficacy of localized radiation the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The efficacy of localized radiation therapy in oncology is fundamentally constrained by the microenvironment of solid tumors—specifically, severe hypoxia. Because oxygen is chemically required to "fix" radiation-induced DNA damage into permanent, lethal breaks, hypoxic tumor cores exhibit profound radioresistance.

Historically, efforts to overcome this barrier focused on increasing oxygen supply (e.g., hyperbaric oxygen). However, a paradigm shift has emerged: reducing cellular oxygen demand by inhibiting mitochondrial oxidative phosphorylation. While the smooth muscle relaxant Papaverine (PPV) was identified as a first-in-class mitochondrial complex 1 inhibitor capable of reversing hypoxia[1], its clinical utility is hampered by dose-limiting vascular and muscular toxicities driven by off-target phosphodiesterase 10A (PDE10A) inhibition[2].

Recently, the integration of the (2-phenylpyridin-4-yl)methanol scaffold into papaverine-derived quinazoline and isoquinoline analogs has yielded a breakthrough. By systematically replacing the tetramethoxy groups of PPV with this heteroaromatic system, researchers have successfully decoupled Complex 1 inhibition from PDE10A activity[1]. This guide objectively compares these novel derivatives against existing treatments and provides the self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Causality: The "Why" Behind the Scaffold

To understand the superiority of (2-phenylpyridin-4-yl)methanol derivatives, we must examine the structure-activity relationship (SAR) causality.

Papaverine inhibits Complex 1, halting the electron transport chain and drastically reducing the Oxygen Consumption Rate (OCR). This allows the limited oxygen diffusing from aberrant tumor vessels to penetrate deeper into the tissue, re-oxygenating the hypoxic core prior to irradiation[3]. However, PPV's structural features also perfectly complement the active site of PDE10A, leading to unwanted vasorelaxation[2].

By utilizing (2-phenylpyridin-4-yl)methanol as a building block during synthesis (often via photoredox-catalyzed or transition-metal-catalyzed cross-coupling), medicinal chemists alter the steric bulk and electronic distribution of the molecule. This structural divergence effectively abolishes the binding affinity for PDE10A (reducing it by over 100-fold) while retaining or even enhancing the binding affinity for the hydrophobic pocket of mitochondrial Complex 1[1].

G A (2-phenylpyridin-4-yl)methanol Derivatives B Mitochondrial Complex 1 Inhibition A->B OffTarget PDE10A Inhibition (Vasorelaxation/Toxicity) A->OffTarget Avoids C Decreased Oxygen Consumption (OCR) B->C D Reversal of Tumor Hypoxia C->D E Enhanced Radiosensitization D->E PPV Papaverine (PPV) PPV->B PPV->OffTarget

Hypothesized mechanism of action for tumor radiosensitization via selective Complex 1 inhibition.

Comparative Efficacy & Safety Profiles

When evaluating mitochondrial inhibitors for clinical translation, the therapeutic index is paramount. Highly potent inhibitors often fail due to severe, long-lasting systemic toxicity. The table below synthesizes the pharmacological profiles of current alternatives against the novel (2-phenylpyridin-4-yl)methanol derivatives.

Compound / ClassPrimary TargetOff-Target ActivityComplex 1 IC₅₀ (OCR)Safety & Clinical Status
(2-phenylpyridin-4-yl)methanol Derivatives Mitochondrial Complex 1Negligible (>100-fold reduction in PDE10A)~10 - 20 μMHigh therapeutic index. Effective in vivo with improved safety profile[1].
Papaverine (PPV) Mitochondrial Complex 1High (PDE10A)15.4 μMDose-limiting vascular/muscular toxicity in clinical trials[2].
Rotenone Mitochondrial Complex 1None established< 1 μM (Highly Potent)No therapeutic window. Highly toxic; utilized primarily as a pesticide[1].
BAY87-2243 / IACS-010759 Mitochondrial Complex 1None establishedNanomolar rangeFailed human trials. Unacceptable toxicities due to long-lasting mitochondrial inhibition[1].

Key Takeaway: The goal of a radiosensitizer is transient and selective metabolic reprogramming. The (2-phenylpyridin-4-yl)methanol derivatives achieve the "Goldilocks" zone—sufficient OCR suppression to re-oxygenate the tumor during the brief window of radiotherapy, without the fatal systemic toxicity of Rotenone or the off-target vasorelaxation of Papaverine.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the critical path for evaluating these compounds. These assays are designed to sequentially prove target engagement (in vitro) and therapeutic translation (in vivo).

Workflow Step1 1. Compound Synthesis & Purification Step2 2. In Vitro OCR Assay (A549 Cells via Seahorse XF) Step1->Step2 Step3 3. PDE10A Counter-Screening (Selectivity Profiling) Step2->Step3 Step4 4. In Vivo Murine EO771 Tumor Model Step3->Step4 Step5 5. Localized Irradiation & Tumor Growth Delay Analysis Step4->Step5

Standardized experimental workflow for evaluating novel radiosensitizers in vitro and in vivo.

Protocol 1: Cellular Oxygen Consumption Rate (OCR) Assay

Causality: Directly measures the compound's ability to halt oxidative phosphorylation, the prerequisite for reversing tumor hypoxia.

  • Cell Preparation: Seed A549 (human lung carcinoma) cells in a Seahorse XF96 cell culture microplate at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Media Exchange: Wash cells twice with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour prior to the assay.

  • Compound Preparation: Prepare serial dilutions of the (2-phenylpyridin-4-yl)methanol derivative and Papaverine (positive control) in the XF assay medium.

  • Data Acquisition: Load the sensor cartridge with the compounds. Utilize the Agilent Seahorse XF Analyzer to measure baseline OCR for 15 minutes.

  • Injection & Measurement: Inject the compounds and monitor real-time OCR over 60 minutes.

  • Validation Check: A successful run must show a dose-dependent decrease in OCR for the test compounds, while control wells injected with vehicle (DMSO) remain stable. Calculate the IC₅₀ based on the maximal OCR suppression relative to baseline[1].

Protocol 2: In Vivo Radiosensitization Efficacy

Causality: Demonstrates that the in vitro OCR reduction translates to a physical reduction in tumor volume when combined with radiation, confirming the absence of dose-limiting PDE10A toxicities.

  • Model Establishment: Subcutaneously implant 1 × 10⁶ murine EO771 mammary gland tumor cells into the right hind flank of syngeneic C57BL/6 mice[3].

  • Randomization: Once tumors reach a palpable volume of ~100–150 mm³, randomize mice into four cohorts (n=8/group): Vehicle Control, Radiation Only, Drug Only, and Drug + Radiation.

  • Dosing: Administer the (2-phenylpyridin-4-yl)methanol derivative intravenously (IV) via the tail vein. Crucial step: The timing of administration must align with the compound's pharmacokinetic Tₘₐₓ to ensure peak tumor re-oxygenation during radiation.

  • Irradiation: 30 to 45 minutes post-dose, anesthetize the mice and apply localized radiation (e.g., a single fraction of 10 Gy) specifically to the tumor-bearing flank, shielding the rest of the body.

  • Monitoring: Measure tumor volumes using digital calipers every 2–3 days. The primary endpoint is Tumor Growth Delay (TGD)—the time taken for tumors to reach 4 times their initial volume.

  • Validation Check: The "Drug + Radiation" group must exhibit a statistically significant TGD compared to "Radiation Only," while the "Drug Only" group should mirror the Vehicle Control (proving the drug acts as a sensitizer, not a direct cytotoxic agent)[1].

Conclusion

The integration of the (2-phenylpyridin-4-yl)methanol scaffold represents a highly rational approach to drug design in the field of oncology. By learning from the failures of ultra-potent mitochondrial toxins (Rotenone, BAY87-2243) and the off-target limitations of Papaverine, researchers have engineered a class of compounds that deliver targeted, transient metabolic reprogramming. For drug development professionals, this scaffold offers a robust starting point for generating soluble, highly selective radiosensitizers capable of overcoming the persistent challenge of tumor hypoxia.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Phenylpyridin-4-yl)methanol

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of (2-Phenylpyridin-4-yl)methanol. The protocols outlined h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of (2-Phenylpyridin-4-yl)methanol. The protocols outlined herein are designed to ensure personnel safety, maintain regulatory compliance, and mitigate environmental impact, reflecting the highest standards of laboratory practice.

Hazard Assessment and Core Principles

(2-Phenylpyridin-4-yl)methanol is a substituted pyridine derivative.[1][2] While comprehensive toxicological data for this specific compound is not extensively published, its structure—comprising a pyridine ring and a phenylmethanol group—necessitates a cautious approach. Structurally similar compounds, such as other pyridine derivatives and substituted benzyl alcohols, are known to be irritants and may be harmful if swallowed.[3][4][5] Therefore, (2-Phenylpyridin-4-yl)methanol must be handled as a hazardous substance.

The foundational principle of disposal is the cradle-to-grave responsibility for chemical waste. Under no circumstances should (2-Phenylpyridin-4-yl)methanol or its containers be disposed of in regular trash or poured down the drain.[6][7] Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations.[8][9] The only acceptable method of disposal is through a licensed and certified hazardous waste management service.[10][11]

Key Physicochemical and Hazard Data

A thorough understanding of a compound's properties is the first step toward safe handling. The table below summarizes key data for (2-Phenylpyridin-4-yl)methanol and its isomers, which informs the required safety and disposal protocols.

PropertyValueReference / Note
CAS Number 217192-22-8For (4-Pyridin-4-YL-phenyl)-methanol[11]
Molecular Formula C₁₂H₁₁NO[3][12]
Molecular Weight 185.22 g/mol [3]
Appearance White to off-white solid (typical for analogs)[1]
Primary Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation (inferred from analogs)[3][4][5]

Pre-Disposal: Personal Protective Equipment (PPE) and Handling

Before handling (2-Phenylpyridin-4-yl)methanol for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye and Face Protection : Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes.[10]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for pyridine-based compounds.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[11]

  • Body Protection : A fully-buttoned laboratory coat must be worn to protect the skin and personal clothing.[10]

  • Respiratory Protection : All handling of the solid compound or its solutions, especially when preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][13]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection, storage, and disposal of (2-Phenylpyridin-4-yl)methanol waste. The primary objective is secure containment and clear communication of the hazard to ensure safe handling at every stage.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8]

  • Create Designated Waste Streams : Establish separate, clearly marked waste containers for solid and liquid waste containing (2-Phenylpyridin-4-yl)methanol.[5]

  • Solid Waste : This stream includes contaminated consumables such as gloves, weighing papers, and absorbent materials used for cleaning minor spills. Place these items in a designated, compatible solid hazardous waste container.[5]

  • Liquid Waste : This stream includes unused or spent solutions of the compound. Collect these in a designated, chemically compatible liquid hazardous waste container.[5]

  • Avoid Mixing : Crucially, do not mix (2-Phenylpyridin-4-yl)methanol waste with incompatible materials such as strong oxidizing agents or strong acids.[10] Always maintain separate waste streams unless the compatibility of the mixture is verified and approved by your institution's safety officer.[10]

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier against release and is a key communication tool.

  • Container Requirements : Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[9]

  • Mandatory Labeling : The container must be clearly and indelibly labeled.[7][8] The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: (2-Phenylpyridin-4-yl)methanol [7]

    • Known hazard information (e.g., "Harmful," "Irritant")[7]

    • The date when waste was first added to the container.[14]

Step 3: Temporary On-Site Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Storage Location : Store the sealed waste container in a cool, dry, and well-ventilated area.[7][10] This area should be away from heat sources, direct sunlight, and general laboratory traffic.[7]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.

  • Container Closure : Keep the waste container securely closed at all times, except when adding waste.[5]

Step 4: Professional Disposal

Final disposal must be managed by professionals to ensure regulatory compliance and environmental safety.

  • Contact EHS : Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[5][10]

  • Documentation : Complete all necessary waste disposal manifests or forms as required by your institution and the disposal vendor. This creates a legal record of the waste's journey to its final treatment facility.[9]

  • Recommended Disposal Method : The preferred disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize hazardous combustion byproducts.[11][15]

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is essential to mitigate hazards.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[7]

  • Ventilate : Ensure the area is well-ventilated. If not already on, increase the fume hood sash height to maximize airflow.[7]

  • Don PPE : Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill and prevent it from spreading.[6][7]

  • Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Label the container appropriately as "Spill Debris containing (2-Phenylpyridin-4-yl)methanol."

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by an appropriate solvent rinse). Collect all cleaning materials (wipes, etc.) as hazardous solid waste.[5]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2-Phenylpyridin-4-yl)methanol waste.

G Disposal Workflow for (2-Phenylpyridin-4-yl)methanol start Start: Waste Generation classify Classify Waste Stream start->classify solid_waste Solid Waste (e.g., gloves, wipes) classify->solid_waste Solid? liquid_waste Liquid Waste (e.g., solutions) classify->liquid_waste Liquid? collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazard Info collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup store_waste->contact_ehs end End: Waste Managed for Professional Disposal contact_ehs->end

Caption: A workflow for the safe disposal of laboratory chemical waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Environmental Science Center, The University of Tokyo. Chemically hazardous waste.
  • BenchChem. (2025). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • TOSOH Bioscience. INSTRUCTION MANUAL.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Capot Chemical. (2026, March 12). Material Safety Data Sheet: (4-Pyridin-4-YL-phenyl)-methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol.
  • Fisher Scientific. (2006, April 5). SAFETY DATA SHEET: 2-Pyridylmethanol.
  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • BenchChem. (2025). In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol.
  • BenchChem. (2025). Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide.
  • AK Scientific, Inc. Safety Data Sheet: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol.
  • Unknown Source.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 642846, (R)-phenyl(pyridin-2-yl)methanol.
  • National Metrology Institute of Japan, AIST. (2020, August 11). Safety Data Sheet.
  • Agilent. (2025, May 19). Safety data sheet: Pyridine Standard.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • FUJIFILM Wako Chemicals. (2024, February 22). SAFETY DATA SHEET: Benzene Standard Solution.
  • NextSDS. [4-(pyridin-2-yl)phenyl]methanol — Chemical Substance Information.
  • BenchChem. (2025). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • American Chemical Society. Regulation of Laboratory Waste.
  • GOV.UK. (2024, October 11). Methanol: toxicological overview.
  • NextSDS. (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information.
  • Medscape. (2024, September 26). Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis.
  • Agency for Toxic Substances and Disease Registry. Methanol Toxicity.

Sources

Handling

Personal protective equipment for handling (2-Phenylpyridin-4-yl)methanol

An In-Depth Guide to Personal Protective Equipment for Handling (2-Phenylpyridin-4-yl)methanol For laboratory professionals engaged in pharmaceutical research and drug development, the meticulous handling of chemical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling (2-Phenylpyridin-4-yl)methanol

For laboratory professionals engaged in pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount to ensuring both personal safety and experimental integrity. This guide provides essential, in-depth safety and logistical information for the handling and disposal of (2-Phenylpyridin-4-yl)methanol (CAS No. 217192-22-8). As a Senior Application Scientist, this document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a culture of safety and confidence in your laboratory operations.

Hazard Assessment: A Proactive Approach

Comprehensive toxicological data for (2-Phenylpyridin-4-yl)methanol is not extensively documented[1]. Therefore, a conservative safety approach is mandated, drawing inferences from its structural components—a pyridine ring and a methanol group—and data from analogous compounds. The primary hazards are associated with irritation and potential toxicity upon exposure. All personnel handling this compound must be thoroughly familiar with its potential risks before beginning any work[2].

Potential Hazard Description Primary Sources / Analogs
Skin Irritation May cause skin irritation upon direct contact. Prolonged exposure should be avoided.Based on analogs like 2-Pyridinemethanol and general handling guidelines for pyridine derivatives[2][3][4].
Eye Irritation Expected to cause serious eye irritation. Direct contact could lead to damage.Based on analogs which are categorized as eye irritants[2][3][4][5].
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract[1].Inferred from the SDS and data on similar pyridine-based compounds[1][2][4].
Harmful if Swallowed While specific oral toxicity is not established, analogs are considered harmful if ingested[2][3][5]. Assume moderate toxicity.Based on data for 3-Pyridinemethanol and general chemical safety principles[5][6][7].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks identified above. The following equipment is mandatory when handling (2-Phenylpyridin-4-yl)methanol in any form.

Eye and Face Protection

Protection against accidental splashes and airborne particles is critical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.

  • Recommended for High-Risk Tasks: When handling larger quantities or there is a significant risk of splashing, a full face shield should be worn over safety goggles[2].

Causality: The mucous membranes of the eyes are highly susceptible to irritation and absorption of chemicals. Chemical goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face.

Skin and Body Protection

Preventing dermal contact is crucial, as pyridine compounds can be absorbed through the skin.

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene[2]. Gloves must be inspected for tears or pinholes before each use. Employ proper glove removal technique to avoid contaminating your skin[1]. Contaminated gloves should be disposed of as hazardous waste immediately[1].

  • Laboratory Coat: A flame-resistant lab coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination[2].

  • Apparel: Long pants and closed-toe shoes are required to ensure no skin is exposed[2].

Causality: A lab coat provides a removable barrier that can be quickly taken off in case of a significant spill. Nitrile gloves offer good resistance to a wide range of chemicals, but no glove material offers permanent protection. Therefore, prompt removal and disposal after contamination or completion of work is a critical safety step.

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary defense against inhalation hazards.

  • Standard Operations: All handling of solid (2-Phenylpyridin-4-yl)methanol and its solutions should be performed inside a certified chemical fume hood to minimize vapor and dust inhalation[2][8].

  • When a Fume Hood is Not Feasible: In the rare event that work cannot be conducted in a fume hood, or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges and P95 particulate filters is recommended[1][9].

Causality: The pyridine moiety suggests potential respiratory irritation. Handling the fine powder can generate airborne dust that is easily inhaled. A fume hood provides constant airflow to pull contaminants away from the user, while a respirator provides a personal barrier by filtering contaminants from the air before they are inhaled.

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe and standardized operational workflows.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed above.

  • Weighing: Weigh the solid compound on weighing paper or in a container within the fume hood to contain any dust.

  • Dissolution: Add solvents to the solid in a flask or beaker, ensuring the container is pointed away from your face.

  • Transfer: When transferring solutions, use appropriate glassware (e.g., funnels, pipettes) to minimize the risk of spills.

  • Post-Handling: After use, decontaminate the work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water[1][5].

Waste Management and Disposal

Proper segregation and disposal of chemical waste is a legal and ethical responsibility[10].

  • Waste Segregation: Do not mix (2-Phenylpyridin-4-yl)methanol waste with incompatible chemicals. Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste[2].

  • Liquid Waste: Collect all unused solutions and rinsates in a designated, sealed, and properly labeled liquid hazardous waste container[2]. The label must include "Hazardous Waste" and the full chemical name[2].

  • Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and paper towels in a designated solid hazardous waste container[2].

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste[2][10].

  • Final Disposal: All waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations[8].

Self-Validating System: By rigorously segregating waste streams at the point of generation, you prevent unintended chemical reactions in the waste container and ensure compliant, safe disposal. The triple-rinse procedure for empty containers is an EPA-mandated standard that minimizes residual chemical hazards.

Visual Workflow and Quick Reference

To facilitate quick and accurate decision-making, the following diagram illustrates the complete handling and disposal workflow. A summary table provides task-specific PPE recommendations.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Waste & Disposal Phase PREP 1. Verify Fume Hood Functionality PPE 2. Don Full PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat PREP->PPE WEIGH 3. Weigh Solid PPE->WEIGH DISSOLVE 4. Prepare Solution WEIGH->DISSOLVE REACT 5. Perform Experiment DISSOLVE->REACT SOLID_WASTE 6a. Dispose Contaminated Solids (Gloves, etc.) in Solid Waste Container REACT->SOLID_WASTE LIQUID_WASTE 6b. Dispose Unused Solutions & Rinsates in Liquid Waste Container REACT->LIQUID_WASTE DECON 7. Decontaminate Work Area & Glassware SOLID_WASTE->DECON LIQUID_WASTE->DECON RINSE 8. Triple-Rinse Empty Containers; Collect Rinsate DECON->RINSE REMOVE_PPE 9. Doff PPE & Wash Hands RINSE->REMOVE_PPE

Caption: Safe Handling & Disposal Workflow for (2-Phenylpyridin-4-yl)methanol.

PPE Quick Reference Guide
Laboratory Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing Solid Safety GogglesNitrile GlovesLab CoatFume Hood (Mandatory)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatFume Hood (Mandatory)
Transferring Solutions Goggles & Face ShieldNitrile GlovesLab CoatFume Hood (Mandatory)
Cleaning Spills Goggles & Face ShieldNitrile Gloves (Double)Lab CoatNIOSH-Approved Respirator
Waste Disposal Safety GogglesNitrile GlovesLab CoatFume Hood (Mandatory)

References

  • Methanol - AMP Home Page. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7GV5bwR7vauNq_b1Li1PTu77s-gfpMyVMOV1SMbg-JBqNws4WOFqaQqTEXnYSzsUjC4SghiWkJ5OEDzvAp4NNlIZo-bpV9NG3PlRc_UYzMyNhLiCiNA-jaXRrRDVeb-qr96_kEmDOUKXSaw==]
  • SAFETY DATA SHEET - Fisher Scientific (3-Pyridinemethanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErBHxWSeWnodDDNZ-fzTwpFx_ZY4-5rlSAFXSOVyUeKGcpBFPe8RFIW5fNlLUlslfgooRuRzOEyGSY3kRXFNJIYOVQ6DlCcOe2AWRYu7d8MTYhlQHEV8_ZOSrYS-EHtcxN0JhHQNKwa9RVcHE1MOAVHxcCB6j8XYdBYORcbTt_X5oKqxLSF7_CTbtSPuh4fMa0GRXPtmLg9HduP8mnIR0aCpX8RYUmnyNlHaDFqNjT4rnIyBZ-AgG5SG_DCHwZ]
  • Chemical Waste Disposal Guidelines - Emory University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGjU3p9ShT63xm0T0x2EslxvvNzYejf_o4oNVj3QID4tCzCQCpN3sG6_oduMG4jJ8_NF5y9mE-6W5Gj_UkzDlRbsPD4kf3E_bA8NIMkN-KVvrjmI1EMe2F8h5MOeX7Pr8WHtSv3nmQQBEFDPQMcX4pemLS]
  • Material Safety Data Sheet - Capot Chemical ((4-Pyridin-4-YL-phenyl)-methanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfesNDYslnpdBCkmq8zwv4QUvzR5HnGjR8dRm6fTJK0b5FjaGwrWQqwXk6XUVgq4lWs7qsekvo0Dj0G3p3Ca63lKOnBSCH80PH5SvEFoIikmecyR67AndhpaU1j_zmHP_gS6V80UAlU5rBCYMQFX3HgJc=]
  • Safety data sheet - Agilent (Pyridine Standard in Methanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv62X9TXOKJCGJVj2AxihZnG2itNf7yKRMeuOmqk2DGSOr1gKeruhAvlvVb00zAWhJhsTVX_XMRrGan1w9tjveOPPeuUeGrqtcBxOpJzhDzZQFGk6R1OyhLEUktlq1J57KaA9kBC3F5Y-tLjWuez2vs4oyQa30pv4-GiFTJw==]
  • Methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkUy578THBO6DeHZ08qsilmS-9AGWnnFkEx4psQdvk5fROEiV3DtqP1J1t22Ilpg1K6fju1Td-dJoPzJ0gluUqx8s91XvQ9kCr2TtGHl0E5bBC4dZBxaPABOiMyzgY93IBqV63LEKBxNijKHAe6Z8tOgvsjGX1zimEkRDovA5o-wGXR0wVX-l4220-LTUopac5QI-F69tzciz9cqgc7OViq2iQV8udeEyHY6AI]
  • Safety Data Sheet - Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBEPBt1d84kvXzq-69wR4UeS-rjll8ZvHMPR4U5oU2Wtc4D-nJin-ZLtXAOZHuiAejFjEFqdqHCyNGV3fJBTryq_pFLa1rgblXEKjukRJZ2p-oUlcXqk3i9ujQv2iXm_eFYfx0kkIu4nk=]
  • SAFETY DATA SHEET - Fisher Scientific (2-Pyridylmethanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPgzUY4Gk8JyM6vqBwWHmrHwZN-p_YgjGWed6xGHmkjYLCC6WzLRpdqPlCRWWdHbfOc1hVsc2HvLQXwJ2uo_lVwgGskej3KtykSpp8ZtR7I8lTdBwGT3DCMG8By8rMPISmVgpbVmN8FWH_qA5xKeL2KqHZom7bYAM7srHvT8jPV-V_2a-0or0a8y6Veu8kEbAJdxU76P9-gGTgOJwC-tQ_J9NTgCgNXkiDdJtr3y_KBtWP5X84BRqexxaVqNMn]
  • Safety Data Sheet: Methanol - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYLpVkxt5NkKm01JlcEoh3DPkNljxxti5eoWslzr0Ueo6rv947LHPSCAcm5c31-4uEv7kvUz29Tu6yNCzbVcZBHxENi_WgbfGb2-bCmC0a7bWEuD1PVszTPPVvvIjMAUhNFg9jt-4cNA4j2EFGh_1KMOto0IvQfnD-3xF0xTM2RYnMmc7Y0n271Jlgrf7ZHdhkUuYzbji0fD8jr6xIb83pAMnqcKSZQZu1PoxyalB83K20DFJ798ohgS8DcVefC8RPq3meutjmMGb4XXqI5hmtjTv4uMhjnjJ7I-3phXj_hlYXseBgq0wj3NPz4ZxSOEHEpwL1nIuEArZc8wbRfUbW3RCx8_NNp1fqaopTnSyrHAWZjH9GhUJeZNPKO_krcVkk30PYuCBhxlVdroLRVtHn1PWwa4cmxtpwpgSfklTXG65SLWZPse_2tCItwZ54KMN40MTdrrZ4]
  • Sulfapyridine Solution (Solvent: Methanol) Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-QOzdsqQXyKLEEWnYSYRoncvhczHQwHoZM_XclaW5P9bLo7_d4mUoIo-JJfNV-1QerCu9Wi7KAj3St65XSoZMsWOxlwws66dTF135YEDYTSJWMDqOKUzo3rUYxG5gO1IFTPpFUXMVqowEOHQBINnHlaYyVZk_PHf56NTL_VKj4d6hcwrIBOV9xCN7sMFo_iewsDvDjGGkGSmWG7W4LycYPLKNseDqGpn579c_3GBv]
  • Safety Data Sheet - Enamine ((6-methoxy-2-methylpyridin-3-yl)methanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRxwKU4MMVr3Nse2B5UOG2Vrs8CI2ZgmMmafe5thCBNmMeL7ujliOJ8UY7AQypWhtglBSbpRB4AJbePIEAXNuI73liKY_VXKCkAFRhzzFcsPLq0hxDM3Thp9ifGumd0h13Zsjye2L7Tw69sSPynwGZVafXtKYdi1zNIYZ_SBOe2500tBiT]
  • PFC and PFAS, Individual Compounds (≤100 µg/mL), in Methanol with 4 mole eq. NaOH Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-JT05N-qyyksCea2WNjKgOae9EyoLfhsT6mTtFubJjAs9jdLQxvd2afvyypCZwiujxNXFCukcgpYrU2dX761ZfmwfuWvnX9U84lP93QtZGxhRgIaqmfMgItDLnVcmN_-pARzwyK5ROQKNvjGEk0AWDAHnaMViaBvBkMmKNJlEEhbnfZS2VNQPRerVrpi8pYxg]
  • SAFETY DATA SHEET - Fisher Scientific ([2-(2-Furyl)phenyl]methanol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiDEXOjd0-m8MQfN2AjVcRxLldRRPSuRi7EYN8vtf8qctEKj7x7taaigLlhsm3kufiufx15ZAS8cJEpHbyUWldwpLdtsFkOXpRl0kzjJJsVy0GczivFh23a2RqdOOfjp305Fi98OH5NqziNttZYAJkIhIYlhASBOuGJVdDCKSgGH2BlbJ53MCtqk=]
  • In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIlGSbjFz356DisxM84e0gY0SET3FrbXD0Ex4kJsNai7-0V8EjAuau07uBN0HzCX0Pma461sT3YNG8DDiNgz8Pg1cWrWAPosW5pDYrkbFIelDCqask0qwmzIlf7FzrUcgtT8AlolFVSzHXkzqwWHXatXaZpdPjy7gg-B1supK0fDtRnX94gVjOhND8iLrqY3phgcw=]
  • Working with Hazardous Chemicals - Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdqLHG9OlNOiszsFepf3RQ-ZYrM01GMKXfriYnAc-WYh04bT2zNNLnroWu49XBqDpmU2yBqtykA-fIEHV9jAy-z1WHy9qniPdL9Uz5I8gwi8-ByN6-0nNl99shCTyPhpbhvEfGBkSSUilfEV3u2dirHPeu91M=]
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWxuH5qIofg26SCDN5aWtZRPqZjEsw3nv33_ZBeHKmDuyTLOLttokBSaY_JUFrr--OaGLaAiwIkcduXT2ohVDgFdephAq0cnbp_n-X7T0xl6zlhI4Zf53t79DgRQDQAFH_P6kUjtmrRzWbqLJ3DTBtp7fR7IiRU630N7hN8LeBJ-rXczkyb5uKsxCSKCrRVtORJvED6evL4DbCtkk05dOpsRnD_cMHCD2-EIE6PFYSiQKlg0=]
  • A safety and chemical disposal guideline for Minilab users - UFZ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6WX7EPL0e9Tq58-43YMGOBVEcVhn_R_DrmDpcskcrpcRervo8cvLJfnIFA3NStZiaOr3m3FAbZtcqX5oJd43bhuFBTrOyCq-CAzflrhTxiym-IijkKrsvlBfvXQiQLZwiPMGpPfngn_8nuU0_PBU3-12nbOjlj6fdunvjUFK4XByTPMTh2rBENStfMadC3Rcef2_yrw==]
  • Renewable Energy - Methanol Safety for Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJGhtBXut-d7VBbfKCYfg4AVJ8qFmKReDQ5Z133Qra3Dp9gaFaO4UlIuhE6bq_RQCH4mnvIU3GZ4ZNS8xvXjhdlVEBinwpT_t2RxK9UQUQ210WJJ93nSrc2UP6Ql6Tjh7N_hqKdGsMUeqr9FGu6yYch6Pak0l4Xgyar1zbiv4U_bz0U8NCmqH1Lhq1fogaQ7D7hLyh]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Phenylpyridin-4-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.